3,6-Dimethyl-4-hydroxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,6-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEAKMUSWNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715865 | |
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118157-94-1 | |
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3,6-Dimethyl-4-hydroxycoumarin
Foreword: The Significance of the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin moiety is a privileged scaffold in medicinal chemistry, most famously recognized as the core of anticoagulant drugs like warfarin. Beyond this critical application, the unique electronic and structural features of these benzopyran-2-one derivatives have rendered them valuable starting points for the development of a wide array of therapeutic agents. Their biological activities are diverse, encompassing antioxidant, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of substituents on the coumarin ring system allows for the fine-tuning of these properties, making the synthesis and characterization of novel derivatives a subject of intense research.
This guide focuses on a specific derivative, 3,6-dimethyl-4-hydroxycoumarin (IUPAC name: 4-hydroxy-3,6-dimethylchromen-2-one), a molecule of interest for its potential applications in pharmaceuticals, cosmetics, and agriculture.[1] Its structural modifications—a methyl group at position 3 and another at position 6—are anticipated to enhance its lipophilicity and modulate its biological activity. This document provides a comprehensive, field-proven approach to its synthesis via the Pechmann condensation and its thorough characterization using modern analytical techniques.
I. Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is most efficiently achieved through the Pechmann condensation, a classic and reliable method for coumarin synthesis.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[2] For the synthesis of our target molecule, the logical choice of reactants is p-cresol (4-methylphenol) and an appropriate β-ketoester, such as ethyl acetoacetate.
The Underlying Chemistry: A Step-by-Step Mechanistic Dissection
The Pechmann condensation is not a simple one-step reaction but a cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Transesterification: The reaction initiates with an acid-catalyzed transesterification between the phenolic hydroxyl group of p-cresol and the ester carbonyl of ethyl acetoacetate. The protonated carbonyl of the ester is attacked by the hydroxyl group of the phenol, leading to the formation of a new ester intermediate and the elimination of ethanol.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The newly formed β-ketoester then undergoes an intramolecular cyclization. The aromatic ring, activated by the electron-donating hydroxyl group (now an ether linkage), performs a nucleophilic attack on the protonated ketone carbonyl. This electrophilic aromatic substitution occurs at the ortho position to the ether linkage, forming a new six-membered ring.
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic alcohol intermediate. Protonation of the hydroxyl group forms a good leaving group (water), which is eliminated to generate a double bond, resulting in the stable, conjugated aromatic system of the coumarin ring.
Sources
physicochemical properties of 3,6-dimethyl-4-hydroxycoumarin
An In-depth Technical Guide to the Physicochemical Properties of 3,6-dimethyl-4-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a significant derivative of the coumarin scaffold. As a member of the 4-hydroxycoumarin class, which includes the renowned anticoagulant warfarin, this molecule holds considerable interest for its potential therapeutic applications.[1][2] This document delineates its core physicochemical properties, details robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development. The synthesis, spectral characterization, and known biological activities are also explored, offering a holistic view for researchers in medicinal chemistry and pharmacology.
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
The coumarin nucleus, a fusion of a benzene and α-pyrone ring, is a foundational structure in a vast number of natural and synthetic compounds with diverse biological activities.[3][4] The 4-hydroxycoumarin subclass is particularly noteworthy. The discovery that spoiled sweet clover silage could cause a hemorrhagic disease in cattle led to the isolation of dicoumarol, a dimeric 4-hydroxycoumarin derivative.[5][6] This seminal finding unveiled the potent anticoagulant properties of this scaffold, which functions through the antagonism of vitamin K.[1] Consequently, 4-hydroxycoumarin derivatives have been developed as essential antithrombotic agents and widely used rodenticides.[1][7]
This compound (IUPAC Name: 4-hydroxy-3,6-dimethylchromen-2-one) is a specific analogue within this privileged class.[8] Its molecular structure, featuring methyl substitutions at the C3 and C6 positions, modifies the core scaffold's lipophilicity and electronic distribution.[8] These modifications are critical as they directly influence the molecule's interaction with biological targets, its metabolic stability, and overall pharmacokinetic profile. Research suggests that this compound possesses antioxidant, antimicrobial, and enzyme inhibitory activities, making it a compound of interest for broader therapeutic applications beyond anticoagulation.[8] Understanding its fundamental physicochemical properties is therefore the first critical step in evaluating its potential as a drug candidate.
Synthesis and Purification
The reliable synthesis and purification of a compound are paramount for accurate physicochemical and biological evaluation. The most common and established method for synthesizing the this compound scaffold is the Pechmann condensation.[8]
Synthetic Workflow: Pechmann Condensation
The Pechmann condensation is a classic acid-catalyzed reaction for synthesizing coumarins from a phenol and a β-ketoester.[8] For this compound, a substituted phenol (m-cresol) and an appropriate β-ketoester are typically used.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification
-
Rationale: This protocol employs a strong acid catalyst to drive the condensation and transesterification reactions. The subsequent purification by recrystallization is a standard and effective method for obtaining a highly pure crystalline solid, which is essential for accurate analytical measurements.
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add concentrated sulfuric acid to an equimolar mixture of 4-methylresorcinol and ethyl 2-methylacetoacetate, keeping the flask in an ice bath to control the initial exothermic reaction.
-
Condensation: After the initial addition, remove the ice bath and heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of crushed ice with constant stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.[8] The product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, pure crystals will form.
-
Drying & Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the identity and purity of the final product using NMR, IR, and melting point analysis.
-
Core Physicochemical Properties
The physicochemical properties of a molecule are the primary determinants of its "drug-like" nature, influencing its absorption, distribution, metabolism, and excretion (ADME).[9]
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [8] |
| Molecular Weight | 190.2 g/mol | [10] |
| IUPAC Name | 4-hydroxy-3,6-dimethylchromen-2-one | [8] |
| Melting Point | Not extensively documented. Parent (4-hydroxycoumarin): 211-213°C | [8] |
| Boiling Point | 361.3°C at 760 mmHg | [10] |
| Density | 1.299 g/cm³ | [10] |
| Solubility | Data not available. Parent (4-hydroxycoumarin) is soluble in ethanol, DMSO, DMF (~30 mg/ml) and sparingly soluble in aqueous buffers. | [11] |
| pKa | Data not available. The 4-hydroxy group imparts weakly acidic properties. | [4] |
Solubility
-
Importance in Drug Development: Aqueous solubility is a critical factor for drug absorption and bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenging formulation development. Solubility in organic solvents is important for purification and analytical sample preparation.
-
Protocol for Thermodynamic Solubility Determination:
-
Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) and organic solvents (e.g., ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully extract an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
-
Acidity Constant (pKa)
-
Importance in Drug Development: The pKa value determines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability across biological membranes, and binding to target proteins. The 4-hydroxy group on the coumarin ring is weakly acidic.[4]
-
Protocol for pKa Determination via UV-Vis Spectrophotometry:
-
Rationale: The UV-Vis absorption spectrum of this compound is expected to change as the 4-hydroxy group ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
-
Methodology: a. Prepare a series of buffer solutions with finely spaced pH values (e.g., from pH 3 to pH 9). b. Prepare a stock solution of the compound in a solvent like methanol or ethanol. c. Add a small, constant volume of the stock solution to each buffer solution to create samples of identical total compound concentration. d. Record the UV-Vis spectrum (e.g., from 200-450 nm) for each sample. e. Identify a wavelength with a significant difference in absorbance between the fully protonated and deprotonated forms. f. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa (the pH at the inflection point).
-
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Signals in the range of ~7.0-7.8 ppm, showing coupling patterns characteristic of a trisubstituted benzene ring.
-
Methyl Protons: Two distinct singlets, one for the C3-methyl group and one for the C6-methyl group, likely in the ~2.0-2.5 ppm range.
-
Hydroxyl Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.[12]
-
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the proton signals, determine their multiplicities (singlet, doublet, etc.), and measure coupling constants. Assign all proton and carbon signals to the molecular structure.
-
Infrared (IR) Spectroscopy
-
Significance: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the lactone carbonyl group, typically in the range of 1700-1740 cm⁻¹.[14][15]
-
C=C Stretch: Aromatic ring C=C stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Significance: UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the benzopyrone core.[12] It is also a primary tool for quantitative analysis.
-
Expected Absorption Maxima (λmax): Based on the parent 4-hydroxycoumarin, absorption maxima are expected in the UV region, typically with multiple bands between 250 nm and 350 nm, corresponding to π→π* transitions in the aromatic system.[11]
Biological Activity and Therapeutic Potential
The structural features of this compound suggest several potential biological activities, building upon the known pharmacology of the 4-hydroxycoumarin class.
Anticoagulant Activity
The primary mechanism of action for anticoagulant 4-hydroxycoumarins is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[1] This inhibition disrupts the Vitamin K cycle, preventing the carboxylation and activation of clotting factors II, VII, IX, and X.
Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin anticoagulants.
Other Potential Activities
-
Antioxidant: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, which is a known property of many coumarin derivatives.[8][16] This suggests potential applications in diseases related to oxidative stress.
-
Antimicrobial: Various coumarin derivatives have demonstrated activity against a range of bacterial and fungal strains.[3][8] The lipophilic nature imparted by the methyl groups may enhance membrane permeability and contribute to this effect.
-
Enzyme Inhibition: Reports indicate that this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the pathology of Alzheimer's disease.[8]
Conclusion
This compound is a molecule of significant scientific interest, grounded in the rich pharmacological history of the 4-hydroxycoumarin scaffold. Its physicochemical properties—solubility, pKa, and lipophilicity—are the critical determinants of its potential as a therapeutic agent. This guide has provided a framework for its synthesis, characterization, and evaluation. The detailed experimental protocols serve as a self-validating system for researchers to generate reliable and reproducible data. Further investigation into the specific quantitative values of its physicochemical properties and a broader screening of its biological activities are warranted to fully elucidate its potential in drug development.
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Shafiq, Z., et al. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids . ResearchGate. [Link]
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Tautomeric Plasticity of 4-Hydroxycoumarin Derivatives: A Technical Guide for Drug Discovery
Abstract
The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the widely prescribed oral anticoagulant, warfarin, and its congeners.[1][2] The remarkable therapeutic efficacy of these compounds is intrinsically linked to their rich tautomeric behavior. This guide provides an in-depth exploration of the tautomeric forms of 4-hydroxycoumarin derivatives, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the structural nuances of the predominant tautomers, elucidate the key factors governing their equilibrium, detail robust experimental and computational methodologies for their characterization, and critically analyze the profound implications of this tautomerism on their biological activity, particularly as inhibitors of Vitamin K epoxide reductase.
The Dynamic Core: Understanding Tautomerism in 4-Hydroxycoumarins
4-hydroxycoumarin and its derivatives are not static entities but exist as a dynamic equilibrium of multiple tautomeric forms.[3][4] This prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that can exhibit different physicochemical properties and biological activities. The three principal tautomers are:
-
4-hydroxy-2H-chromen-2-one (Enol Form): Often considered the most stable tautomer in many environments.[5][6]
-
2,4-chromandione (Keto Form): A diketo tautomer that plays a crucial role in the biological activity of these compounds.[3][5]
-
2-hydroxy-4H-chromen-4-one (Alternative Enol Form): Generally less favored but can contribute to the overall equilibrium.[3][4]
The equilibrium between these forms is a delicate balance, readily influenced by the surrounding environment and the nature of substituents on the coumarin ring.
Visualizing the Tautomeric Equilibrium
The interplay between the major tautomeric forms is crucial for understanding their reactivity and biological function.
Figure 1: Tautomeric equilibrium of the 4-hydroxycoumarin core.
Factors Influencing Tautomeric Preference
The position of the tautomeric equilibrium is not fixed and can be significantly shifted by several factors:
-
Solvent Polarity and Hydrogen Bonding Capacity: Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over another.[5][7] For instance, protic solvents can favor the enol form through hydrogen bond donation and acceptance.
-
pH: The ionization state of the 4-hydroxy group is pH-dependent. At physiological pH, a significant portion of these molecules exists in their anionic (coumarinate) form, which is crucial for their biological activity.
-
Substituents: The electronic nature and steric bulk of substituents on the coumarin ring can profoundly impact the relative stability of the tautomers. Electron-withdrawing groups at the 3-position can influence the acidity of the C3 proton and shift the equilibrium.[7]
-
Physical State: The predominant tautomer in the solid state, as determined by X-ray crystallography, may differ from that in solution.[8][9]
Biological Significance: The Tautomerism-Activity Relationship
The anticoagulant activity of 4-hydroxycoumarin derivatives stems from their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This inhibition disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K, which is essential for the post-translational carboxylation of several blood clotting factors.[10][11]
It is hypothesized that the different tautomeric forms of 4-hydroxycoumarins have distinct roles in their interaction with VKOR. While the enol form may be important for transport and initial binding, the keto form is often implicated in the covalent modification of the enzyme.[5] The anionic form, prevalent at physiological pH, is thought to be the primary species that binds to the active site of VKOR.
Mechanism of Action: A Tautomeric Perspective
The following diagram illustrates the proposed role of tautomerism in the inhibition of the Vitamin K cycle.
Figure 2: Proposed mechanism of VKOR inhibition by 4-hydroxycoumarins.
Experimental Characterization of Tautomeric Forms
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 4-hydroxycoumarin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution.[12][13] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for their identification and quantification.
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxycoumarin derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric ratio.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals for each tautomer. For example, the C3-H proton of the enol form typically appears as a singlet, while the corresponding CH₂ protons of the keto form would present a different multiplicity and chemical shift.
-
Integrate the signals corresponding to each tautomer.
-
Calculate the tautomeric ratio by comparing the integral values of the respective protons.
-
-
Variable Temperature (VT) NMR (Optional): Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.
UV-Vis Spectroscopy
The different electronic arrangements of the tautomers result in distinct UV-Vis absorption spectra.[3][12] This technique is particularly useful for studying the effect of solvent polarity on the equilibrium.
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Solution Preparation: Prepare stock solutions of the 4-hydroxycoumarin derivative in a non-polar solvent (e.g., cyclohexane). Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, acetonitrile).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
-
Data Analysis:
-
Observe the changes in the absorption maxima (λ_max) and the appearance of isosbestic points as the solvent polarity is varied.
-
Correlate the observed solvatochromic shifts with the solvent polarity parameters (e.g., Dimroth-Reichardt E_T(30) parameter) to infer the relative stabilization of the tautomers.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[14][15] This technique is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects.
Workflow for X-ray Crystallographic Analysis
Figure 3: Workflow for determining the solid-state tautomeric form via X-ray crystallography.
Computational Modeling of Tautomeric Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[8][16][17]
Computational Protocol: DFT-Based Tautomer Stability Prediction
-
Structure Preparation: Build the 3D structures of all possible tautomers of the 4-hydroxycoumarin derivative of interest.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher-level basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.
-
Solvation Effects (Optional): Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to predict the tautomeric preference in solution.
-
Data Analysis: Compare the calculated free energies (including zero-point vibrational energy corrections) of the tautomers to determine their relative stabilities.
Table 1: Representative Computational Data on Tautomer Stability
| Tautomer | Relative Energy (gas phase, kcal/mol) | Relative Energy (in water, kcal/mol) |
| 4-hydroxy-2H-chromen-2-one | 0.00 | 0.00 |
| 2,4-chromandione | +2.5 | +1.8 |
| 2-hydroxy-4H-chromen-4-one | +5.2 | +4.5 |
| Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the specific derivative and computational level. |
Conclusion and Future Directions
The tautomeric nature of 4-hydroxycoumarin derivatives is a critical determinant of their biological activity. A comprehensive understanding of the factors that control the tautomeric equilibrium is therefore essential for the rational design of new derivatives with improved pharmacological profiles. The integrated application of advanced experimental techniques and computational modeling, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of this important class of therapeutic agents. Future research should focus on time-resolved spectroscopic techniques to probe the dynamics of tautomeric interconversion and on the development of more accurate computational models that can predict tautomeric preferences in complex biological environments.
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Canadian Journal of Chemistry. (n.d.). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. [Link]
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European Journal of Medicinal Chemistry. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. [Link]
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Molecules. (2020). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. [Link]
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Molecules. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 3,6-Dimethyl-4-hydroxycoumarin
This guide provides a comprehensive technical overview of the spectroscopic characterization of 3,6-dimethyl-4-hydroxycoumarin, a significant derivative of the coumarin family. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key analytical techniques for elucidating the molecular structure and properties of this compound. We will explore Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps but the underlying scientific rationale to empower robust and reproducible research.
Introduction: The Significance of this compound
This compound (C₁₁H₁₀O₃) belongs to the 4-hydroxycoumarin class of compounds, which are renowned for their diverse biological activities, most notably as anticoagulants.[1][2] The substitution of methyl groups at the 3 and 6 positions of the coumarin scaffold significantly influences its physicochemical and biological properties.[2] A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its electronic and structural characteristics, which are crucial for applications in medicinal chemistry and materials science.[2]
A key aspect to consider in the analysis of 4-hydroxycoumarins is the phenomenon of keto-enol tautomerism.[1][3][4][5] this compound can exist in equilibrium between the 4-hydroxy-2-chromenone (enol) form and the 2,4-chromandione (keto) form. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in different environments.[3][6]
Section 1: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
The UV-Vis spectrum of coumarin derivatives is influenced by the solvent polarity and the nature of the substituents on the coumarin ring.[7] For 4-hydroxycoumarin derivatives, the spectra typically exhibit distinct absorption bands.[8][9] The introduction of electron-donating groups, such as methyl groups, can lead to a bathochromic (red) shift in the absorption maxima.[7]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
From the stock solution, create a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8).[8]
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solvent and another with the sample solution.
-
Record the spectrum over a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Expected Spectral Data
The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show characteristic absorption maxima. Based on data for similar 4-hydroxycoumarin derivatives, one can anticipate strong absorption bands in the UV region.[7][10]
| Parameter | Expected Value Range |
| λmax 1 | ~280 - 300 nm |
| λmax 2 | ~310 - 330 nm |
Section 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."
For this compound, key functional groups to identify include the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, the aromatic C=C bonds, and the C-H bonds of the methyl and aromatic groups.[11]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Place the KBR pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
Expected Spectral Data
The IR spectrum of this compound will exhibit several characteristic absorption bands.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H stretching (hydroxyl group) | 3200 - 3600 (broad) |
| C=O stretching (lactone) | 1650 - 1720 |
| C=C stretching (aromatic) | 1500 - 1600 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic -CH₃) | 2850 - 3000 |
| C-O stretching | 1000 - 1300 |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the integration (relative number of protons). For this compound, we expect to see signals for the aromatic protons, the two methyl groups, and the hydroxyl proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrumentation and Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Expected Spectral Data
The following tables summarize the expected chemical shifts for the protons and carbons of this compound, based on data from related 4-hydroxycoumarin derivatives.[5][8][12][13][14]
Table 3: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Expected Multiplicity |
| OH | > 10 (broad singlet) | s (broad) |
| Aromatic-H | 7.0 - 8.0 | m |
| C3-CH₃ | ~2.0 - 2.5 | s |
| C6-CH₃ | ~2.3 - 2.6 | s |
Table 4: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C=O (C2) | ~160 - 165 |
| C-OH (C4) | ~160 - 165 |
| Aromatic Carbons | ~110 - 155 |
| C3 | ~100 - 110 |
| C3-CH₃ | ~10 - 20 |
| C6-CH₃ | ~20 - 25 |
Section 4: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound (C₁₁H₁₀O₃), the molecular weight is 206.20 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The fragmentation pattern of coumarins often involves the loss of carbon monoxide (CO) from the pyrone ring.[15]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for coumarins include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Instrumentation and Data Acquisition:
-
Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.
-
If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) experiments.
-
Expected Spectral Data
| Ion | Expected m/z | Description |
| [M]⁺ | 206 | Molecular Ion |
| [M-CO]⁺ | 178 | Loss of Carbon Monoxide |
| [M-CO-CH₃]⁺ | 163 | Subsequent loss of a methyl group |
Visualizations
Molecular Structure of this compound
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The spectroscopic analysis of this compound through a combination of UV-Vis, IR, NMR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure and electronic properties. This guide has outlined the fundamental principles, detailed experimental protocols, and expected spectral data for each technique. By following these methodologies, researchers can confidently identify and characterize this important coumarin derivative, paving the way for its further exploration in various scientific and industrial applications.
References
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- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.
- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.
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- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.
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The Multifaceted Biological Landscape of 3,6-Dimethyl-4-hydroxycoumarin: A Technical Guide for Researchers
Foreword
The coumarin scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[1] Among these, the 4-hydroxycoumarin class is particularly noteworthy, famously including the anticoagulant warfarin.[2][3] This technical guide delves into the biological activities of a specific, yet underexplored, member of this family: 3,6-dimethyl-4-hydroxycoumarin. While extensive research has illuminated the properties of the broader 4-hydroxycoumarin family, specific experimental data on the 3,6-dimethyl substituted variant remains nascent. This guide, therefore, synthesizes the established knowledge of the parent scaffold and its derivatives to provide a predictive framework for the biological potential of this compound, aiming to catalyze further targeted research in its synthesis and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-looking insights.
Synthesis of the this compound Scaffold
The primary and most classical route for the synthesis of 4-hydroxycoumarins is the Pechmann condensation .[4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors would be m-cresol (3-methylphenol) and an appropriate β-ketoester, such as ethyl 2-methylacetoacetate.
Proposed Synthetic Pathway: Pechmann Condensation
The proposed synthesis of this compound via Pechmann condensation is a one-pot reaction that proceeds through several key steps, as illustrated in the workflow below. The presence of an electron-donating methyl group on the phenol ring is expected to facilitate the reaction.[6]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established Pechmann condensation reactions for similar coumarin derivatives and should be optimized for the specific synthesis of this compound.[7][8]
Materials:
-
m-Cresol
-
Ethyl 2-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
To the cooled sulfuric acid, add m-cresol and ethyl 2-methylacetoacetate dropwise with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of crude this compound should form.
-
Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Biological Activities: An Evidence-Based Projection
While direct experimental evidence for the biological activities of this compound is limited, the well-documented pharmacology of the 4-hydroxycoumarin class allows for informed predictions.[9] The presence of methyl groups at the 3 and 6 positions can be expected to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological interactions.[10]
Anticoagulant Activity
The hallmark of the 4-hydroxycoumarin scaffold is its anticoagulant effect, which is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[11] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors.[2]
Mechanism of Action: 4-hydroxycoumarin derivatives act as competitive inhibitors of VKOR, leading to a depletion of the reduced form of vitamin K.[9] This, in turn, impairs the post-translational modification of vitamin K-dependent clotting factors (II, VII, IX, and X), resulting in the circulation of under-carboxylated, inactive forms and thus prolonging blood clotting time.
Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.
Experimental Protocol: Prothrombin Time (PT) Assay The anticoagulant activity of this compound can be assessed using the prothrombin time (PT) assay, which measures the time it takes for plasma to clot after the addition of thromboplastin.[12]
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
Obtain platelet-poor plasma from blood samples.
-
Incubate the plasma with the test compound or a vehicle control for a specified period.
-
Initiate clotting by adding a thromboplastin-calcium reagent.
-
Measure the time to clot formation using a coagulometer.
-
Compare the clotting times of the compound-treated samples to the control. An increase in PT indicates anticoagulant activity.
Antimicrobial Activity
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[13][14] The proposed mechanisms of action are multifaceted and can include the disruption of cell membrane integrity and the inhibition of essential enzymes.[15][16] The lipophilic nature imparted by the dimethyl substitution in this compound may enhance its ability to penetrate bacterial cell membranes.[10]
Potential Mechanisms of Action:
-
DNA Gyrase Inhibition: Some coumarins can bind to the B subunit of bacterial DNA gyrase, inhibiting its ATPase activity and thereby preventing DNA supercoiling.[13]
-
Cell Membrane Disruption: The hydrophobic nature of coumarins can lead to their intercalation into the bacterial cell membrane, disrupting its structure and function.[15]
-
Biofilm Formation Inhibition: Certain coumarin derivatives have been shown to interfere with bacterial biofilm formation, a key virulence factor.[17]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
Procedure:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antioxidant Activity
The phenolic hydroxyl group at the 4-position of the coumarin ring is a key structural feature that imparts antioxidant properties.[18] 4-hydroxycoumarins can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[19] The methyl groups on the aromatic ring of this compound may further enhance this activity through their electron-donating inductive effect.
Mechanism of Action: The antioxidant activity of 4-hydroxycoumarins is primarily attributed to their ability to donate the hydrogen atom from the 4-hydroxyl group to free radicals, thereby stabilizing them. The resulting coumarin radical is resonance-stabilized, making the parent molecule an effective antioxidant.[20]
Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[1]
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound.
-
Mix the DPPH solution with the test compound solutions in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates scavenging activity.
Table 1: Projected Antioxidant Activity of 4-Hydroxycoumarin Derivatives
| Compound | Scavenging Activity (% Inhibition) | Reference |
| 3-(4-methylbenzoyl)-4-hydroxycoumarin | 52.13 ± 1.04 | [1] |
| 3-(4-chlorobenzoyl)-4-hydroxycoumarin | 67.38 ± 0.30 | [1] |
| 3-(4-nitrobenzoyl)-4-hydroxycoumarin | 72.68 ± 0.37 | [1] |
| 3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin | 78.13 ± 0.60 | [1] |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | IC₅₀ = 0.05 mM | [21] |
Note: This table presents data for structurally related 4-hydroxycoumarin derivatives to provide a comparative context for the potential antioxidant activity of this compound.
Anticancer Activity
A growing body of evidence suggests that 4-hydroxycoumarin derivatives possess significant anticancer properties.[2][22] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and modulation of the tumor microenvironment.[23]
Potential Signaling Pathways and Mechanisms:
-
Induction of Apoptosis: 4-hydroxycoumarin derivatives can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[4]
-
PI3K/Akt Pathway Inhibition: This signaling pathway is often hyperactivated in cancer and promotes cell survival and proliferation. Some coumarin derivatives have been shown to inhibit this pathway.[23]
-
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: The AhR pathway is implicated in tumorigenesis, and its downregulation by certain 4-hydroxycoumarin derivatives can lead to the upregulation of tumor suppressor proteins.[4]
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[23]
Procedure:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a molecule of significant interest, poised at the intersection of established coumarin chemistry and the quest for novel therapeutic agents. While this guide has projected its biological activities based on the robust foundation of the 4-hydroxycoumarin scaffold, it is imperative to underscore that these are informed hypotheses. The future of this compound research lies in the empirical validation of these projected activities.
Key areas for future investigation include:
-
Optimized Synthesis: Development and optimization of a high-yield, scalable synthesis protocol for this compound.
-
In Vitro Biological Screening: Comprehensive in vitro evaluation of its anticoagulant, antimicrobial, antioxidant, and anticancer activities against a panel of relevant cell lines and microbial strains.
-
Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to establish clear structure-activity relationships, guiding the design of more potent and selective derivatives.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies to assess the therapeutic efficacy and safety profile of this compound in relevant animal models.
This technical guide serves as a foundational document to inspire and direct future research endeavors into the promising, yet largely unexplored, therapeutic potential of this compound.
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Wikipedia. (n.d.). 4-Hydroxycoumarins. Retrieved from [Link]
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PubMed. (n.d.). Coumarin-containing hybrids and their antibacterial activities. Retrieved from [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Retrieved from [Link]
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Popova, E., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Retrieved from [Link]
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MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Retrieved from [Link]
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MDPI. (n.d.). Coumarin Triazoles as Potential Antimicrobial Agents. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Retrieved from [Link]
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Stankovic, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Hydroxycoumarin: Core Methodologies, Mechanistic Insights, and Practical Applications
Abstract: The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its extensive biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the principal synthetic routes to this vital heterocyclic compound. We will dissect the mechanisms, evaluate the experimental choices, and provide validated protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-hydroxycoumarin synthesis, from classical condensations to modern, efficient one-pot procedures.
The Enduring Classical Approaches: Building the Core Scaffold
The foundational methods for synthesizing the 4-hydroxycoumarin ring system have been established for decades, yet they remain relevant due to their reliability and accessibility of starting materials. Understanding these classical routes is essential for any scientist working with this class of compounds.
The Pechmann Condensation: A Cornerstone of Coumarin Synthesis
The Pechmann condensation, discovered by Hans von Pechmann, is a widely applied method for synthesizing coumarins from simple phenols and β-ketoesters under acidic conditions.[3] The reaction is valued for its use of readily available starting materials and its ability to produce a variety of substituted coumarins.
Causality and Mechanism: The reaction is catalyzed by a strong acid, such as sulfuric acid, aluminum chloride, or solid acid catalysts like Amberlyst-15.[3][4] The mechanism proceeds through two key stages:
-
Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the phenolic hydroxyl group. This initial step forms a phenol ester intermediate.
-
Intramolecular Cyclization and Dehydration: The catalyst then activates the second carbonyl group of the intermediate, facilitating an intramolecular electrophilic aromatic substitution (similar to a Friedel-Crafts acylation) onto the electron-rich phenol ring, ortho to the oxygen linkage.[3] A final dehydration step yields the stable, aromatic coumarin ring system.
Caption: The reaction mechanism of the Pechmann Condensation.
Data Presentation: Comparison of Catalysts in Pechmann Reaction
| Phenol Reactant | β-Keto Ester | Catalyst | Conditions | Yield (%) | Reference |
| Resorcinol | Ethyl Acetoacetate | H₂SO₄ | Conventional Heating | Good | |
| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | 110°C, Solvent-free, 100 min | >90 | [4] |
| 3-Aminophenol | Ethyl Acetoacetate | Sulfated Zirconia | 110°C, Solvent-free, 2 min | ~100 | [5] |
| Phenol | Ethyl Acetoacetate | Indium(III) Chloride | N/A | High | [4] |
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [4][6]
This protocol utilizes a recyclable solid acid catalyst, Amberlyst-15, offering a greener alternative to corrosive mineral acids.
-
Reactant Preparation: In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Catalyst Addition: Add Amberlyst-15 (0.2 g, 10 mol%) to the mixture.
-
Reaction: Heat the solvent-free mixture at 110°C with stirring for 100 minutes.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and dissolve it in a suitable solvent (e.g., ethanol).
-
Purification: Filter the catalyst (which can be washed, dried, and reused). Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the solid residue from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Intramolecular Cyclization of o-Hydroxyaryl Ketones
An alternative and highly effective strategy involves the base-catalyzed intramolecular condensation of an o-hydroxyacetophenone with a carbonate source, typically diethyl carbonate. This method is superior for producing the parent 4-hydroxycoumarin scaffold without substitution at the 3-position.[7]
Causality and Mechanism: This reaction is essentially an intramolecular Claisen condensation.[8]
-
Enolate Formation: A strong base, such as sodium metal or sodium ethoxide, deprotonates the α-carbon of the o-hydroxyacetophenone, forming an enolate.
-
Nucleophilic Acyl Substitution: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.
-
Cyclization and Elimination: The resulting intermediate undergoes intramolecular cyclization. The phenoxide ion attacks the newly formed ester carbonyl, followed by the elimination of an ethoxide ion to form the pyrone ring.
-
Acidic Work-up: The reaction mixture is neutralized with acid to yield the final 4-hydroxycoumarin product.
Caption: Mechanism of intramolecular Claisen-type condensation.
This one-step synthesis from o-hydroxyacetophenones provides excellent yields and is considered a superior method for preparing the parent 4-hydroxycoumarin.[7]
Modern, Efficient, and Environmentally Benign Syntheses
Recent advancements have focused on improving efficiency, reducing waste, and simplifying procedures through one-pot reactions and novel catalytic systems.
One-Pot Synthesis from Phenols and Meldrum's Acid
A simple and environmentally friendly one-pot procedure has been developed using phenols, Meldrum's acid, and Eaton's reagent (phosphoric anhydride in methanesulfonic acid) as the cyclizing agent.[9] This method avoids solvents and offers moderate to good yields.
Causality and Mechanism:
-
Acylation: Phenol reacts with Meldrum's acid at elevated temperatures. This results in the opening of the Meldrum's acid ring and acylation of the phenol, forming a 3-oxo-3-phenoxypropanoic acid intermediate.
-
Intramolecular Cyclization: Eaton's reagent, a powerful dehydrating and cyclizing agent, promotes the intramolecular Friedel-Crafts acylation of the intermediate to close the ring and form the 4-hydroxycoumarin product.
Experimental Protocol: One-Pot Synthesis of 4-Hydroxycoumarin [9]
-
Initial Reaction: Mix phenol (1.0 mmol) and Meldrum's acid (1.0 mmol) in a flask. Stir the mixture at 100°C for 3 hours.
-
Reagent Addition: Remove any residual acetone under vacuum. Add Eaton's reagent (3 mL) to the mixture and stir at 70°C for 4 hours.
-
Precipitation: Cool the reaction mixture and add cold water while stirring vigorously to precipitate the product.
-
Purification: Collect the solid product by suction filtration, wash thoroughly with water, and air dry. Recrystallize the crude solid from ethanol to afford pure 4-hydroxycoumarin.
Caption: Workflow for the one-pot synthesis of 4-hydroxycoumarin.
Synthesis via Deacylation/Decarboxylation
4-Hydroxycoumarin can also be synthesized from its 3-substituted derivatives. This is particularly useful when the desired synthetic pathway naturally leads to a C3-functionalized intermediate.
-
Deacylation: 3-acetyl-4-hydroxycoumarin can be converted to 4-hydroxycoumarin in high yield (90%) via a deacylation reaction catalyzed by hydrochloric acid.[2]
-
Decarboxylation: Similarly, 3-carbethoxy-4-hydroxycoumarin undergoes acid-catalyzed hydrolysis followed by decarboxylation to yield the parent compound.[2]
This approach highlights the chemical versatility of the coumarin ring and provides alternative routes to the core scaffold.
Experimental Protocol: Deacylation of 3-Acetyl-4-hydroxycoumarin [10]
-
Reaction Setup: Combine 3-acetyl-4-hydroxycoumarin (3.9 mmol), concentrated sulfuric acid (24 mL), distilled water (5 mL), and ethanol (12 mL) in a flask.
-
Reaction: Heat the mixture under reflux for one hour.
-
Isolation: Cool the reaction vessel to 10°C.
-
Purification: Filter the resulting solution and wash the precipitate with distilled water to remove excess acid. Dry the precipitate at ambient temperature to yield 4-hydroxycoumarin.
Conclusion and Future Outlook
The synthesis of 4-hydroxycoumarin has evolved from classical, harsh-condition reactions to elegant, high-yield, one-pot procedures. While foundational methods like the Pechmann condensation remain indispensable for creating substituted analogs, modern approaches using reagents like Meldrum's acid or employing microwave assistance offer significant advantages in terms of efficiency, safety, and environmental impact.[9][11] The choice of synthetic route ultimately depends on the desired substitution pattern, available starting materials, and required scale. Future research will likely continue to focus on developing even more sustainable catalytic systems and expanding the scope of multicomponent reactions to build complex, biologically active 4-hydroxycoumarin derivatives in a single step.[12]
References
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- A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A.
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- Synthesis of Zwitterionic 4-Hydroxycoumarin Derivatives through a Unique Reaction of 4-Hydroxycoumarins with p-Benzoquinone and Pyridine. Organic Letters.
- Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Deriv
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
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- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary c
- One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under C
- Pechmann condens
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid c
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- Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts.
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An In-Depth Technical Guide to the Core Mechanism of Action of 3,6-dimethyl-4-hydroxycoumarin
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the presumed and potential mechanisms of action of 3,6-dimethyl-4-hydroxycoumarin. As a member of the 4-hydroxycoumarin class of compounds, its primary mechanism is strongly suggested to be the inhibition of Vitamin K Epoxide Reductase (VKOR), a critical enzyme in the vitamin K cycle essential for blood coagulation. This guide will delve into the intricacies of this pathway, offering both a theoretical framework and actionable experimental protocols for its validation. Furthermore, we will explore secondary and less characterized potential mechanisms, including antioxidant and antimicrobial activities, providing the necessary methodologies for their investigation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the full pharmacological profile of this compound.
Part 1: Introduction to this compound
This compound belongs to the 4-hydroxycoumarin family, a class of heterocyclic compounds renowned for their wide range of biological activities.[1] Structurally, it is a derivative of coumarin, featuring a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions of the benzopyran-2-one core. The 4-hydroxycoumarin scaffold is famously associated with anticoagulant drugs like warfarin and rodenticides such as brodifacoum.[2][3] These compounds exert their effects by acting as vitamin K antagonists.[4] Given the structural conservation, it is highly probable that this compound shares this primary mechanism of action. Beyond anticoagulation, coumarin derivatives have been investigated for a spectrum of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][5][6] This guide will primarily focus on the anticoagulant mechanism while also providing a framework for exploring these other potential bioactivities.
Part 2: Primary Mechanism of Action: Vitamin K Antagonism
The central hypothesis for the mechanism of action of this compound is its role as an antagonist of vitamin K, achieved through the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[4][5]
The Vitamin K Cycle and its Role in Coagulation
The vitamin K cycle is a crucial metabolic pathway, primarily in the liver, that facilitates the post-translational modification of several blood clotting factors. For these factors (II, VII, IX, and X) to become active, they must undergo gamma-carboxylation of specific glutamic acid residues.[7] This carboxylation is catalyzed by gamma-glutamyl carboxylase (GGCX) and requires the reduced form of vitamin K, vitamin K hydroquinone, as a cofactor.[4] During this reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.
For coagulation to be sustained, vitamin K epoxide must be recycled back to its active, reduced form. This is where VKOR plays a pivotal role. VKOR is an integral membrane protein in the endoplasmic reticulum that catalyzes the reduction of vitamin K epoxide back to vitamin K, which can then be further reduced to vitamin K hydroquinone, thus completing the cycle.[4][7]
Inhibition of VKOR by 4-Hydroxycoumarins
4-hydroxycoumarin derivatives are structurally similar to vitamin K and act as competitive inhibitors of VKOR.[8] By binding to the enzyme, they prevent the reduction of vitamin K epoxide, leading to a depletion of the active, reduced form of vitamin K.[4] This, in turn, halts the gamma-carboxylation of clotting factors, resulting in the circulation of inactive or under-carboxylated coagulation proteins. The consequence is a significant reduction in the blood's ability to clot, hence the anticoagulant effect.[3][8]
The following diagram illustrates the vitamin K cycle and the proposed point of inhibition by this compound.
Caption: Figure 1: Proposed inhibition of the Vitamin K cycle.
Experimental Validation of VKOR Inhibition
To confirm and quantify the inhibitory effect of this compound on VKOR, a series of in vitro and cell-based assays are recommended.
This assay directly measures the enzymatic activity of VKOR in the presence of the test compound.
Protocol:
-
Preparation of Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat or human cell line) as they are a rich source of VKOR.
-
Reaction Mixture: Prepare a reaction buffer containing a reducing agent such as dithiothreitol (DTT) and the substrate, vitamin K1 epoxide.
-
Incubation: Pre-incubate the microsomes with varying concentrations of this compound (and a known inhibitor like warfarin as a positive control) for a defined period.
-
Initiation of Reaction: Start the reaction by adding the vitamin K1 epoxide substrate.
-
Termination and Extraction: Stop the reaction after a specific time and extract the lipids, including the product (vitamin K1) and the remaining substrate.
-
Quantification: Analyze the extracted lipids using High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of vitamin K1 produced.
-
Data Analysis: Calculate the rate of vitamin K1 formation at each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the enzyme activity against the logarithm of the inhibitor concentration.
This assay assesses the compound's effect on the coagulation cascade in a cellular context.
Protocol:
-
Cell Culture: Utilize a reporter cell line, such as HEK293 cells engineered to express a vitamin K-dependent protein (e.g., Factor IX), which can be secreted and measured.[9]
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Induction: Add vitamin K epoxide to the cell culture medium to drive the vitamin K cycle.
-
Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measurement of Activity: Quantify the amount of active (carboxylated) reporter protein in the supernatant using an ELISA-based method.
-
Data Analysis: A decrease in the amount of active reporter protein indicates inhibition of the vitamin K cycle. Calculate the IC50 value for the compound.
Traditional coagulation assays can provide a functional measure of the anticoagulant effect on plasma.
Protocol:
-
Plasma Preparation: Obtain citrated plasma from healthy donors.
-
Incubation: Incubate the plasma with different concentrations of this compound.
-
Prothrombin Time (PT) Assay: Add a reagent containing tissue factor and calcium to the plasma and measure the time it takes for a clot to form. This assay evaluates the extrinsic and common coagulation pathways.[10]
-
Activated Partial Thromboplastin Time (aPTT) Assay: Add an activator of the intrinsic pathway and calcium to the plasma and measure the clotting time. This assay assesses the intrinsic and common pathways.[11]
-
Data Analysis: An increase in PT and/or aPTT indicates an anticoagulant effect.
The following diagram outlines the experimental workflow for validating the anticoagulant activity.
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The Serendipitous Saga of 4-Hydroxycoumarin Anticoagulants: A Technical Guide
Foreword: From Hemorrhaging Cattle to Lifesaving Therapeutics
The trajectory of scientific discovery is seldom linear. It is often a winding path of keen observation, persistent investigation, and fortuitous events. The history of 4-hydroxycoumarin anticoagulants is a quintessential example of this process. What began as a mysterious and fatal bleeding disorder in cattle pastured on spoiled sweet clover in the early 20th century ultimately led to the development of a class of drugs that has saved countless lives from thromboembolic events. This guide provides an in-depth technical exploration of this remarkable journey, from the initial agricultural crisis to the elucidation of a sophisticated biochemical mechanism and the subsequent development of revolutionary therapeutics. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the discovery, mechanism, and evolution of these pivotal compounds.
Chapter 1: The Agricultural Enigma of "Sweet Clover Disease"
In the 1920s, a baffling and devastating hemorrhagic disease emerged in cattle across the northern United States and Canada.[1][2] The ailment, which caused spontaneous and uncontrollable bleeding, was traced by veterinary pathologists Frank W. Schofield and Lee M. Roderick to the consumption of moldy sweet clover hay.[3][4] Fresh sweet clover was found to be harmless, but when it spoiled, it transformed into a deadly anticoagulant.[3][4]
The turning point in this agricultural crisis arrived in a blizzard in February 1933. A distraught farmer named Ed Carlson traveled 190 miles to the University of Wisconsin, carrying a deceased heifer, a milk can full of non-clotting blood, and a sample of the spoiled sweet clover hay that had decimated his herd. By chance, he found his way to the laboratory of biochemist Karl Paul Link. This fateful encounter set in motion a chain of research that would unravel the mystery of "sweet clover disease" and have profound implications for medicine.
Chapter 2: The Quest for the Hemorrhagic Agent: Isolation and Characterization of Dicoumarol
Intrigued by the farmer's plight, Karl Paul Link and his research team at the University of Wisconsin embarked on a mission to identify the anticoagulant substance in the spoiled hay. This endeavor was guided by a meticulous and systematic approach, rooted in the principles of biochemistry and pharmacology.
Bioassay-Guided Fractionation: The Rabbit Model
The cornerstone of their investigation was a bioassay developed to measure the anticoagulant activity of various extracts from the spoiled sweet clover. Rabbits were chosen as the animal model, and the prothrombin time – a measure of the blood's ability to clot – was the primary endpoint. This bioassay allowed the researchers to track the anticoagulant potency through successive purification steps.
Experimental Protocol for the Isolation and Crystallization of Dicoumarol
The isolation of the hemorrhagic agent was a laborious process of extraction and purification. While the original publications provide a narrative of the process, a generalized step-by-step protocol can be reconstructed as follows:
-
Extraction: The spoiled sweet clover hay was first extracted with a non-polar organic solvent like petroleum ether to remove fats and pigments. The active anticoagulant principle was then extracted with a more polar solvent, such as dilute sodium hydroxide, which would solubilize the acidic hemorrhagic agent.
-
Acidification and Precipitation: The alkaline extract was then acidified, causing the crude hemorrhagic agent to precipitate out of the solution.
-
Solvent Partitioning: The crude precipitate was further purified by a series of solvent partitioning steps, using solvents of varying polarity to selectively remove impurities.
-
Crystallization: The final step involved the crystallization of the purified substance from a suitable solvent, such as hot ethanol or acetic acid. This yielded the pure, crystalline hemorrhagic agent.[3]
In 1939, after years of painstaking work, Link's graduate student Harold Campbell successfully isolated a mere 6 milligrams of the pure, crystalline anticoagulant.[5] Subsequent work by Mark Stahmann and Charles Huebner led to the determination of its chemical structure and its successful laboratory synthesis in 1940.[5][6] The compound was identified as 3,3'-methylenebis(4-hydroxycoumarin) and named dicoumarol.[5][6]
Chapter 3: Unraveling the Mechanism of Action: Vitamin K Antagonism
The discovery of dicoumarol spurred investigations into its mechanism of action. It was soon established that 4-hydroxycoumarin anticoagulants exert their effect by interfering with the action of vitamin K, a fat-soluble vitamin essential for blood coagulation.[4]
The Vitamin K Cycle and the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot. Several of these clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S require a post-translational modification called gamma-carboxylation to become biologically active.[4] This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase and requires reduced vitamin K (vitamin K hydroquinone) as a cofactor.
During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the coagulation process to continue, vitamin K epoxide must be recycled back to its reduced form. This crucial recycling is carried out by the enzyme vitamin K epoxide reductase (VKOR).[4]
Diagram: The Vitamin K Cycle and the Coagulation Cascade
Caption: The Vitamin K cycle and its role in the activation of clotting factors.
Inhibition of Vitamin K Epoxide Reductase
4-hydroxycoumarin anticoagulants, including dicoumarol and warfarin, are structurally similar to vitamin K. This structural mimicry allows them to act as competitive inhibitors of vitamin K epoxide reductase (VKOR). By binding to VKOR, they prevent the regeneration of reduced vitamin K, leading to a depletion of the active form of the vitamin.[4] Consequently, the gamma-carboxylation of vitamin K-dependent clotting factors is impaired, resulting in the production of inactive clotting factors and a subsequent anticoagulant effect.
Chapter 4: From the Laboratory to the Clinic: The Dawn of Oral Anticoagulant Therapy
The identification of dicoumarol's anticoagulant properties opened the door to its potential therapeutic use in preventing and treating thromboembolic disorders.
Early Clinical Trials of Dicoumarol
The first clinical trials of dicoumarol were conducted in the early 1940s at the Mayo Clinic and Wisconsin General Hospital.[2][6] The initial study published in 1941 by Butt, Allen, and Bollman from the Mayo Clinic detailed the administration of dicoumarol to six human subjects.
| Parameter | Details |
| Patient Population | 6 subjects (including volunteers and patients) |
| Dosage Regimen | Oral administration for several days |
| Primary Outcome | Prolongation of prothrombin time |
| Key Findings | Dicoumarol effectively prolonged prothrombin time in humans with no immediate ill effects. |
| Adverse Events | The potential for hemorrhage was recognized, and it was noted that vitamin K was not an effective antidote at the time. |
A larger study published in 1942 involving 368 patients further supported the efficacy of dicoumarol in preventing intravascular thrombosis.[7] These pioneering studies laid the groundwork for the clinical use of oral anticoagulants.
Chapter 5: The Rise of Warfarin: A More Potent and Predictable Successor
While dicoumarol was a groundbreaking discovery, it had limitations, including a variable and unpredictable anticoagulant response. This led Karl Paul Link's group to synthesize and screen over 100 analogs of 4-hydroxycoumarin in a search for more potent and reliable compounds.[6]
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted by Link's team revealed several key structural features that influenced anticoagulant activity:
-
The 4-hydroxy group: This acidic proton is essential for activity.
-
A substituent at the 3-position: This is crucial for anticoagulant potency.
-
The nature of the 3-substituent: The size, shape, and electronic properties of this substituent significantly impact the compound's activity.
One of these analogs, compound number 42, which had a substituted phenyl group at the 3-position, was found to be particularly potent.
Warfarin: From Rodenticide to Lifesaving Drug
Compound 42 was named warfarin , an acronym for the W isconsin A lumni R esearch F oundation (which funded the research) and the "-arin " from coumarin. Initially, due to its high potency, warfarin was commercialized as a rodenticide in 1948 and proved to be highly effective.[3]
The transition of warfarin from a rat poison to a clinical therapeutic was spurred by an unusual event. In 1951, a US Navy recruit attempted suicide by ingesting a large dose of warfarin-based rodenticide.[3] To the surprise of his physicians, he made a full recovery after treatment with vitamin K and blood transfusions.[3] This incident demonstrated that the effects of warfarin could be reversed and prompted clinical investigations into its use as an anticoagulant in humans.
Warfarin proved to be superior to dicoumarol, offering a more predictable and manageable anticoagulant response. It was approved for human use in 1954 and quickly became the cornerstone of oral anticoagulant therapy for decades.[2][3]
Diagram: The Evolution from Coumarin to Warfarin
Caption: The developmental pathway from the natural product coumarin to the synthetic drug warfarin.
Chapter 6: The "Superwarfarins": A Double-Edged Sword
The widespread use of warfarin as a rodenticide eventually led to the emergence of warfarin-resistant rat populations. This prompted the development of a second generation of 4-hydroxycoumarin anticoagulants, often referred to as "superwarfarins." These compounds, which include brodifacoum and bromadiolone, are characterized by their extremely high potency and long biological half-lives.
The enhanced potency of superwarfarins is achieved by modifying the substituent at the 3-position of the 4-hydroxycoumarin ring to increase their affinity for VKOR and their lipophilicity, leading to prolonged retention in the body. While highly effective as rodenticides, their long half-lives and high toxicity pose a significant risk of accidental poisoning in non-target species, including humans.
Conclusion: A Legacy of Scientific Inquiry and Unforeseen Benefits
The discovery and development of 4-hydroxycoumarin anticoagulants represent a triumph of scientific investigation, where a problem in agriculture led to a revolution in medicine. The journey from the fields of the American Midwest to the forefront of cardiovascular therapy is a testament to the power of observation, the rigor of the scientific method, and the often-unpredictable nature of discovery. The legacy of Karl Paul Link and his team continues to impact the lives of millions worldwide, serving as a powerful reminder that the pursuit of knowledge in one field can yield extraordinary and unforeseen benefits in another.
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solubility and stability of dimethyl-hydroxycoumarin compounds
An In-depth Technical Guide to the Solubility and Stability of Dimethyl-Hydroxycoumarin Compounds
Authored by: Senior Application Scientist
Abstract
Coumarin derivatives represent a cornerstone in medicinal chemistry and drug development, valued for their diverse pharmacological activities.[1] Within this broad class, dimethyl-hydroxycoumarin compounds present a unique scaffold, combining the characteristic benzopyran-2-one core with methyl and hydroxyl substitutions that significantly modulate their physicochemical properties. Understanding the solubility and stability of these specific derivatives is paramount for advancing from discovery to viable pharmaceutical formulations. This guide provides an in-depth analysis of the critical factors governing the aqueous solubility and chemical stability of dimethyl-hydroxycoumarin compounds. We will explore the causal mechanisms behind their behavior in various environments, present field-proven experimental protocols for their characterization, and discuss strategies for mitigating potential liabilities in a drug development context.
The Physicochemical Landscape of Dimethyl-Hydroxycoumarins
The fundamental challenge in formulating many coumarin derivatives lies in their limited aqueous solubility, a direct consequence of their relatively rigid, hydrophobic aromatic structure.[2] The introduction of dimethyl and hydroxyl groups onto this scaffold creates a delicate interplay of forces that dictates the molecule's ultimate behavior.
-
Hydroxyl Groups (-OH): These are pivotal for improving aqueous solubility. They act as both hydrogen bond donors and acceptors, facilitating interaction with water molecules. Furthermore, their acidic nature (phenolic hydroxyls) allows for pH-dependent solubility. At pH values above the group's pKa, the hydroxyl group deprotonates to form a phenolate anion, which is significantly more water-soluble.[1]
-
Methyl Groups (-CH₃): Conversely, methyl groups are lipophilic and increase the overall nonpolar character of the molecule. This generally leads to a decrease in aqueous solubility but can enhance membrane permeability, a critical factor for bioavailability.
The specific regio-isomerism—the exact placement of these groups on the coumarin ring—is a critical determinant of the final physicochemical properties. This guide will use representative molecules like 4,7-dihydroxycoumarin and 7-hydroxy-4-methylcoumarin as illustrative examples to explain these foundational principles.[3][4]
Solubility Characterization: From Theory to Practice
A quantitative understanding of solubility is the first step in any rational formulation strategy. It dictates the achievable concentration in aqueous media and influences key properties like dissolution rate and bioavailability.
Core Factors Influencing Solubility
The solubility of a dimethyl-hydroxycoumarin is not a single value but a function of its environment. A systematic approach to characterization involves probing the impact of several key variables.
-
pH: As noted, the ionization of phenolic hydroxyl groups is the most significant contributor to pH-dependent solubility. For a compound with a pKa of ~7.5, transitioning from an acidic pH (e.g., 2.0) to a slightly alkaline pH (e.g., 8.0) can increase solubility by orders of magnitude. This is a critical insight for developing parenteral formulations, which are often buffered around physiological pH 7.4.
-
Solvent System (Co-solvents): While water is the primary biological solvent, organic co-solvents are frequently used in formulation and analytical work. Coumarins are generally soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5][6] Understanding solubility in various co-solvent systems is essential for creating stock solutions and for developing non-aqueous or mixed-solvent formulations.
-
Temperature: The dissolution of most solid solutes, including coumarins, is an endothermic process. Consequently, solubility typically increases with temperature.[7] This relationship can be quantified using the van't Hoff equation to determine the thermodynamic parameters of dissolution.[8]
The interplay of these factors is visually summarized in the diagram below.
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A Technical Guide to Quantum Chemical Calculations for 4-Hydroxycoumarin: From Molecular Structure to Reactivity Insights
Abstract: 4-Hydroxycoumarin stands as a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of anticoagulant drugs and serving as a versatile precursor for compounds with diverse pharmacological activities.[1][2][3] Understanding its electronic structure, stability, and reactivity is paramount for the rational design of novel therapeutics.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to elucidate the molecular properties of 4-hydroxycoumarin. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a field-proven, step-by-step computational protocol, and detail the analysis of key quantum chemical descriptors, including geometric parameters, spectroscopic signatures, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights derived from these calculations offer a powerful predictive tool to guide synthetic efforts and accelerate the drug discovery process.
The Central Role of 4-Hydroxycoumarin in Drug Discovery
The 4-hydroxycoumarin moiety is a privileged structure in pharmacology, most famously recognized as the core of vitamin K antagonist anticoagulants like warfarin.[2] Its biological significance is not limited to anticoagulation; derivatives have demonstrated a wide spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][4] The molecule's chemical reactivity, particularly at the C3 position, makes it an ideal starting point for synthetic modifications.[5]
However, its rich chemistry also presents complexities. 4-Hydroxycoumarin can exist in multiple tautomeric forms, and its reactivity is governed by a delicate interplay of electronic effects within its fused ring system.[3][5] Key questions for drug developers include:
-
What is the most stable geometric and tautomeric form of the molecule?
-
Which sites on the molecule are most susceptible to electrophilic or nucleophilic attack?
-
How will substitutions on the coumarin ring affect its electronic properties and reactivity?
-
What are its characteristic spectroscopic signatures that can confirm its structure?
Answering these questions through purely experimental means can be resource-intensive. Quantum chemical calculations provide a robust, predictive, and cost-effective in silico alternative to probe these fundamental properties and guide experimental design.[6][7]
Establishing the Theoretical Framework: Why DFT is the Method of Choice
Quantum mechanics (QM) governs all molecular behavior, and its application through computational methods allows us to model systems with high fidelity.[8] A hierarchy of methods exists, each offering a different balance of computational cost and accuracy.[6][9]
Caption: Hierarchy of computational chemistry methods.
For a molecule like 4-hydroxycoumarin (10 heavy atoms), Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency for the properties of interest.[8] Specifically, the hybrid functional B3LYP (Becke's 3-parameter Lee-Yang-Parr) has been shown to yield results in excellent agreement with experimental data for coumarin derivatives.[1][10][11] To accurately describe the diffuse nature of electron density, especially in a molecule with lone pairs and pi-systems, a Pople-style basis set such as 6-311++G(d,p) is recommended.[1][10][12] This basis set is a valence triple-zeta set that includes diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p) to allow for non-spherical electron distribution.[1]
A Validated Computational Protocol for 4-Hydroxycoumarin
This section provides a step-by-step methodology for performing a comprehensive quantum chemical analysis of 4-hydroxycoumarin using a typical software package like Gaussian.[13][14]
Caption: General workflow for quantum chemical calculations.
Experimental Protocol:
-
Molecular Structure Generation:
-
Input File Preparation:
-
Generate a Gaussian input file (.gjf or .com).[16]
-
Route Section (#): Specify the keywords for the desired calculations. A robust combination for a comprehensive analysis is: #p B3LYP/6-311++G(d,p) Opt Freq NMR Pop=NBO
-
B3LYP/6-311++G(d,p): Defines the level of theory and basis set.[1][10]
-
Opt: Requests a geometry optimization to find the lowest energy structure.[17]
-
Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict IR/Raman spectra.[14]
-
NMR: Calculates NMR chemical shifts using the GIAO method.[18]
-
Pop=NBO: Requests a Natural Bond Orbital analysis to be performed.[12]
-
-
Charge and Multiplicity: For neutral 4-hydroxycoumarin, this will be 0 1 (charge 0, spin multiplicity 1).[13]
-
Molecular Specification: Provide the atomic coordinates from the pre-optimized structure.
-
-
Execution and Monitoring:
-
Submit the input file to the Gaussian software.
-
Monitor the calculation's progress through the output file (.log or .out).
-
-
Verification of Results:
-
Upon successful completion, open the output file.
-
Confirm the geometry optimization converged successfully.
-
Crucially, check the frequency calculation results. All calculated frequencies should be positive real numbers. The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires further optimization.[1][10]
-
Deciphering the Quantum Data: Analysis and Interpretation
The output from the calculation is a rich dataset. The following analyses provide actionable insights into the chemistry of 4-hydroxycoumarin.
Caption: Inter-relationship of post-calculation analyses.
Geometric Structure and Tautomerism
4-hydroxycoumarin can exist in at least three tautomeric forms.[3][5] By calculating the optimized geometry and total energy of each tautomer, one can definitively identify the most stable form in the gas phase (the one with the lowest energy).[1][19] The calculated geometric parameters (bond lengths and angles) of the most stable tautomer can be compared with experimental X-ray diffraction data to validate the accuracy of the computational model.[1][10] A strong correlation between theoretical and experimental values builds confidence in all other calculated properties.[10]
Table 1: Comparison of Key Theoretical and Experimental Geometric Parameters (Note: This is an illustrative table; values should be populated from actual calculation output and experimental literature.)
| Parameter | B3LYP/6-311++G(d,p) (Å) | Experimental (X-ray) (Å) |
| C2=O | 1.21 | 1.223[18] |
| C4-O | 1.32 | 1.310[10] |
| C3=C4a | 1.39 | 1.375[10] |
Spectroscopic Fingerprinting
The Freq and NMR keywords allow for the direct simulation of various spectra. This is invaluable for structure confirmation and interpretation of experimental data.[7][12]
-
Vibrational Spectroscopy (IR & Raman): The calculated frequencies correspond to the vibrational modes of the molecule.[20] Key peaks, such as the C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹), can be compared directly to experimental FT-IR and FT-Raman spectra.[5][21]
-
NMR Spectroscopy: The GIAO method calculates the isotropic magnetic shielding tensors, which are converted into ¹H and ¹³C NMR chemical shifts.[22] These can be correlated with experimental NMR data to assign peaks to specific atoms in the molecule.[5][23]
-
UV-Vis Spectroscopy: While not calculated with the keywords above, a subsequent Time-Dependent DFT (TD-DFT) calculation can predict electronic transitions.[24][25] The lowest energy transition, often from the HOMO to the LUMO, corresponds to the maximum absorption wavelength (λ_max) in the UV-Vis spectrum.[24]
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: Calculated frequencies are often scaled by a factor, e.g., ~0.967 for B3LYP, to better match experimental values.)
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |
| O-H stretch | ~3450 | 3380[5] |
| C=O stretch | ~1670 | 1650-1660[5] |
| C=C aromatic stretch | ~1540 | 1530[5] |
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[26][27]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.[26]
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.[26]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excited and thus more chemically reactive.[24][27]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions and reactivity.[26][28][29]
-
Red Regions (Negative Potential): Indicate electron-rich areas (e.g., around oxygen atoms) that are attractive to electrophiles and are sites for hydrogen bond acceptance.[27]
-
Blue Regions (Positive Potential): Indicate electron-poor areas (e.g., around acidic hydrogens) that are attractive to nucleophiles.[27]
-
Green Regions (Neutral Potential): Indicate non-polar areas.
For 4-hydroxycoumarin, the MEP map would clearly show the negative potential around the carbonyl and hydroxyl oxygens, identifying them as key sites for interaction with biological receptors.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions.[12][24] It calculates the natural atomic charges on each atom, offering a more chemically intuitive view than other charge schemes. Furthermore, it quantifies hyperconjugative interactions (e.g., lone pair donation into anti-bonding orbitals), which are key to understanding the delocalization of electrons and the overall stability of the molecule.[12][28]
Table 3: Key Calculated Electronic Properties of 4-Hydroxycoumarin (Note: Illustrative values.)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| E_HOMO | -6.82 eV[24] |
| E_LUMO | -2.08 eV[24] |
| Energy Gap (ΔE) | 4.74 eV[24] |
| Dipole Moment | ~4.5 Debye |
Application in Drug Development: From Silico Insights to Experimental Design
The true power of these calculations lies in their application to drug design.[6][8][30]
-
Structure-Activity Relationship (SAR) Guidance: By calculating these properties for a series of 4-hydroxycoumarin derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. For instance, correlating the HOMO-LUMO gap or the MEP value at a specific site with observed biological activity can reveal which electronic features are crucial for efficacy.[6]
-
Informing Synthesis: The MEP and HOMO/LUMO analyses directly predict the most reactive sites on the molecule.[26] This informs chemists where substitutions are most likely to occur, guiding the design of synthetic routes to new derivatives.
-
Improving Ligand Docking: The calculated partial charges from an NBO analysis can be used to parameterize force fields for molecular docking simulations, leading to more accurate predictions of binding poses and affinities with protein targets.[9] The MEP map provides a visual hypothesis for how the molecule might interact with a receptor's active site.[29]
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represent an indispensable tool for the in-depth study of 4-hydroxycoumarin. This computational approach provides a scientifically rigorous and validated method to determine molecular structure, predict spectroscopic properties, and, most importantly, understand the electronic factors that govern its reactivity and biological function. By integrating these in silico techniques into the research workflow, scientists can gain profound molecular insights, formulate more targeted hypotheses, and ultimately accelerate the development of next-generation therapeutics based on this vital chemical scaffold.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3,6-Dimethyl-4-hydroxycoumarin via Pechmann Condensation
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3,6-dimethyl-4-hydroxycoumarin, a key heterocyclic scaffold in medicinal chemistry. We employ a robust, acid-catalyzed Pechmann-type condensation reaction between m-cresol and diethyl methylmalonate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, purification techniques, and optimization strategies. The causality behind critical experimental choices is explained to ensure both reproducibility and a foundational understanding of the synthesis.
Introduction and Significance
Coumarins, a class of benzopyran-2-one compounds, are ubiquitous in nature and form the structural core of numerous molecules with significant pharmacological properties.[1] Within this family, the 4-hydroxycoumarin moiety is of paramount importance, most notably as the foundational structure for widely used anticoagulant drugs like warfarin.[1] These compounds and their derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tumoral properties.[2]
The target molecule, this compound, is a valuable synthetic intermediate. Its specific substitution pattern, featuring methyl groups at the C3 and C6 positions, enhances lipophilicity and modulates its interaction with biological targets.[3] The synthesis of such tailored coumarin derivatives is crucial for constructing libraries of bioactive compounds in drug discovery programs. The Pechmann condensation and its variations remain one of the most direct and widely applied methods for creating the coumarin nucleus from simple phenolic and β-dicarbonyl precursors.[4][5][6]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through an acid-catalyzed condensation reaction. While the classic Pechmann condensation involves a phenol and a β-ketoester to yield a 4-alkylcoumarin, the synthesis of a 4-hydroxycoumarin requires a malonic acid derivative.[7] In this protocol, we react m-cresol (provides the benzene ring and the C6-methyl group) with diethyl methylmalonate (provides the C3-methyl group and forms the pyrone ring with the C4-hydroxyl).
The reaction proceeds through three primary stages catalyzed by a strong acid, typically concentrated sulfuric acid:
-
Transesterification: The acid protonates the carbonyl oxygen of the diethyl methylmalonate, activating it for nucleophilic attack by the hydroxyl group of m-cresol. This initial step forms a key diaryl ester intermediate.
-
Intramolecular Acylation (Cyclization): The electron-donating effect of the phenolic hydroxyl and the C3-methyl group activates the ortho position of the m-cresol ring. This activated position then performs an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto one of the ester carbonyls, forming the heterocyclic pyrone ring.
-
Dehydration & Tautomerization: The resulting cyclic intermediate undergoes dehydration. The final product exists predominantly in its more stable enol tautomer, giving the 4-hydroxycoumarin structure.
Reaction Scheme:
Caption: Overall synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control during acid addition, is critical for achieving high yield and purity.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier | Notes |
| m-Cresol | C₇H₈O | 108-39-4 | Sigma-Aldrich | Purity ≥99%, corrosive, toxic |
| Diethyl methylmalonate | C₈H₁₄O₄ | 609-08-5 | Sigma-Aldrich | Purity ≥98% |
| Sulfuric Acid (conc.) | H₂SO₄ | 7664-93-9 | Fisher Scientific | 95-98%, highly corrosive |
| Ethanol (200 proof) | C₂H₅OH | 64-17-5 | VWR | For recrystallization |
| Deionized Water | H₂O | 7732-18-5 | In-house | |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and hotplate | ||||
| Dropping funnel | ||||
| Ice bath | ||||
| Büchner funnel and filter flask | ||||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
Safety First: This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water.
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-cresol (5.41 g, 0.05 mol) and diethyl methylmalonate (9.58 g, 0.055 mol, 1.1 eq). Stir the mixture at room temperature until a homogeneous solution is formed.
-
Acid Addition (Critical Step): Place the flask in an ice-water bath and allow it to cool to 0-5 °C. Begin stirring the mixture. Slowly add concentrated sulfuric acid (20 mL) dropwise via a dropping funnel over a period of 30-45 minutes. Causality: The slow, dropwise addition at low temperature is crucial to dissipate the significant heat of mixing and prevent uncontrolled side reactions or charring, which would drastically reduce the yield and complicate purification.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The solution will typically darken and become more viscous.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Spot the starting materials and the reaction mixture. The formation of a new, more polar spot (lower Rf value) and the disappearance of the m-cresol spot indicate reaction progression.
-
Work-up and Precipitation: Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate of the crude product will form.[8] Causality: Pouring the acidic mixture into ice water serves two purposes: it quenches the reaction and precipitates the water-insoluble organic product while the sulfuric acid and any water-soluble impurities remain in the aqueous phase.
-
Isolation: Allow the ice to melt completely, then collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral (test with pH paper).
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is in the range of 70-85%.
Purification Protocol
The primary method for purifying the crude product is recrystallization.
-
Transfer the dried crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 50-60 mL for a 0.05 mol scale reaction) to dissolve the solid completely. Gentle heating on a hotplate may be required.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified white, needle-like crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry to a constant weight. The expected yield of the purified product is typically 60-75%.
Visualization of Synthesis Workflow
The following diagram outlines the complete experimental procedure from initial setup to final analysis.
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Application Note: Microwave-Assisted Synthesis of Coumarin Derivatives
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of coumarin derivatives using Microwave-Assisted Organic Synthesis (MAOS). Coumarins are a critical class of benzopyrone heterocycles with wide-ranging applications in pharmaceuticals, agrochemicals, and material sciences.[1][2][3] Traditional synthesis methods often require long reaction times, harsh conditions, and significant energy consumption. MAOS presents a green, efficient, and rapid alternative, dramatically accelerating reaction rates, improving yields, and often enabling solvent-free conditions.[4][5][6] This document delves into the fundamental principles of microwave heating, outlines key synthetic strategies, and provides validated, step-by-step protocols for researchers, chemists, and professionals in drug development.
The Rationale for Microwave Chemistry in Coumarin Synthesis
Coumarin and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a remarkable spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and anti-HIV properties.[4][7][8][9][10] The growing demand for novel coumarin-based compounds necessitates synthetic methods that are not only efficient but also align with the principles of green chemistry.
Conventional thermal heating relies on conduction, where heat is transferred from an external source through the vessel walls to the reaction medium. This process is often slow and inefficient, leading to temperature gradients and the formation of side products.[6][11] Microwave-assisted synthesis fundamentally changes how energy is delivered to the reaction.
1.1. The Mechanism of Microwave Dielectric Heating
Microwave energy is a form of electromagnetic radiation that interacts directly with polar molecules and ions within the reaction mixture, leading to rapid and uniform heating.[12][13] This interaction is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, attempt to align with the oscillating electric field of the microwave.[14][15] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions generate heat through resistive losses.[15][16]
This direct energy transfer allows for instantaneous and localized superheating of the reaction medium, often reaching temperatures well above the solvent's boiling point in sealed vessels.[14] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes.[11][17]
Key Synthetic Strategies for Coumarin Formation
Several classic condensation reactions for synthesizing the coumarin core have been successfully adapted to microwave conditions, offering superior results. The most prominent among these are the Pechmann, Knoevenagel, and Perkin reactions.[4][18][19]
Pechmann Condensation
The Pechmann condensation is a widely used one-pot synthesis involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[19][20] Microwave irradiation significantly accelerates this process, often allowing for solvent-free conditions using solid acid catalysts.[1][19]
Caption: General scheme of the Microwave-Assisted Pechmann Condensation.
Knoevenagel Condensation
This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) catalyzed by a weak base like piperidine.[21] The microwave-assisted variant is exceptionally fast and efficient, providing high yields of 3-substituted coumarins in minutes.[17][21]
Caption: General scheme of the Microwave-Assisted Knoevenagel Condensation.
Experimental Protocols & Application Notes
The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Protocol 1: Microwave-Assisted Pechmann Synthesis of 7-Hydroxy-4-methylcoumarin
Principle: This protocol details the solvent-free synthesis of 7-hydroxy-4-methylcoumarin (Hymecromone) from resorcinol and ethyl acetoacetate using a Lewis acid catalyst, SnCl₂·2H₂O, under microwave irradiation.[22] This method is exceptionally rapid and provides a high yield of the target compound.
Apparatus & Reagents:
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Resorcinol
-
Ethyl acetoacetate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: Place resorcinol (1.10 g, 10 mmol) and a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Reagent Addition: Add ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol) to the vessel.
-
Catalyst Addition: Add SnCl₂·2H₂O (0.225 g, 1 mmol, 10 mol%) to the reaction mixture.
-
Scientist's Note: The catalyst is crucial for facilitating both the initial transesterification and the subsequent intramolecular cyclization (electrophilic aromatic substitution). Lewis acids like SnCl₂ are effective and can be used in catalytic amounts, making the process more atom-economical.[22]
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at 800W for 260 seconds.[22] Set the temperature limit to 130°C to avoid degradation.
-
Safety Precaution: Always use a dedicated microwave reactor. Domestic microwave ovens lack the necessary temperature and pressure controls for safe chemical synthesis.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (6:4 v/v).[22] The product spot should be UV active.
-
Work-up: After irradiation, allow the vessel to cool to room temperature (below 50°C) before opening. Add cold water to the solidified reaction mass and stir to break up the solid.
-
Purification: Filter the crude product using a Buchner funnel and wash thoroughly with distilled water. Recrystallize the solid from hot ethanol to yield pure, crystalline 7-hydroxy-4-methylcoumarin.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[22][23]
Protocol 2: Microwave-Assisted Knoevenagel Synthesis of 3-Carbethoxycoumarin
Principle: This protocol describes the rapid, base-catalyzed condensation of salicylaldehyde and diethyl malonate under solvent-free microwave conditions to produce 3-carbethoxycoumarin, a versatile intermediate for further derivatization.[21]
Apparatus & Reagents:
-
Microwave synthesis reactor
-
Open glass beaker or vial suitable for the microwave reactor
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Preparation: In an open glass beaker, mix salicylaldehyde (1.22 g, 1.04 mL, 10 mmol) and diethyl malonate (1.76 g, 1.67 mL, 11 mmol).
-
Scientist's Note: A slight excess of the active methylene compound is used to ensure the complete consumption of the aldehyde.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, approx. 0.2 mmol). Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation.[21]
-
Microwave Irradiation: Place the open vessel into the microwave reactor. Irradiate at 150-200W for 3-5 minutes. The reaction is often accompanied by a color change to yellow/orange.
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid mass should form.
-
Purification: Add a small amount of cold ethanol to the beaker and triturate the solid. Filter the product and wash with a small volume of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from ethanol.[21][24]
-
Characterization: Confirm the identity and purity of the product using melting point analysis, IR, and NMR spectroscopy.
Comparative Data and Workflow
The efficiency of MAOS is evident when comparing reaction parameters to conventional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Coumarins
| Reaction Type | Substrates | Catalyst | Conditions | Time | Yield | Reference(s) |
| Pechmann (MW) | Resorcinol + Ethyl Acetoacetate | SnCl₂·2H₂O | Solvent-free, 800W | 260 seconds | 55% | [22] |
| Pechmann (MW) | Phenol + Ethyl Acetoacetate | Amberlyst-15 | Solvent-free, 130°C | 20 minutes | 43% | [1] |
| Pechmann (Conv.) | Phenol + Ethyl Acetoacetate | Amberlyst-15 | Conventional heating, 130°C | 20 minutes | 18% | [1] |
| Knoevenagel (MW) | Salicylaldehyde + Diethyl Malonate | Piperidine | Solvent-free, 200W | 8-17 minutes | 74-85% | [17] |
| Knoevenagel (Conv.) | Salicylaldehyde + Diethyl Malonate | Piperidine | Conventional reflux | 8-18 hours | 56-79% | [17] |
| Knoevenagel (MW) | 2,4-Dihydroxybenzaldehyde + Ethyl Acetate | Piperidine | Solvent-free, 10% Power | 10 seconds | 89% | [21] |
General Laboratory Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis of coumarin derivatives.
Caption: Standard workflow from synthesis to characterization.
Conclusion
Microwave-assisted synthesis has established itself as a powerful and indispensable tool in modern organic chemistry. For the synthesis of coumarin derivatives, it offers unparalleled advantages in terms of speed, efficiency, and adherence to green chemistry principles. By dramatically reducing reaction times from hours to minutes and often enabling solvent-free conditions, MAOS allows researchers to accelerate the discovery and development of novel coumarin-based compounds for a vast array of scientific applications.
References
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Rahayu, D. U. C., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 15(2). Available at: [Link]
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Borah, P., & Chowhan, L. R. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(9), 104031. Available at: [Link]
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Valizadeh, H., & Gholipur, H. (2016). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 21(9), 1234. Available at: [Link]
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Lanchi, C., et al. (2021). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Catalysts, 11(1), 123. Available at: [Link]
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Guzzolino, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(13), 5657. Available at: [Link]
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Helmy, K. S. H., et al. (2015). Microwave-assisted synthesis of new series some acetyl coumarin derivatives and studying of some their pharmacological activities. ResearchGate. Available at: [Link]
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Yusoff, M. M., et al. (2021). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences, 25(4), 589-601. Available at: [Link]
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Sharma, P., & Sharma, R. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Review, 8(12), 347-356. Available at: [Link]
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Rathi, P., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
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Hebade, M. J., et al. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica. Available at: [Link]
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Rosana, M. R., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 86(1), 161-188. Available at: [Link]
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Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 3(11), 233. Available at: [Link]
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Al-Majedy, Y. K., et al. (2017). Coumarin derivatives and their applications. ResearchGate. Available at: [Link]
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Sharma, V. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Bioinorganic Chemistry and Applications, 2012, 879203. Available at: [Link]
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Wikipedia. (n.d.). Microwave chemistry. Available at: [Link]
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Rosli, N. H. M., et al. (2020). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1756–1764. Available at: [Link]
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Matos, M. J. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6323. Available at: [Link]
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Hadi, M. J. (2016). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]
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Tosun, A. (1999). Purification and Determination Procedure of Coumarin Derivatives. ASTM Digital Library. Available at: [Link]
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Al-Warhi, T., et al. (2022). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 13(10), 1177-1200. Available at: [Link]
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Leonelli, C., & Veronesi, P. (2017). Chapter 1: Basics of Microwave Heating and Recent Advances. Books. Available at: [Link]
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Lanchi, C., et al. (2021). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. National Institutes of Health. Available at: [Link]
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Bose, A. K., et al. (2002). Microwave Chemistry: General Features and Applications. Current Science, 82(11), 1335-1339. Available at: [Link]
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Kadhim, M. A., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11786–11801. Available at: [Link]
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Carotti, A., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1010072. Available at: [Link]
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CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. Available at: [Link]
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Kumar, P., & Kumar, A. (2023). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Hindawi. Available at: [Link]
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Application Notes and Protocols for 3,6-Dimethyl-4-hydroxycoumarin as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of 3,6-Dimethyl-4-hydroxycoumarin
In the dynamic fields of biomedical research and drug development, the demand for sensitive, reliable, and versatile fluorescent probes is ever-present. These molecular tools are instrumental in elucidating complex biological processes, enabling high-throughput screening, and facilitating the development of novel therapeutics.[1] Among the diverse families of fluorophores, coumarin derivatives have long been recognized for their exceptional photophysical properties, including large Stokes shifts, high quantum yields, and sensitivity to their microenvironment.[2][3] This application note delves into the utility of a specific, yet broadly applicable, coumarin derivative: This compound .
With its unique substitution pattern, this compound (molecular formula C₁₁H₁₀O₃) presents a compelling scaffold for the development of fluorescent probes.[1] The presence of a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions imparts distinct electronic and steric characteristics that influence its fluorescence behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the capabilities of this compound as a fluorescent probe, with a focus on its synthesis, photophysical characterization, and applications in pH and metal ion sensing.
Synthesis of this compound: A Modified Pechmann Condensation Approach
The synthesis of this compound can be efficiently achieved through a modified Pechmann condensation, a classic and robust method for coumarin synthesis. This approach involves the reaction of a phenol with a β-ketoester under acidic conditions. For this compound, the synthesis typically starts from 4-methylresorcinol and ethyl 2-methylacetoacetate.
Diagram of the Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Methylresorcinol
-
Ethyl 2-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-methylresorcinol (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition of acid, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be gently heated to 50-60°C to ensure completion, monitored by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring. A solid precipitate of crude this compound will form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties of this compound
Table 1: Estimated Photophysical Properties of this compound in Ethanol
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~320 - 340 nm | Based on data for other 4-hydroxycoumarin derivatives.[5] |
| Emission Maximum (λem) | ~380 - 420 nm | Expected blue fluorescence, characteristic of many coumarins.[2] |
| Stokes Shift | ~60 - 80 nm | The difference between excitation and emission maxima. |
| Molar Extinction Coefficient (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ | Estimated from similar coumarin structures.[6] |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | Highly dependent on solvent polarity and pH.[3][7] |
Note: These values are estimations and should be experimentally determined for precise applications.
Application 1: Ratiometric pH Sensing
The hydroxyl group at the 4-position of this compound makes it a prime candidate for a pH-sensitive fluorescent probe. The protonation state of this hydroxyl group can significantly alter the electronic structure of the molecule, leading to changes in its fluorescence properties. This allows for the ratiometric sensing of pH, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH, providing a more robust measurement that is less susceptible to variations in probe concentration or excitation intensity.
Diagram of the pH Sensing Mechanism
Caption: A generalized workflow for the detection of metal ions using the fluorescent probe.
Protocol 3: Screening for Metal Ion Selectivity
Materials:
-
Stock solution of this compound.
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in a suitable solvent (e.g., deionized water or ethanol).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, add the buffer solution and the probe to a final concentration of ~5-10 µM.
-
Addition of Metal Ions: To each cuvette, add a specific metal ion from the stock solutions to a final concentration of several equivalents (e.g., 10 equivalents) relative to the probe concentration. Include a control cuvette with only the probe in the buffer.
-
Incubation and Measurement: Gently mix the solutions and allow them to incubate for a short period (e.g., 5-10 minutes) at room temperature. Record the fluorescence emission spectrum of each solution.
-
Selectivity Analysis: Compare the fluorescence intensity of the probe in the presence of different metal ions to the control. A significant change in fluorescence (enhancement or quenching) indicates a potential interaction.
Protocol 4: Titration for Quantitative Analysis
Materials:
-
Stock solution of this compound.
-
Stock solution of the metal ion of interest.
-
Buffer solution.
-
Spectrofluorometer.
Procedure:
-
Titration Setup: To a cuvette containing the probe in buffer solution, incrementally add small aliquots of the metal ion stock solution.
-
Fluorescence Measurement: After each addition, mix the solution and record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The resulting titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant of the probe-metal ion complex.
-
For quantitative analysis, a calibration curve can be generated in the linear range of the titration curve.
-
Conclusion and Future Perspectives
This compound is a readily synthesizable and versatile fluorescent probe with significant potential for applications in chemical and biological sensing. Its pH-sensitive fluorescence provides a platform for ratiometric measurements, while its ability to chelate metal ions opens avenues for the development of selective ion sensors. The protocols outlined in this application note provide a solid foundation for researchers to explore and exploit the properties of this promising fluorophore.
Future work could focus on the derivatization of the this compound scaffold to fine-tune its photophysical properties, enhance its selectivity for specific analytes, and improve its biocompatibility for in vivo imaging applications. The inherent antioxidant properties of the coumarin core also suggest potential for the development of theranostic agents that can both image and mitigate oxidative stress. As our understanding of the structure-property relationships of coumarin derivatives continues to grow, so too will the innovative applications of probes like this compound in advancing scientific discovery.
References
- Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6.
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Gao, Y., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(11), 8249-8255.
-
Gao, Y., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. ResearchGate. Available at: [Link]
- Katerinopoulou, A., et al. (2009). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 38(3), 169-176.
-
Nourmohammadian, F., et al. (2018). The excitation and fluorescence emission spectra of the hydroxycoumarin dyes in acetone at 293 K. ResearchGate. Available at: [Link]
-
Deperasińska, I., et al. (2014). Photophysics of Derivatives of 3-Hydroxybenzo[c]coumarin. ResearchGate. Available at: [Link]
- Picchiotti, A., et al. (2024). Influence of Hydroxycoumarin Substituents on the Photophysical Properties of Chiroptical Tb(III) and Eu(III) Complexes. Inorganic Chemistry, 63(49), 23188-23201.
-
Abu-Eittah, R. H., et al. (1987). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Available at: [Link]
- Trostianko, P. V., et al. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters.
-
Oregon Medical Laser Center. (2017). 7-Methoxycoumarin-4-acetic acid. Available at: [Link]
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- 1. Buy this compound | 118157-94-1 [smolecule.com]
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- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
The Versatile Role of 3,6-Dimethyl-4-hydroxycoumarin in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
3,6-Dimethyl-4-hydroxycoumarin, a derivative of the ubiquitous 4-hydroxycoumarin core, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural features, including a reactive 1,3-dicarbonyl system, an acidic hydroxyl group, and methyl substitutions that influence its electronic properties and solubility, make it an attractive starting material for the construction of a diverse array of complex heterocyclic compounds. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic placement of the methyl groups at the 3- and 6-positions not only modifies the biological activity of the resulting derivatives but also provides a lipophilic character that can be advantageous in the design of new therapeutic agents.
Core Applications: A Gateway to Heterocyclic Diversity
The reactivity of this compound is primarily centered around the nucleophilic character of the C3 position and the acidity of the 4-hydroxyl group. This dual reactivity allows it to participate in a variety of classical and multicomponent reactions, leading to the efficient synthesis of compounds with significant biological and pharmacological potential.
Synthesis of Biscoumarin Derivatives: Building Molecular Complexity through Condensation
Biscoumarins, characterized by two coumarin moieties linked by a single carbon bridge, are a class of compounds renowned for their anticoagulant, antimicrobial, and antioxidant activities. The synthesis of these molecules is readily achieved through the Knoevenagel condensation of this compound with various aldehydes.
Scientific Rationale: The reaction is typically catalyzed by an acid or a base. The catalyst activates the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enolate of this compound. A second equivalent of the coumarin then undergoes a Michael addition to the initially formed Knoevenagel product, leading to the final biscoumarin derivative. The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. Recent advancements have focused on the use of environmentally benign catalysts and solvent-free conditions to enhance the green credentials of this transformation.
Experimental Protocol: Synthesis of 3,3'-((4-Hydroxyphenyl)methylene)bis(6-methyl-4-hydroxy-2H-chromen-2-one)
Materials:
-
This compound (2 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Molybdenum(VI) oxide (MoO₃) nanoparticles (10 mol%)
-
Ethanol
-
Distilled water
-
Mortar and pestle
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Solid-Phase Grinding Method:
-
In a mortar, combine this compound (2 mmol), 4-hydroxybenzaldehyde (1 mmol), and MoO₃ nanoparticles (10 mol%).
-
Grind the mixture using a pestle for the time specified by monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Upon completion, add 3 mL of distilled water to the reaction mixture.
-
Extract the product and wash with 10 mL of water.
-
Recrystallize the crude product from hot ethanol to obtain the pure biscoumarin derivative.[1]
-
-
Reflux Method:
-
In a 25 mL round bottom flask, dissolve 4-hydroxybenzaldehyde (1 mmol) and this compound (2 mmol) in 15 mL of a suitable solvent (e.g., ethanol).
-
Add MoO₃ (10 mol%) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for the appropriate time, monitoring the reaction by TLC.
-
After completion, wash the reaction mixture with 10 mL of water and 10 mL of ethyl acetate.
-
The crude product can be recrystallized from hot ethanol to yield the pure compound.[1]
-
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Method | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | MoO₃ | Grinding | Good to Excellent | [1] |
| This compound | Aromatic Aldehydes | I₂ | Ultrasound/Microwave | 80-94 | [2] |
| This compound | Aromatic Aldehydes | RuCl₃·nH₂O | Aqueous Media | 70-95 |
Note: The yields are generalized from reactions with 4-hydroxycoumarin and are expected to be similar for this compound.
Logical Flow of Biscoumarin Synthesis:
Caption: Knoevenagel-Michael domino reaction for biscoumarin synthesis.
Multicomponent Synthesis of Pyranocoumarins: A Pathway to Bioactive Heterocycles
Pyranocoumarins are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The one-pot, three-component reaction of this compound, an aldehyde, and a source of active methylene, such as malononitrile, provides an efficient and atom-economical route to these valuable scaffolds.
Scientific Rationale: This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. Subsequently, a Michael addition of the this compound enolate to this intermediate, followed by an intramolecular cyclization and tautomerization, affords the final pyranocoumarin product. The choice of catalyst, often a base or a Lewis acid, is crucial for promoting the reaction cascade.
Experimental Protocol: Synthesis of 2-Amino-7,10-dimethyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
Materials:
-
This compound (10 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)
-
Malononitrile (12 mmol)
-
Sodium bromide (NaBr) (1 mmol)
-
Ethanol (20 mL)
-
Electrochemical cell (undivided) with graphite anode and iron cathode
-
Magnetic stirrer
Procedure:
-
In an undivided electrochemical cell, prepare a mixture of this compound (10 mmol), the aromatic aldehyde (10 mmol), malononitrile (12 mmol), and sodium bromide (0.1 g, 1 mmol) in ethanol (20 mL).
-
Equip the cell with a magnetic stirrer, a graphite anode, and an iron cathode.
-
Electrolyze the mixture at 25°C under a constant current density of 10 mA/cm² until a catalytic quantity of 0.1 F/mol of electricity has passed.
-
Upon completion of the electrolysis, filter the reaction mixture.
-
Wash the collected solid twice with an ice-cold ethanol/water solution (9:1, 5 mL).
-
Dry the product under reduced pressure to obtain the pure pyranocoumarin derivative.[4]
Data Summary:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Method | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | Malononitrile | Electrocatalysis | Excellent | [4] |
| This compound | Aromatic Aldehydes | Malononitrile | ZnO/Hydroxyapatite | High | |
| This compound | Aromatic Aldehydes | Malononitrile | Microwave/K₂CO₃ | High | [5] |
Note: The yields are generalized from reactions with 4-hydroxycoumarin and are expected to be similar for this compound.
Workflow for Pyranocoumarin Synthesis:
Caption: Three-component synthesis of pyranocoumarins.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its ability to participate in a range of chemical transformations, particularly in the construction of biscoumarins and pyranocoumarins, underscores its importance in the generation of molecular diversity for drug discovery and materials science. The protocols outlined in this guide, derived from established methodologies for the parent 4-hydroxycoumarin, provide a solid foundation for researchers to explore the full synthetic potential of this methylated analogue. As the demand for novel heterocyclic compounds with tailored biological activities continues to grow, the strategic application of this compound is poised to play an increasingly significant role in advancing the frontiers of chemical and pharmaceutical sciences.
References
-
New solid phase methodology for the synthesis of biscoumarin derivatives: experimental and in silico approaches. PubMed Central. Available at: [Link].
- Green Chemistry Approach to the Synthesis of Biscoumarins from 4-Hydroxycoumarin. Journal of the Serbian Chemical Society. (2020).
-
Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. PubMed Central. Available at: [Link].
- Synthesis of biscoumarin derivatives by the reaction of aldehydes and 4-hydroxycoumarin using ruthenium (III) chloride hydrate as a versatile homogeneous catalyst.
- Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives.
- Green Chemistry Approach to the Synthesis of Biscoumarins from 4-Hydroxycoumarin. Journal of the Serbian Chemical Society. (2020).
- Synthesis of bis(4-hydroxycoumarin) derivatives.
- Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile. Comptes Rendus Chimie. (2014).
- One-pot three-component condensation of 4-hydroxycoumarin, aldehydes, and malononitrile.
- Synthesis of pyranocoumarin and furocoumarin deriv
- Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. PubMed Central. (2022).
- Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)
- Synthesis of pyranocoumarin and furocoumarin deriv
- An efficient four-component reaction for the synthesis of chromeno[4,3-b]quinolone derivatives.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- New method for the synthesis of chromeno[4,3-b]chromene derivatives via multicomponent reaction promoted by niobium pentachloride. Sci-Hub. (2017).
- Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
- [CMMIM][BF4–] Ionic Liquid-Catalyzed Facile, One-Pot Synthesis of Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones: Evaluation of Their Photophysical Properties and Theoretical Calcul
- Synthesis of chromeno[4,3-b]pyridine derivatives 84 and 86.
- Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone.
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- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
Protocol for the Recrystallization and Purification of 3,6-dimethyl-4-hydroxycoumarin
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 3,6-dimethyl-4-hydroxycoumarin via recrystallization. As a member of the 4-hydroxycoumarin class, which is foundational to numerous therapeutic agents, ensuring the high purity of this scaffold is critical for reliable downstream applications in medicinal chemistry and drug development.[1] This guide moves beyond a simple list of steps to explain the underlying principles of each experimental choice, offering a self-validating methodology for achieving high-purity crystalline product. We detail solvent selection, impurity removal, crystal isolation, and methods for purity verification.
Introduction and Scientific Principles
This compound is a heterocyclic molecule of significant interest in scientific research.[2] Its structure, featuring a hydroxyl group at position 4 and methyl groups at positions 3 and 6, makes it a valuable scaffold for developing novel compounds with a wide range of biological activities, including antioxidant and antimicrobial properties.[2] Synthetic routes, such as the Pechmann condensation, often yield a crude product containing unreacted starting materials, side-products, and colored impurities.[2] For its use in drug discovery and development, achieving a purity level of ≥98% is often mandatory.
Recrystallization is the most powerful and widely used technique for purifying solid organic compounds.[3][4] The method is predicated on the principle of differential solubility: the solubility of a compound in a given solvent typically increases with temperature.[5][6] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. As the saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure that excludes impurity molecules.[3][5][7]
The success of this technique is critically dependent on the selection of an appropriate solvent system. For this compound, an ethanol/water mixture is highly effective, balancing the polar nature of the hydroxyl and lactone groups with the nonpolar character of the dimethyl-benzene ring system.[2]
Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (95% or absolute), Reagent Grade
-
Deionized Water
-
Activated Carbon (decolorizing charcoal), if needed
-
Celatom® or filter aid (optional, for hot filtration)
-
Filter Paper (for Büchner funnel)
Equipment:
-
Erlenmeyer Flasks (various sizes)
-
Hot Plate with Magnetic Stirring capability
-
Magnetic Stir Bars
-
Graduated Cylinders
-
Powder Funnel
-
Short-Stem Glass Funnel
-
Fluted Filter Paper (for hot filtration)
-
Büchner Funnel and Filter Flask
-
Vacuum Source (aspirator or pump) with trap
-
Spatulas
-
Watch Glass
-
Drying Oven or Vacuum Desiccator
-
Melting Point Apparatus
-
TLC Plates, Chamber, and appropriate Eluent (e.g., Hexane:Ethyl Acetate)
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for the purification of approximately 5 grams of crude material. Adjust solvent volumes accordingly for different scales.
Step 1: Solvent Selection and Initial Dissolution
-
Action: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 50 mL of 95% ethanol.
-
Causality: An Erlenmeyer flask is used to minimize solvent evaporation and prevent splashing during heating.[5] Ethanol is chosen as the primary solvent due to the known solubility of coumarin derivatives in it.[2][8] We begin with a volume that is expected to dissolve the compound when hot.
Step 2: Heating to Dissolution
-
Action: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small increments (2-3 mL) until the solid completely dissolves at a near-boiling temperature. Crucial: Add only the minimum amount of hot solvent required to achieve full dissolution to ensure the solution is saturated.[3]
-
Causality: Creating a saturated solution at high temperature is the cornerstone of recrystallization. Using excess solvent will drastically reduce the final yield, as more of the compound will remain dissolved upon cooling.[5]
Step 3: Decolorization (Conditional Step)
-
Action: If the hot solution is colored (e.g., yellow or brown), remove it from the heat source. Allow the temperature to drop slightly to prevent violent boiling upon addition. Add a small amount (1-2% by weight, ~50-100 mg) of activated carbon to the solution. Swirl the flask and gently reheat to boiling for 2-5 minutes.
-
Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.[4] Adding it to a boiling solution can cause it to boil over; therefore, a slight cooling period is a critical safety and procedural step.
Step 4: Hot Gravity Filtration (Conditional Step)
-
Action: If activated carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into the neck of a clean Erlenmeyer flask. Heat the receiving flask with a small amount of solvent to keep the atmosphere saturated with vapor. Pour the hot solution quickly through the fluted filter paper.
-
Causality: This step removes the activated carbon and any insoluble impurities.[3][5] Keeping the apparatus hot prevents premature crystallization of the desired product in the funnel, which would result in significant loss of yield.
Step 5: Crystallization
-
Action: Cover the mouth of the Erlenmeyer flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Causality: Slow cooling is paramount for the formation of large, well-defined crystals.[5] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification. The ice bath further decreases the compound's solubility, maximizing the yield.[3]
Step 6: Isolation of Crystals by Vacuum Filtration
-
Action: Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum. Wet the filter paper with a small amount of the ice-cold ethanol/water mother liquor or fresh ice-cold ethanol. Swirl the crystallized mixture and pour it into the center of the Büchner funnel.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid (mother liquor), which contains the dissolved impurities.[4] Wetting the paper first ensures a good seal between the paper and the funnel.
Step 7: Washing the Crystals
-
Action: With the vacuum still applied, wash the crystals on the filter paper with a minimum amount (2-3 small portions) of ice-cold 95% ethanol.
-
Causality: The wash step removes any residual mother liquor and impurities adhering to the crystal surfaces. The solvent must be ice-cold to prevent the purified product from re-dissolving.[3][4]
Step 8: Drying the Purified Product
-
Action: Allow air to be pulled through the crystals on the Büchner funnel for 10-15 minutes to air-dry them. Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Causality: Thorough drying is essential to remove any residual solvent, which would otherwise depress the melting point and add to the final weight, giving an inaccurate yield.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Data Summary and Purity Assessment
| Parameter | Specification | Rationale / Method |
| Recrystallization Solvent | 95% Ethanol / Water | Balances polarity for effective dissolution at high temperatures and crystallization at low temperatures.[2] |
| Typical Recovery Yield | 70-90% | Dependent on initial purity. Some product loss is unavoidable due to its finite solubility in the cold solvent.[5] |
| Appearance | White to off-white crystalline solid | Removal of colored impurities should result in a significantly lighter-colored product. |
| Purity Check 1: Melting Point | Sharp, consistent range | A pure compound melts over a narrow range (1-2 °C). Impurities broaden and depress the melting point. While the exact M.P. is not well-documented, compare the crude vs. purified range.[2] |
| Purity Check 2: TLC | Single spot | Thin Layer Chromatography of the purified product should show a single, well-defined spot, indicating the absence of soluble impurities. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Product Fails to Crystallize | Too much solvent was used; solution is not saturated. | Boil off a portion of the solvent to increase the concentration and attempt to cool again. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; compound is insoluble at all temps. | Add a co-solvent that has a lower boiling point or in which the compound is less soluble (e.g., add deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy, then reheat to clarify and cool). |
| Low Recovery Yield | Premature crystallization during hot filtration; too much washing solvent used. | Ensure filtration apparatus is pre-heated. Use only the minimum amount of ice-cold solvent for washing. |
| Crystals Still Colored | Insufficient activated carbon used; impurity is not adsorbed by carbon. | Repeat the recrystallization process with a slightly larger amount of activated carbon. If ineffective, column chromatography may be required.[2] |
References
-
Nichols, L. (n.d.). Recrystallization. University of Maine. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Available at: [Link]
-
University of South Alabama. (n.d.). Recrystallization. Available at: [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Available at: [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Available at: [Link]
-
LookChem. (n.d.). Cas 118157-94-1, this compound. Available at: [Link]
- Google Patents. (1949). US2465293A - Synthesis of 4-hydroxycoumarins.
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- 4. Recrystallization [sites.pitt.edu]
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- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Analytical Strategies for the Definitive Identification of 4-Hydroxycoumarin Isomers
An Application Guide and Protocol Manual
Abstract
4-Hydroxycoumarin and its derivatives represent a critical class of compounds, most notably as the core scaffold for widely used anticoagulant drugs like warfarin and as prevalent natural products.[1][2] The structural isomerism within this class—including positional isomers, tautomers, and enantiomers—presents a significant analytical challenge for researchers in drug development, quality control, and metabolomics. Unambiguous identification is paramount for understanding structure-activity relationships, ensuring pharmaceutical purity, and elucidating metabolic pathways. This guide provides a comprehensive overview of modern analytical techniques and detailed, field-proven protocols for the separation and structural elucidation of 4-hydroxycoumarin isomers. We will explore the causality behind methodological choices in chromatography and spectroscopy, offering an integrated workflow for confident isomer identification.
The Analytical Challenge of 4-Hydroxycoumarin Isomerism
The subtle yet critical differences between isomers of 4-hydroxycoumarin demand a multi-faceted analytical approach. The primary challenges include:
-
Positional Isomers: Hydroxyl groups or other substituents can be located at various positions on the coumarin scaffold (e.g., 4-hydroxy vs. 7-hydroxy), leading to compounds with similar molecular weights but different chemical and biological properties.[3]
-
Tautomerism: 4-hydroxycoumarin exists in multiple tautomeric forms, which can influence its reactivity and spectral characteristics.[2]
-
Enantiomers: The introduction of a stereocenter, as seen in the blockbuster anticoagulant warfarin, results in enantiomers (R- and S-forms) that often exhibit different pharmacological and metabolic profiles.[4]
A robust analytical strategy, therefore, cannot rely on a single technique. It must integrate high-resolution separation with highly specific detection and structural confirmation.
Chromatographic Separation Techniques: The Foundation of Isomer Analysis
Chromatography is the cornerstone for physically separating complex mixtures of isomers before identification. The choice of technique is dictated by the specific properties of the isomers .
High-Performance Liquid Chromatography (HPLC) for Positional Isomers
Reversed-phase HPLC is the most widely employed method for separating coumarin derivatives.[5] The polarity of 4-hydroxycoumarins makes them ideally suited for separation on nonpolar stationary phases.
Expertise & Causality: An octadecylsilyl (C18) stationary phase is the standard choice due to its strong hydrophobic interactions with the coumarin ring system, providing excellent retention and resolution.[6] The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component, often acidified with acetic or phosphoric acid. Acidification suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[6][7] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it provides UV-visible spectral information for each peak, aiding in preliminary identification and peak purity assessment.[8]
Protocol 1: General Purpose HPLC-DAD Method for 4-Hydroxycoumarin Isomers
1. Sample Preparation (Solid Phase Extraction - SPE) a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water. b. Dilute the plasma or dissolved sample extract with water or a suitable buffer. c. Load the sample onto the SPE cartridge. d. Wash the cartridge with 5 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences. e. Elute the 4-hydroxycoumarin isomers with 5 mL of methanol or acetonitrile. f. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.[9]
2. HPLC-DAD Instrumentation and Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Monitor at 305-310 nm; acquire spectra from 200-400 nm[8][10] |
3. Data Analysis a. Identify isomers based on their unique retention times. b. Compare the UV spectrum of each eluted peak against a library of known standards for preliminary confirmation. c. Assess peak purity using the DAD software to ensure co-elution is not occurring.
Chiral HPLC for Enantiomeric Separation (e.g., Warfarin)
Distinguishing between enantiomers like R- and S-warfarin is impossible with standard achiral chromatography. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Expertise & Causality: Polysaccharide-based CSPs are common, but for warfarin and its metabolites, macrocyclic glycopeptide phases (e.g., vancomycin-based) have proven highly effective.[11] These phases offer multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance) that create the necessary selectivity for enantiomeric resolution.
Protocol 2: Chiral HPLC-MS/MS for Warfarin Enantiomers
This protocol is adapted from established methods for the enantiomeric separation of warfarin.[11]
1. Sample Preparation (Protein Precipitation - PPE) a. To 50 µL of plasma sample, add 400 µL of a cold methanol-water solution (7:1, v/v) containing a deuterated internal standard (e.g., warfarin-d₅). b. Vortex vigorously for 10 seconds to precipitate proteins. c. Centrifuge at >2000 g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the dried sample in 100 µL of the initial mobile phase.[11]
2. Chiral HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Column | Astec CHIROBIOTIC® V Chiral Column (e.g., 100 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 4.0 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, increase to 40% B over 5 minutes, hold for 1 min, then re-equilibrate[11] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
Mass Spectrometry: Unambiguous Confirmation and Identification
While HPLC provides separation, mass spectrometry provides the molecular weight and structural information needed for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC directly to a mass spectrometer (LC-MS) is the gold standard for isomer analysis. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight.
Expertise & Causality: Tandem mass spectrometry (MS/MS), performed in a triple quadrupole or ion trap instrument, provides structural information through collision-induced dissociation (CID). 4-hydroxycoumarins exhibit a characteristic fragmentation pathway involving the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring.[12][13] This neutral loss is a powerful diagnostic tool. High-resolution mass spectrometry (HRMS), for instance with a QTOF or Orbitrap analyzer, can distinguish between fragments with the same nominal mass but different elemental compositions (e.g., loss of CO vs. C₂H₄), providing an extra layer of certainty.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used, but it requires a chemical derivatization step to make the 4-hydroxycoumarins volatile and thermally stable.
Expertise & Causality: Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.[15] Electron Ionization (EI) is typically used in GC-MS, which results in more extensive fragmentation than ESI. The fragmentation patterns can be highly specific and are valuable for library matching.
Protocol 3: GC-MS Analysis via Silylation
1. Derivatization a. Place the dried sample extract (from Protocol 1 or 2) in a GC vial. b. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile. c. Seal the vial and heat at 60-70 °C for 30 minutes. d. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
Spectroscopic Techniques for Structural Elucidation
When isomers cannot be separated chromatographically or when absolute structural proof is needed, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing positional isomers. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule is unique, resulting in a distinct spectral fingerprint.
Expertise & Causality: The chemical shifts and coupling constants of the protons on the aromatic ring are highly sensitive to the position of the hydroxyl group. For example, the proton at position 3 of 4-hydroxycoumarin appears as a distinct singlet, whereas in other isomers, the pattern would be completely different.[10][16] 2D NMR techniques like COSY and HSQC can be used to map the connectivity between protons and carbons, providing definitive structural assignment.[17]
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxycoumarin (Data obtained in DMSO-d₆)[10]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 | - | 163.5 |
| C-3 | 5.61 (singlet) | 90.5 |
| C-4 | - | 165.2 |
| C-4a | - | 116.8 |
| C-5 | 7.84 (multiplet) | 132.5 |
| C-6 | 7.36 (multiplet) | 124.5 |
| C-7 | 7.66 (multiplet) | 124.1 |
| C-8 | 7.39 (multiplet) | 116.4 |
| C-8a | - | 152.8 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always distinguish between positional isomers on its own, it provides rapid, confirmatory evidence.
Expertise & Causality: The spectrum of 4-hydroxycoumarin is characterized by a strong, broad absorption from the hydroxyl (O-H) group stretch and a sharp, intense absorption from the lactone carbonyl (C=O) group stretch.[10][18] The exact position of these bands can be subtly influenced by the substitution pattern on the aromatic ring.
Table 2: Characteristic IR Absorption Bands for 4-Hydroxycoumarin [10][18]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3380 | O-H | Hydroxyl group stretching |
| ~1660 | C=O | Carbonyl (lactone) stretching |
| ~1530 | C=C | Aromatic ring stretching |
Integrated Analytical Workflow
For the highest confidence in isomer identification, an integrated approach is recommended. This workflow ensures that orthogonal techniques are used to confirm results at each stage.
Caption: Integrated workflow for 4-hydroxycoumarin isomer identification.
Conclusion
The successful identification of 4-hydroxycoumarin isomers is not a trivial task and relies on the strategic application of complementary analytical techniques. High-resolution chromatographic methods, particularly HPLC and chiral HPLC, are essential for the physical separation of isomers. Mass spectrometry provides the molecular weight and fragmentation data crucial for confirmation, with LC-MS/MS representing the most powerful combination of separation and detection. Finally, spectroscopic techniques like NMR and FTIR offer definitive structural elucidation, serving as the ultimate arbiters in cases of ambiguity. By following the integrated workflow and detailed protocols outlined in this guide, researchers can achieve confident and accurate identification of 4-hydroxycoumarin isomers, advancing research in drug development and related scientific fields.
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Developing Novel Drugs with a 3,6-Dimethyl-4-Hydroxycoumarin Scaffold: Application Notes and Protocols
Introduction: The Promise of the 3,6-Dimethyl-4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin core is a renowned privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, most notably the warfarin family of anticoagulants.[1][2] These agents exert their therapeutic effect by antagonizing vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle necessary for the activation of clotting factors.[1] Beyond anticoagulation, the versatile 4-hydroxycoumarin framework has been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3]
This guide focuses on a specific, yet promising, analogue: the This compound scaffold. The strategic placement of methyl groups at the 3 and 6 positions can significantly influence the molecule's physicochemical properties, such as lipophilicity and electron distribution.[4] This, in turn, can modulate its interaction with biological targets, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action compared to the parent scaffold.[4] Research suggests that derivatives of this compound may possess antioxidant, antimicrobial, and enzyme-inhibitory activities, making this scaffold a compelling starting point for novel drug discovery campaigns.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into detailed protocols for its synthesis and characterization, outline methodologies for screening its biological activity, and discuss strategies for lead optimization.
Section 1: Synthesis and Characterization of the this compound Scaffold
A robust and efficient synthesis of the core scaffold is the foundational step in any drug discovery program. The Pechmann condensation is a classic and reliable method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[5]
Synthesis Protocol: Pechmann Condensation
This protocol details the synthesis of this compound from 4-methylphenol and ethyl 2-methylacetoacetate.
Materials:
-
4-Methylphenol (p-cresol)
-
Ethyl 2-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-methylphenol (1.0 eq) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then add ethyl 2-methylacetoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution to remove any unreacted phenol and acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from ethanol to afford pure this compound.[4]
Characterization of the Scaffold
Thorough characterization is essential to confirm the identity and purity of the synthesized scaffold.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to two methyl groups, aromatic protons, and a hydroxyl proton. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, hydroxyl-bearing carbon, aromatic carbons, and methyl carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching (broad), C=O stretching (lactone), and C=C stretching (aromatic). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₀O₃ (190.19 g/mol ). |
Section 2: Biological Screening and Lead Optimization
With the core scaffold in hand, the next phase involves exploring its biological activities and identifying promising lead compounds through derivatization.
Initial Biological Screening
Based on the known activities of 4-hydroxycoumarin derivatives, initial screening should focus on anticoagulant, anticancer, and enzyme inhibitory activities.
The primary mechanism of anticoagulant 4-hydroxycoumarins is the inhibition of Vitamin K epoxide reductase (VKOR).[1] Standard coagulation assays can be used to assess this activity.
Protocol: Prothrombin Time (PT) Assay
-
Prepare platelet-poor plasma from fresh citrated whole blood by centrifugation.
-
Pre-warm the plasma sample and the PT reagent (containing tissue factor and calcium) to 37 °C.
-
Mix the plasma with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate.
-
Initiate coagulation by adding the pre-warmed PT reagent.
-
Measure the time taken for clot formation using a coagulometer.
-
An increase in clotting time compared to a vehicle control indicates potential anticoagulant activity.
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
-
Prepare platelet-poor plasma as described for the PT assay.
-
Incubate the plasma with the test compound and an aPTT reagent (containing a contact activator and phospholipids) at 37 °C.
-
Initiate coagulation by adding a pre-warmed calcium chloride solution.
-
Measure the time to clot formation.
-
Prolongation of the aPTT suggests interference with the intrinsic and/or common coagulation pathways.
The potential of the scaffold to inhibit cancer cell growth can be evaluated using standard cytotoxicity assays.
Protocol: MTT Assay for Cell Viability
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
Protocol: Caspase-3/7 Activity Assay for Apoptosis
-
Treat cancer cells with the test compound as in the MTT assay.
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
In the presence of activated caspase-3 and -7 (hallmarks of apoptosis), the substrate is cleaved, generating a luminescent signal.
-
Measure the luminescence using a plate reader. An increase in signal indicates induction of apoptosis.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, the next step is to synthesize a library of derivatives to improve potency, selectivity, and drug-like properties. For the this compound scaffold, derivatization can be readily achieved at the hydroxyl group or by introducing substituents on the aromatic ring.
Workflow for Lead Optimization:
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The Art of Molecular Architecture: A Guide to 4-Hydroxycoumarin Derivatives in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the demand for efficient and sustainable synthetic methodologies is ever-present. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid construction of complex molecular architectures.[1] Among the privileged scaffolds utilized in MCRs, 4-hydroxycoumarin stands out as a remarkably versatile building block. Its unique electronic and structural properties have paved the way for the synthesis of a diverse array of heterocyclic compounds with significant biological and pharmacological activities.[2][3][4]
This comprehensive guide delves into the application of 4-hydroxycoumarin derivatives in multicomponent reactions, offering not just a collection of protocols, but a deeper understanding of the underlying principles that govern these elegant transformations. As your senior application scientist, I will navigate you through the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
The Enduring Appeal of the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin motif is a cornerstone in the development of therapeutics, most notably as anticoagulants like warfarin.[5][6] However, its utility extends far beyond this, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The reactivity of 4-hydroxycoumarin, particularly its ability to act as a nucleophile at the C3 position and the enolic hydroxyl group, makes it an ideal candidate for MCRs, enabling the construction of fused and spiro-heterocyclic systems.[7][8]
Application Note 1: Synthesis of Dihydropyrano[c]chromenes via a One-Pot Three-Component Reaction
Introduction:
Dihydropyrano[c]chromenes are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, anticoagulant, and antihypertensive effects.[9][10] The one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (like malononitrile), and 4-hydroxycoumarin provides a highly efficient and atom-economical route to these valuable scaffolds.[11][12] This protocol details a robust method for their synthesis using a reusable organic catalyst in an aqueous medium, highlighting a green chemistry approach.
Mechanism of Action:
The reaction proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The aldehyde first reacts with the active methylene compound in a Knoevenagel condensation to form an electron-deficient alkene. Subsequently, the nucleophilic C3 of 4-hydroxycoumarin attacks this intermediate via a Michael addition. The final step involves an intramolecular cyclization and dehydration to afford the dihydropyrano[c]chromene product.[11][13]
Experimental Workflow:
Sources
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- 13. researchgate.net [researchgate.net]
Strategic Synthesis of 3-Acyl-4-Hydroxycoumarin Derivatives via C3-Acylation of a Substituted Precursor
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the synthesis of 3-acyl-4-hydroxycoumarin derivatives, a class of compounds with significant pharmacological interest. We address a common synthetic challenge by clarifying the appropriate starting material for C3-acylation. Specifically, this guide demonstrates a robust, two-step pathway starting from 6-methyl-4-hydroxycoumarin to yield the target 3-acyl-6-methyl-4-hydroxycoumarin. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental guide, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Synthetic Design Rationale
The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticoagulants, antibiotics, and other therapeutic agents.[1] The introduction of an acyl group at the C3 position often enhances or modifies biological activity, making the synthesis of 3-acyl-4-hydroxycoumarins a key objective in drug discovery.[2]
Scientific Note: Addressing the Starting Material
A common query involves the synthesis of a 3-acyl derivative from a C3-substituted precursor like 3,6-dimethyl-4-hydroxycoumarin. It is critical to understand that the C3 position in the 4-hydroxycoumarin ring system is the primary site of nucleophilic character and the target for electrophilic acylation. If this position is already substituted (e.g., with a methyl group), direct acylation is not chemically feasible.
Therefore, the correct synthetic strategy requires starting with a precursor that is unsubstituted at the C3 position. For the synthesis of a 3-acyl-6-methyl derivative, the logical and required starting material is 6-methyl-4-hydroxycoumarin . This application note details the synthesis from this viable precursor.
Reaction Mechanism: O-Acylation and Fries Rearrangement
The most effective and widely adopted method for the C-acylation of 4-hydroxycoumarins is a two-step sequence involving an initial O-acylation followed by a Lewis acid-catalyzed Fries rearrangement.[3][4]
-
O-Acylation: The hydroxyl group at C4 is first acylated using an acyl chloride in the presence of a base (e.g., triethylamine). This reaction is typically fast and produces a 4-acyloxycoumarin intermediate.
-
Fries Rearrangement: This intermediate is then treated with a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygens, facilitating the migration of the acyl group from the C4-oxygen to the C3-carbon, yielding the thermodynamically stable 3-acyl-4-hydroxycoumarin.[3][5][6]
The mechanism is depicted below:
Caption: O-Acylation followed by Fries Rearrangement.
Detailed Experimental Protocol
This protocol is generalized for the synthesis of 3-acetyl-6-methyl-4-hydroxycoumarin. It can be adapted for other acyl groups by substituting acetyl chloride with the appropriate acyl chloride.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| 6-methyl-4-hydroxycoumarin | C₁₀H₈O₃ | 176.17 | Sigma-Aldrich | Starting Material |
| Acetyl Chloride | C₂H₃ClO | 78.50 | Sigma-Aldrich | Acylating Agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Base, freshly distilled |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous Solvent |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Sigma-Aldrich | Anhydrous, Lewis Acid |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | 2M aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | Drying agent |
3.2. Step-by-Step Procedure
Part A: Synthesis of 4-acetoxy-6-methylcoumarin (O-Acylation)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-methyl-4-hydroxycoumarin (5.0 g, 28.4 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (4.75 mL, 34.1 mmol, 1.2 eq) to the cooled solution.
-
Acylation: Add acetyl chloride (2.42 mL, 34.1 mmol, 1.2 eq) dropwise over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylated intermediate. This intermediate is often used in the next step without further purification.
Part B: Fries Rearrangement to 3-acetyl-6-methyl-4-hydroxycoumarin (C-Acylation)
-
Setup: In a separate dry 250 mL flask under a nitrogen atmosphere, place anhydrous aluminum chloride (5.68 g, 42.6 mmol, 1.5 eq).
-
Addition of Intermediate: Dissolve the crude 4-acetoxy-6-methylcoumarin from Part A in 50 mL of anhydrous DCM and add it slowly to the AlCl₃ suspension. Note: This can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 3-4 hours. The progress of the rearrangement should be monitored by TLC.[7]
-
Quenching: Cool the reaction mixture to 0 °C and quench it by slowly pouring it onto 100 g of crushed ice containing 10 mL of concentrated HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a white or pale yellow solid.
Expected Results and Characterization
-
Yield: 65-80% (overall for two steps).
-
Physical Appearance: White to off-white crystalline solid.
4.1. Spectroscopic Data
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure.
| Technique | Expected Data and Interpretation |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H of enol), ~1720 (C=O, lactone), ~1670 (C=O, ketone), ~1610 (C=C, aromatic).[8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~17.0 (s, 1H, enolic OH, very broad and downfield), 7.2-7.8 (m, 3H, aromatic protons), 2.6 (s, 3H, acetyl CH₃), 2.4 (s, 3H, C6-CH₃).[9][10] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~195 (acetyl C=O), ~175 (lactone C=O), ~162 (C4-OH), ~103 (C3), plus aromatic and methyl carbons. |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the calculated molecular weight of C₁₂H₁₀O₄ (m/z 217.05).[9] |
Experimental Workflow and Troubleshooting
The overall workflow is summarized in the diagram below.
Caption: Step-by-step workflow for the synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part A | Incomplete reaction; moisture in reagents/glassware. | Ensure all reagents and glassware are anhydrous. Increase reaction time or use a slight excess of acylating agent. |
| Incomplete Fries Rearrangement | Insufficient Lewis acid; low reaction temperature or time. | Use fresh, anhydrous AlCl₃. Ensure the reaction reaches and maintains reflux. Extend the reaction time and monitor by TLC. |
| Formation of side products | High rearrangement temperature can lead to decomposition or alternative products. | Maintain a gentle reflux. Avoid overheating. In some cases, using a different solvent like nitrobenzene at a controlled temperature can improve selectivity.[4] |
| Difficulty in purification | Presence of starting material or O-acylated intermediate. | Optimize the rearrangement conditions for full conversion. Use column chromatography with a gradient solvent system for difficult separations. |
Conclusion
This application note provides a validated and scientifically sound protocol for the synthesis of 3-acyl-6-methyl-4-hydroxycoumarin. By clarifying the necessity of an unsubstituted C3 position on the starting material and detailing the O-acylation/Fries rearrangement pathway, this guide equips researchers with the necessary tools to confidently synthesize this important class of compounds for applications in drug discovery and development.
References
-
A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. (n.d.). Indian Journal of Chemistry. [Link]
-
El-Kashef, H. S., et al. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. European Journal of Medicinal Chemistry, 90, 848-874. [Link]
-
Bakouan, Y., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3681. [Link]
-
An Overview on Synthetic Strategies to 3-Acylcoumarins. (2018). Indian Journal of Heterocyclic Chemistry. [Link]
-
Bakouan, Y., et al. (2022). Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins. American Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. (2013). International Journal of Pharmacy and Biological Sciences. [Link]
-
Bakouan, Y., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(9), 13479-13493. [Link]
-
Fries rearrangement. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Desai, R. D., & Mavani, C. K. (1946). The Fries Reaction. Part I. The Rearrangement of the Esters of Hydroxy-Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 327-333. [Link]
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications. (2022). ResearchGate. [Link]
-
Traven, V. F., et al. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. ARKIVOC, 2000(6), 931-938. [Link]
-
Klancic, M., et al. (2006). Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity. Archiv der Pharmazie, 339(3), 129-132. [Link]
Sources
- 1. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 2. Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 9. ias.ac.in [ias.ac.in]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,6-Dimethyl-4-hydroxycoumarin
Welcome to the technical support center for the synthesis of 3,6-dimethyl-4-hydroxycoumarin. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry and a precursor for various biologically active compounds, including anticoagulants. While several synthetic routes exist, achieving high yields consistently can be challenging due to competing side reactions and purification difficulties. This guide focuses on one of the most robust and scalable methods: the intramolecular Claisen-type condensation of an acylated methyl salicylate derivative. Understanding the nuances of this reaction is key to maximizing its efficiency.
Section 1: Synthesis Overview and Core Mechanism
The most reliable pathway to this compound involves a high-temperature, base-mediated intramolecular cyclization. The overall transformation is a two-step process starting from methyl 4-methylsalicylate.
Step 1: Acylation Methyl 4-methylsalicylate is first acylated with acetic anhydride to form methyl 2-acetoxy-4-methylbenzoate.
Step 2: Intramolecular Condensation (Fries-type Rearrangement & Cyclization) The acetylated ester undergoes an intramolecular condensation, often referred to as the Baker-Venkataraman rearrangement followed by cyclization, or more directly, a high-temperature cyclization driven by a strong base like sodium metal in an inert, high-boiling solvent.[1] This crucial step forms the coumarin ring system.
Reaction Workflow Diagram
Caption: Workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield is the most common complaint and typically stems from issues in the critical intramolecular condensation step. Here are the primary factors to investigate:
-
Purity and Stoichiometry of Sodium: The process relies on metallic sodium to act as the base. If the sodium is oxidized (appearing white or gray instead of silvery), its reactivity is compromised. Always use freshly cut sodium, ensuring it is weighed under oil to prevent oxidation. The ratio of sodium is also critical; an insufficient amount will lead to an incomplete reaction, while a large excess can sometimes promote side reactions.[1]
-
Reaction Temperature: This reaction requires high temperatures (typically 220-280°C) to proceed efficiently.[1] However, exceeding this range can lead to thermal decomposition of both the starting material and the product, resulting in charring and reduced yield. Precise temperature control using a sand bath or a high-temperature mantle with a thermocouple is essential.
-
Moisture Contamination: The reaction is extremely sensitive to moisture. Water will rapidly quench the sodium metal, rendering it useless. Ensure all glassware is oven-dried, and the inert solvent (mineral oil, diphenyl ether) is anhydrous.
-
Inefficient Stirring: The reaction mixture is heterogeneous, involving molten sodium and the organic ester. Vigorous mechanical stirring is required to create a fine dispersion of sodium, maximizing the surface area for the reaction to occur. If stirring is inadequate, the reaction will be slow and incomplete.
Q2: I'm observing a significant amount of dark, tar-like byproduct. What is causing this and how can it be minimized?
A2: The formation of tar or char is a clear indicator of decomposition, which can happen for several reasons:
-
Localized Overheating: As mentioned above, poor temperature control can lead to "hot spots" in the reaction vessel, causing thermal breakdown. Using a larger reaction volume or a well-agitated sand bath can help distribute heat more evenly.
-
Prolonged Reaction Time: Heating the mixture for too long, even within the correct temperature range, can increase the likelihood of side reactions and decomposition. The reaction is typically complete within 60-90 minutes after the addition of the ester.[1] Monitor the reaction (e.g., cessation of hydrogen evolution) to determine the endpoint rather than relying on a fixed time.
-
Atmospheric Oxygen: At high temperatures, organic molecules can be susceptible to air oxidation. While the refluxing solvent provides some protection, performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions and charring.
Q3: My product appears impure by TLC/NMR even after recrystallization. What are common impurities and how can I remove them?
A3: Common impurities often co-precipitate with the product. Understanding their origin is key to effective removal.
-
Unreacted Starting Material (Methyl 2-acetoxy-4-methylbenzoate): If the condensation is incomplete, this ester will remain. It is less polar than the hydroxycoumarin product.
-
Hydrolyzed Starting Material (4-Methylsalicylic Acid): If moisture is present or if the workup conditions are not controlled, the ester can hydrolyze. This acidic impurity can be tricky to remove.
-
Intermolecular Condensation Products: At high concentrations, molecules can react with each other instead of intramolecularly, leading to higher molecular weight byproducts.
Mitigation Strategies:
-
Controlled Acidification: The product is precipitated from its sodium salt by adding acid. Add the acid slowly while monitoring the pH. The 4-hydroxycoumarin is acidic and will precipitate around pH 1-2. Adding too much acid too quickly can cause oils to form and trap impurities.
-
Base Wash: Before acidification, washing the aqueous layer with a non-polar organic solvent like ether can help remove any unreacted, non-acidic starting materials or byproducts.[1]
-
Optimized Recrystallization: A single recrystallization may not be sufficient. Use a solvent system that provides a large solubility difference between hot and cold conditions.
| Solvent System | Comments |
| Ethanol/Water | Excellent choice. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[1] |
| Acetic Acid | Can be effective for removing less polar impurities, but may be difficult to remove completely from the final product. |
| Toluene | Good for removing non-polar impurities, but the product has lower solubility. |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal condensing agent? Can I use sodium hydride (NaH) instead of sodium metal? A: Sodium metal is traditionally used and is highly effective when dispersed properly at high temperatures.[1] Sodium hydride (NaH) can also be used and may offer advantages in terms of safety and ease of handling (as a mineral oil dispersion). However, reactions with NaH may require a different solvent system (e.g., refluxing toluene or xylene) and may not always provide the same high yields as the classic molten sodium method for this specific transformation.[2]
Q: How critical is the choice of solvent? Can I substitute mineral oil? A: The solvent choice is critical. It must be inert to sodium and have a boiling point well above the required reaction temperature (~250°C). Mineral oil is ideal as it is inexpensive and meets these criteria.[1] High-boiling aromatic ethers like diphenyl ether can also be used. Do not use solvents with functional groups that can react with sodium (e.g., esters, ketones, alcohols).
Q: What are the key reaction parameters to monitor for maximizing yield? A: The table below summarizes the most critical parameters and their optimal ranges for the intramolecular condensation step.
| Parameter | Optimal Range/Condition | Reasoning & Impact on Yield |
| Temperature | 220 - 280°C | Too low: incomplete reaction. Too high: decomposition and tar formation.[1] |
| Stirring | Vigorous mechanical stirring | Ensures efficient dispersion of sodium for maximum reactivity. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidative side reactions and charring at high temperatures. |
| Moisture | Anhydrous conditions | Prevents quenching of the sodium base. |
| Workup pH | Acidify to pH 1-2 | Ensures complete precipitation of the 4-hydroxycoumarin product without precipitating weaker acids. |
Section 4: Experimental Protocol
This protocol is a self-validating system for the synthesis of this compound, adapted from established methods for similar compounds.[1]
Step A: Preparation of Methyl 2-acetoxy-4-methylbenzoate
-
To a 250 mL round-bottom flask, add methyl 4-methylsalicylate (0.1 mol), acetic anhydride (0.12 mol), and 3-4 drops of concentrated sulfuric acid.
-
Heat the mixture in a water bath at 60-70°C for 20 minutes with gentle swirling.
-
Allow the flask to cool, then pour the contents into 200 mL of cold water in a beaker.
-
Stir vigorously until the oil solidifies or separates cleanly.
-
Wash the separated oil or solid with water, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
The crude methyl 2-acetoxy-4-methylbenzoate can be used directly in the next step or purified by vacuum distillation.
Step B: Intramolecular Condensation to form this compound
-
Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried. The setup should be under a gentle flow of nitrogen or argon.
-
Reaction: To the flask, add 150 mL of anhydrous mineral oil and sodium metal (0.15 mol), cut into small pieces.
-
Heat the flask in a sand bath to ~250°C. The sodium should melt and can be dispersed into fine droplets by starting the vigorous mechanical stirrer.
-
Slowly add the methyl 2-acetoxy-4-methylbenzoate (0.1 mol) from the dropping funnel over 30-45 minutes. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas (ensure proper ventilation).
-
After the addition is complete, maintain the temperature at ~250°C and continue stirring for an additional 60 minutes, or until the evolution of gas ceases.
-
Workup: Allow the reaction mixture to cool to below 100°C. Carefully and slowly add ethanol to quench any unreacted sodium.
-
Transfer the mixture to a separatory funnel. The mineral oil can be removed, and the solid residue (the sodium salt of the product) washed with petroleum ether to remove residual oil.
-
Dissolve the solid residue in ~300 mL of water. Wash this aqueous solution with 2x50 mL of diethyl ether to remove non-acidic organic impurities.
-
Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2.
-
A white or off-white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure, crystalline this compound.
References
- Journal of Medicinal and Nanomaterials Chemistry. (2024).
- Abdou, M. M. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
-
El-Sayed, M. A. A., & Abdou, M. M. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(2), 20-29. [Link]
-
Anand, N., & Venkataraman, K. (1949). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 29(3), 151-158. [Link]
- Valizadeh, H., & Gholipur, H. (2007). An efficient procedure for the synthesis of coumarin derivatives using TiCl₄ as catalyst under solvent-free conditions. Tetrahedron Letters, 46(20), 3501-3503.
- Boyd, J., & Robertson, A. (1948). A new synthesis of 4-hydroxycoumarins. Journal of the Chemical Society, 174.
Sources
troubleshooting side reactions in Pechmann condensation
Welcome to the Technical Support Center for the Pechmann Condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coumarin synthesis. Here, we address common challenges and side reactions encountered during this classic yet powerful reaction, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your target coumarin derivatives.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the Pechmann condensation, offering explanations for their root causes and providing actionable solutions.
Q1: My reaction yielded a significant amount of an isomeric byproduct that is difficult to separate from my desired coumarin. What is it, and how can I prevent its formation?
A1: The most common isomeric byproduct in the Pechmann condensation is a chromone.
The formation of a chromone instead of a coumarin is a classic competing pathway in this reaction, often referred to as the Simonis chromone cyclization.[1] The selectivity between the Pechmann (leading to a coumarin) and Simonis (leading to a chromone) pathways is heavily influenced by the catalyst and the reaction mechanism.
Causality of Chromone Formation:
The key mechanistic branch point is the initial reaction between the phenol and the β-ketoester.
-
Pechmann Pathway (Coumarin Formation): This pathway is generally favored by Brønsted acids (e.g., H₂SO₄, Amberlyst-15). It typically proceeds through an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type step) and subsequent dehydration.[2]
-
Simonis Pathway (Chromone Formation): This pathway is favored by strong dehydrating agents and some Lewis acids, with phosphorus pentoxide (P₂O₅) being the classic reagent for promoting it.[1] In this mechanism, the catalyst activates the ketone carbonyl of the β-ketoester, which then reacts with the phenolic hydroxyl group. This is followed by an intramolecular electrophilic attack of the ester carbonyl onto the aromatic ring.[1]
Troubleshooting and Prevention:
-
Catalyst Selection: This is the most critical factor. To favor coumarin formation, avoid strong dehydrating agents like P₂O₅. Stick to Brønsted acids like sulfuric acid, methanesulfonic acid, or solid acid catalysts like Amberlyst-15 or sulfated zirconia.[3] Lewis acids like AlCl₃ can sometimes lead to mixtures, so their use should be carefully optimized.[2]
-
Temperature Control: High temperatures can sometimes favor the formation of the thermodynamically more stable chromone isomer. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity for the coumarin.
-
Use Activated Phenols: Highly activated phenols (e.g., resorcinol, phloroglucinol) are more nucleophilic and tend to favor the electrophilic aromatic substitution required for the Pechmann pathway even under milder conditions, reducing the likelihood of competing side reactions.[2]
Q2: My reaction with sulfuric acid turned into a dark, tarry, and intractable mess. What happened, and how can I avoid it?
A2: You are likely observing resinification, which is the acid-catalyzed polymerization of your phenol starting material.
Phenols, especially those with unsubstituted ortho and para positions, are highly susceptible to polymerization under strong acidic and/or oxidizing conditions. Concentrated sulfuric acid is not only a strong acid but also a potent oxidizing agent, particularly at elevated temperatures.
Causality of Resinification:
The process is initiated by the protonation of the phenol, which can lead to the formation of phenoxonium ions. These reactive intermediates can then act as electrophiles, attacking other phenol molecules in a process similar to Friedel-Crafts alkylation. This leads to the formation of complex, high-molecular-weight polyphenolic structures, which present as a dark tar or resin.[4]
Troubleshooting and Prevention:
-
Control Temperature: This is the most critical parameter. Add the sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to keep the initial exothermic reaction under control. Maintain the lowest possible reaction temperature throughout the procedure. For the reaction of resorcinol with ethyl acetoacetate, keeping the temperature below 10°C during acid addition is crucial.[5]
-
Catalyst Choice: If resinification is a persistent problem, switch to a less aggressive catalyst.
-
Solid Acid Catalysts: Amberlyst-15, Nafion-H, or sulfated zirconia are excellent alternatives. They provide the necessary acidity but are generally less prone to causing oxidative side reactions and can simplify workup.[3][6]
-
Milder Lewis Acids: In some cases, catalysts like ZnCl₂ or InCl₃ can be effective at lower temperatures.[7]
-
-
Solvent-Free Conditions: While seemingly counterintuitive, running the reaction neat (solvent-free) can sometimes be beneficial. The high concentration of reactants can favor the desired bimolecular condensation over the unimolecular degradation or polymerization of the phenol, provided the temperature is well-controlled.[8]
-
Work-up Procedure: Quench the reaction by pouring the mixture into a large volume of cold water or crushed ice. This rapidly dilutes the acid and precipitates the organic product, preventing further degradation.[9]
Q3: I am using sulfuric acid as a catalyst and getting a water-soluble byproduct, reducing my isolated yield. What is this byproduct?
A3: You are likely forming a phenolsulfonic acid due to electrophilic sulfonation of your phenol starting material.
Sulfuric acid is not just a catalyst; it is also a sulfonating agent. The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution, including sulfonation.[10]
Causality of Sulfonation:
The extent and regioselectivity of sulfonation are highly dependent on the reaction temperature.
-
Low Temperature (e.g., ~25°C): Sulfonation tends to occur at the ortho position. This is the kinetically controlled product.
-
High Temperature (e.g., ~100°C): The reaction favors the formation of the more stable para-phenolsulfonic acid, which is the thermodynamically controlled product.
Since phenolsulfonic acids are highly polar and water-soluble, they are typically lost during the aqueous work-up, leading to a lower isolated yield of the desired coumarin.
Troubleshooting and Prevention:
-
Minimize Catalyst Amount: Use the minimum amount of sulfuric acid necessary to catalyze the condensation. While some protocols use H₂SO₄ as the solvent, this dramatically increases the risk of sulfonation. Catalytic amounts are preferable.
-
Strict Temperature Control: As with preventing resinification, maintaining a low and consistent temperature is key to minimizing this side reaction.
-
Alternative Catalysts: The most effective way to eliminate sulfonation is to use a non-sulfonating acid catalyst. Excellent choices include:
| Catalyst Type | Pros | Cons |
| Conc. H₂SO₄ | Inexpensive, readily available | Risk of sulfonation and resinification; corrosive.[11] |
| Lewis Acids (AlCl₃, FeCl₃) | Effective, non-sulfonating | Can be moisture-sensitive; may require stoichiometric amounts; work-up can be complex.[2] |
| Solid Acids (Amberlyst-15, etc.) | Reusable, easy to remove (filtration), low side reactions, environmentally benign.[3][8] | May have lower activity, requiring higher temperatures or longer reaction times. |
FAQs: Understanding the Pechmann Condensation
Q: What is the generally accepted order of steps in the Pechmann condensation mechanism?
A: The mechanism is believed to involve three key steps: transesterification, electrophilic aromatic substitution (EAS), and dehydration.[9] However, the precise order is still a subject of debate and may depend on the specific substrates and catalyst used. Theoretical studies suggest that multiple pathways can operate simultaneously.[12] A commonly proposed sequence with Brønsted acids involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular EAS (cyclization) and a final dehydration step to form the aromatic coumarin ring.[2]
Q: My phenol is not very reactive. How can I improve my yield?
A: For unactivated or deactivated phenols, harsher reaction conditions are often required, which can promote side reactions.[2] Consider the following strategies:
-
Use a More Reactive β-Ketoester: β-Ketoesters with electron-withdrawing groups (e.g., ethyl 4,4,4-trifluoroacetoacetate) are more electrophilic and can react more readily.
-
Use a Stronger Catalyst System: While risky, a stronger Lewis acid like AlCl₃ or a superacid system might be necessary to promote the reaction.
-
Increase Temperature: Cautiously increase the reaction temperature while monitoring for the onset of decomposition or resinification. Microwave-assisted synthesis can be a very effective way to rapidly heat the reaction mixture and improve yields for sluggish reactions.[11]
Q: What is the best way to purify my crude coumarin product?
A: The purification strategy depends on the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purification. For many common coumarins, such as 7-hydroxy-4-methylcoumarin, aqueous ethanol is an excellent recrystallization solvent.[9][13] Experiment with different solvent systems (e.g., ethanol/water, methanol/water, ethyl acetate/hexanes) to find the optimal conditions for your specific product.
-
Acid-Base Extraction: If you have acidic impurities (like phenolsulfonic acid) or unreacted phenol, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a weak base (e.g., sodium bicarbonate solution). The weakly acidic coumarin will largely remain in the organic layer, while more acidic impurities will be extracted into the aqueous layer.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, such as a co-produced chromone, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate/hexane is often a good starting point for separating coumarins and chromones.[14] Progress can be monitored by Thin Layer Chromatography (TLC), where coumarins and chromones often appear as dark spots under 254 nm UV light and may fluoresce differently.[15]
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin using a Solid Acid Catalyst (Amberlyst-15)
This protocol minimizes the risk of sulfonation and resinification and simplifies work-up.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (10 mmol, 1.10 g) and ethyl acetoacetate (11 mmol, 1.43 g, 1.4 mL).
-
Catalyst Addition: Add Amberlyst-15 (0.2 g).
-
Reaction: Heat the reaction mixture in an oil bath at 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 3:7 ethyl acetate/hexane as eluent). The reaction is typically complete within 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add hot methanol (~20 mL) to dissolve the product.
-
Isolation: Filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Purification: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The crude product can be further purified by recrystallization from 95% ethanol to yield pure 7-hydroxy-4-methylcoumarin as white crystals.[8][16]
References
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Available at: [Link]
-
Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. Available at: [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Advances. Available at: [Link]
-
Pechmann condensation. Wikipedia. Available at: [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (2023). JETIR. Available at: [Link]
- Preparation method of 7-hydroxy-4-methylcoumarin. Google Patents.
-
Structures of coumarin (1) and chromone (2). ResearchGate. Available at: [Link]
-
Simonis chromone cyclization. Wikipedia. Available at: [Link]
-
Coumarin Synthesis Via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]
-
Other Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). PMC. Available at: [Link]
-
How can I perform pechmann condenzation sulfuric acid catalysed resorcinol with ethyl acetoacetate?. ResearchGate. Available at: [Link]
-
Alcohols, phenols and acids. Khan Academy. Available at: [Link]
-
Mechanism of the Pechmann Reaction: A Theoretical Study. ResearchGate. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health. Available at: [Link]
-
Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. (2020). MDPI. Available at: [Link]
-
What is the mechanism of Phenol?. Patsnap Synapse. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Mechanism of the Pechmann Reaction: A Theoretical Study. ACS Publications. Available at: [Link]
-
Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal. Available at: [Link]
Sources
- 1. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
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- 12. Simultaneous determination of chromones and coumarins in Radix Saposhnikoviae by high performance liquid chromatography with diode array and tandem mass detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Technical Support Center: Optimization of Catalysts for 4-Hydroxycoumarin Synthesis
Welcome to the technical support center for the synthesis of 4-hydroxycoumarin and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.
Question 1: Why is my yield of 4-hydroxycoumarin unexpectedly low?
A low yield of 4-hydroxycoumarin can be attributed to several factors, ranging from incomplete reactions to suboptimal work-up procedures. Here’s a systematic approach to troubleshooting this common issue.
Step-by-Step Troubleshooting:
-
Verify Reaction Completion: An incomplete reaction is a primary cause of low yields.[1] This can be due to insufficient reaction time, non-optimal temperature, or inefficient mixing. For instance, in syntheses involving high-temperature cyclization, maintaining a specific temperature range, such as 220-280°C, is crucial to maximize yield and minimize side products.[1][2]
-
Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] Compare the starting material and product spots/peaks over time. If the starting material is still present after the intended reaction time, consider extending the duration or optimizing the temperature.
-
-
Assess Purity of Starting Materials: The purity of your reactants, such as phenol, 2'-hydroxyacetophenone, or malonic acid, is critical. Impurities can interfere with the catalytic cycle or lead to the formation of unwanted byproducts, consuming your starting materials.[1]
-
Action: Ensure the purity of your starting materials using appropriate analytical techniques like NMR spectroscopy or melting point analysis.[1] If necessary, purify the reactants before use.
-
-
Evaluate Catalyst Activity and Loading: The catalyst, whether it's a homogeneous acid like POCl₃ or a heterogeneous solid acid, may be old, inactive, or used in an incorrect amount.[1] Some synthetic methods are highly sensitive to the catalyst type and quantity.[1] For instance, in the Pechmann condensation, catalyst loading can significantly impact the reaction rate and yield.[4]
-
Investigate Side Product Formation: Several side reactions can compete with the desired reaction, reducing the overall yield. A common issue is the competition between C-acylation and O-acylation of the phenol starting material.[1][6]
-
Action: Analyze the crude reaction mixture using HPLC-MS or NMR to identify any major side products.[1] Understanding the structure of these byproducts can provide insights into the competing reaction pathways and help in optimizing conditions to favor the desired product.
-
-
Optimize Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This includes inefficient extraction, premature precipitation, or using an unsuitable recrystallization solvent.[1] Simple filtration and washing with a cold solvent can sometimes be sufficient and prevent product loss.[1]
-
Action: Review your work-up procedure. Ensure the pH is adjusted correctly for extractions. When performing recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.
Strategies for Enhancing Selectivity:
-
Catalyst Selection: The choice of catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, in the annulation of 4-hydroxycoumarins with isoprene, a strong Brønsted acid like 2,4-(NO2)2C6H3SO3H can exclusively yield pyranocoumarins, while a Lewis acid like Sm(OTf)3 can switch the selectivity to pyranochromones.
-
Action: Screen a variety of catalysts with different acidic or basic properties. Consider both homogeneous and heterogeneous catalysts. Heterogeneous catalysts can sometimes offer better selectivity due to shape-selective properties.
-
-
Temperature Control: Reaction temperature can significantly influence the relative rates of competing reactions.
-
Action: Conduct the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. Lowering the temperature may sometimes suppress the formation of side products.
-
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.
-
Action: Experiment with a range of solvents with varying polarities and coordinating abilities. In some cases, solvent-free conditions can lead to improved yields and selectivity.[7]
-
Question 3: My heterogeneous catalyst is losing activity after a few runs. What are the possible causes and solutions?
Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors.
Diagnosing and Mitigating Catalyst Deactivation:
-
Leaching of Active Sites: The active catalytic species may be leaching from the support into the reaction mixture.
-
Diagnosis: Analyze the reaction filtrate for traces of the active metal or acidic species using techniques like Inductively Coupled Plasma (ICP) analysis.
-
Solution: Consider using a different support material or a stronger method of anchoring the active sites.
-
-
Fouling or Coking: The catalyst surface can be blocked by the deposition of heavy organic byproducts or polymers, known as coke.
-
Diagnosis: Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) or elemental analysis to detect the presence of carbonaceous deposits.
-
Solution: The catalyst can often be regenerated by calcination (heating in the presence of air or oxygen) to burn off the coke.
-
-
Poisoning: Certain impurities in the starting materials or solvents can strongly adsorb to the active sites and poison the catalyst.
-
Diagnosis: This can be difficult to diagnose directly but may be suspected if catalyst deactivation is rapid and the feedstock is known to contain potential poisons.
-
Solution: Purify the starting materials and solvents to remove any potential catalyst poisons.
-
-
Sintering: At high reaction temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.
-
Diagnosis: Compare the particle size of the fresh and spent catalyst using Transmission Electron Microscopy (TEM).
-
Solution: Operate the reaction at a lower temperature if possible, or use a more thermally stable catalyst support.
-
Frequently Asked Questions (FAQs)
What are the most common catalysts for 4-hydroxycoumarin synthesis?
A wide variety of catalysts are employed for the synthesis of 4-hydroxycoumarin and its derivatives, with the choice depending on the specific synthetic route.
-
Pechmann Condensation: This classic method typically uses acid catalysts.[8][9]
-
Homogeneous Catalysts: Strong mineral acids like H₂SO₄, as well as Lewis acids such as AlCl₃, ZnCl₂, and POCl₃ are commonly used.[9][10]
-
Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts (corrosion, difficult separation), a range of solid acid catalysts have been developed. These include ion-exchange resins like Amberlyst-15, montmorillonite clays, and sulfated metal oxides like sulfated zirconia.[11] Nanoparticle catalysts are also gaining attention.[5][12]
-
-
Synthesis from 2-Hydroxyacetophenone: This route often involves condensation with reagents like diethyl carbonate in the presence of a strong base.[1][10]
-
Other Methods: Various other catalysts have been reported for specific transformations, including palladium catalysts for C-allylation reactions and molecular iodine for C3-alkylation.[6][10]
How do I choose the optimal reaction conditions?
Optimizing reaction conditions is a multi-parameter process.
-
Catalyst Screening: Begin by screening a small library of catalysts, including both homogeneous and heterogeneous options, to identify the most promising candidates.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Test a range of solvents with different polarities. In some cases, aqueous media or solvent-free conditions can be highly effective and environmentally friendly.[4][5]
-
Temperature Optimization: Run the reaction at several different temperatures to determine the optimal balance between reaction rate, yield, and selectivity.
-
Reactant Ratio and Catalyst Loading: Vary the molar ratio of the reactants and the catalyst loading to fine-tune the reaction.[4]
What are the recommended analytical techniques for monitoring the reaction and assessing product purity?
A combination of analytical techniques is recommended for robust reaction monitoring and product characterization.[1]
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.[1][3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides accurate determination of yield and can identify and quantify impurities in both the crude reaction mixture and the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the 4-hydroxycoumarin scaffold.[1][10]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of bis-(4-hydroxycoumarin-3-yl)methanes
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CoCl₂·6H₂O | 10 | EtOH/H₂O | 70 | 2 min | 98 | [5] |
| SBPPSP | 0.06 g | EtOH/H₂O | Reflux | 15 min | 94 | [5] |
| SDS | 20 | H₂O | 60 | 2.15 h | 95 | [5] |
| Nano-SiO₂Cl | 75 mg | CH₂Cl₂ | 40 | 3.5 h | 90 | [5] |
| Sulfanilic Acid | 10 | H₂O | 80 | - | Excellent | [4] |
Experimental Protocols & Visualizations
General Protocol for Catalyst Screening in 4-Hydroxycoumarin Synthesis
This protocol outlines a general workflow for screening different catalysts for a model reaction, such as the Pechmann condensation.
-
Reaction Setup: In a series of reaction vessels, add the phenol substrate (e.g., resorcinol, 1 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., Amberlyst-15, sulfated zirconia, ZnCl₂) at a specific loading (e.g., 10 mol%). Include a control reaction with no catalyst.
-
Solvent Addition: Add the chosen solvent (or no solvent for solvent-free conditions).
-
Reaction Execution: Place the vessels in a temperature-controlled heating block or oil bath and stir for a set period.
-
Monitoring and Analysis: At regular intervals, take aliquots from each reaction mixture and analyze by TLC or HPLC to monitor the conversion of starting materials and the formation of the product.
-
Work-up and Isolation: After the reaction is complete, perform an appropriate work-up procedure to isolate the crude product.
-
Characterization and Yield Determination: Purify the product (e.g., by recrystallization) and characterize it using NMR and melting point analysis. Determine the isolated yield for each catalyst.
Diagrams
Caption: Catalyst Screening Workflow for 4-Hydroxycoumarin Synthesis.
Caption: Troubleshooting Decision Tree for Low Yields.
References
-
Optimization of the catalyst for the synthesis of bis- (4-hydroxycoumarin-3-yl) methanes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Le-le, L. (2006). STUDY ON OPTIMAL CONDITION IN SYNTHESIS OF 4-HYDROXYCOUMARINS. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. (2023). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2016). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Retrieved January 15, 2026, from [Link]
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Google Patents.
-
Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2020). Oriental Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Acid‐Catalyzed Regiodivergent Annulation of 4‐Hydroxycoumarins with Isoprene: Entry to Pyranocoumarins and Pyranochromones. (2019). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on blood coagulation indicators. (2024). Journal of Medicinal and Nanomaterials Chemistry. Retrieved January 15, 2026, from [Link]
-
A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. (2018). MDPI. Retrieved January 15, 2026, from [Link]
-
One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. (2017). MDPI. Retrieved January 15, 2026, from [Link]
-
EFFICIENT SYNTHESIS OF BIS-(4-HYDROXYCOUMARIN) USING SULFANILIC ACID AS RECYCLABLE CATALYST IN WATER. (2019). Revue Roumaine de Chimie. Retrieved January 15, 2026, from [Link]
-
Pechmann condensation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. (2016). IISTE. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 7. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 11. iiste.org [iiste.org]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
Technical Support Center: Challenges in the Purification of 3,6-Dimethyl-4-Hydroxycoumarin
Welcome to the technical support guide for the purification of 3,6-dimethyl-4-hydroxycoumarin (C₁₁H₁₀O₃). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important coumarin derivative. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications and reliable biological data.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges encountered during the purification of this compound, particularly after synthesis via methods like the Pechmann condensation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face after synthesizing this compound.
Q1: My crude product is a discolored solid (yellow, brown, or tan). Is this normal, and what causes the color?
A: Yes, it is quite common for the crude product of a Pechmann condensation to be off-white or colored. The reaction is typically catalyzed by strong acids like sulfuric acid at elevated temperatures, which can lead to the formation of colored byproducts and degradation products.[1][2] The color is often due to residual starting materials (e.g., 3-methylphenol), acid catalyst, or minor, highly conjugated side products. The goal of the purification process is to remove these chromophores.
Q2: I've finished the reaction, and my product has crashed out of the aqueous workup as a sticky oil or gum instead of a solid. What should I do?
A: This phenomenon, known as "oiling out," typically occurs when the product is impure, and its melting point is depressed below the temperature of the workup solution. The presence of unreacted starting materials or solvent residues can act as a solvent for your product.
-
Immediate Action: Try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, extract the product into an organic solvent like ethyl acetate, dry the organic layer, and concentrate it in vacuo to obtain a crude solid or foam. This crude material can then be subjected to the purification protocols outlined below.
Q3: What is the most effective and straightforward method for the initial purification of this compound?
A: Recrystallization is the primary and most efficient technique for the initial purification of this compound.[3] A mixed solvent system of ethanol and water is often effective.[3] The principle is to dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the saturation point). Upon cooling, the desired compound should crystallize out, leaving more soluble impurities in the mother liquor.
Q4: How can I quickly assess the purity of my sample and the effectiveness of a purification step?
A: Thin-Layer Chromatography (TLC) is the fastest and most common method. Spot your crude material, the recrystallized solid, and the mother liquor on a silica gel TLC plate. Elute with a solvent system like 3:1 Hexane:Ethyl Acetate. A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. Comparing the crude and purified lanes will demonstrate the effectiveness of your purification.[4]
Q5: What is the expected melting point for pure this compound?
A: While the melting point can vary slightly based on experimental conditions and analytical equipment, a sharp melting point is a key indicator of high purity. Literature values for analogous 4-hydroxycoumarins are often above 200°C.[5] A broad melting range (e.g., 5-10°C wide) or a value significantly lower than the literature precedent suggests the presence of impurities.
Section 2: Troubleshooting Guide
This section provides a deeper dive into specific problems that may persist after initial purification attempts.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield After Recrystallization | 1. Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. 2. Premature Crystallization: If the solution cools too quickly or the water is added too fast, the product can crash out, trapping impurities. 3. Inappropriate Solvent System: The chosen solvent may be too good, leading to high solubility even at low temperatures. | 1. Minimize Hot Solvent: Use the absolute minimum volume of hot ethanol required to dissolve the crude solid. 2. Slow Cooling: After adding water, allow the flask to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes to maximize crystal formation. 3. Check Mother Liquor: After filtering, concentrate the mother liquor and analyze it by TLC. If a large amount of product is present, you can perform a second-crop recrystallization. |
| Persistent Impurities After Recrystallization | 1. Co-crystallization: The impurity has similar solubility and structural properties to your product, causing it to crystallize alongside it. 2. Isomeric Byproducts: The Pechmann condensation with 3-methylphenol can potentially form a small amount of the 3,8-dimethyl isomer, which can be very difficult to separate by crystallization. 3. Unreacted Starting Material: High levels of unreacted 3-methylphenol or the β-ketoester may remain. | 1. Activated Charcoal: If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtering and crystallizing. 2. Solvent Wash: Wash the filtered crystals with a cold, less polar solvent (like a cold mixture of hexane and ethyl acetate) to remove surface impurities. 3. Column Chromatography: This is the definitive method for separating stubborn impurities and isomers. See Protocol 2 for a detailed procedure.[3][4] |
| Product Fails to Crystallize ("Oils Out") | 1. High Impurity Load: The crude material is too impure to form a stable crystal lattice. 2. Supersaturation: The solution is highly concentrated but lacks a nucleation point to initiate crystal growth. | 1. Trituration: Remove the solvent in vacuo and add a small amount of a non-polar solvent (e.g., hexane or diethyl ether). Vigorously stir or sonicate the mixture. This can often cause the oil to solidify. 2. Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution. 3. Proceed to Chromatography: If all else fails, purify the crude oil directly via column chromatography. |
| Melting Point is Broad or Depressed | 1. Residual Solvent: The crystals may have trapped solvent molecules. 2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, broadening and lowering the melting point. | 1. Thorough Drying: Dry the crystals under high vacuum for several hours, potentially with gentle heating (well below the melting point). 2. Re-purify: If the melting point does not improve after drying, the sample is impure and requires another round of purification (re-recrystallization or column chromatography). |
Section 3: Purification & Purity Assessment Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is the first line of defense for purifying crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Use a magnetic stir bar and hot plate.
-
Hot Filtration (Optional): If there are insoluble materials (like catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Saturation: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystalline needles should be observed.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold distilled water, followed by a small amount of cold hexane to aid in drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by determining its melting point and running a TLC or HPLC analysis.
Protocol 2: Silica Gel Column Chromatography
This method is essential for separating closely related impurities when recrystallization is insufficient.[3]
-
Column Preparation: Select a column with appropriate dimensions (a 50:1 to 100:1 ratio of silica gel to crude product by weight is a good starting point). Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add the powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the more polar compounds. Your target compound, being a hydroxycoumarin, will be relatively polar.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Section 4: Data & Workflow Visualization
Table 1: Solvent Properties for Purification of 4-Hydroxycoumarins
| Solvent | Polarity Index | Boiling Point (°C) | Primary Use in Purification | Rationale |
| n-Hexane | 0.1 | 69 | Chromatography Eluent, Washing | Non-polar. Excellent for eluting non-polar impurities (e.g., starting materials) from silica gel. Used in combination with a polar modifier. |
| Ethyl Acetate | 4.4 | 77 | Chromatography Eluent, Extraction | Medium polarity. Used as the polar modifier with hexane to elute the target coumarin. Good solvent for extraction during workup. |
| Ethanol | 4.3 | 78 | Recrystallization Solvent | Good solvent for dissolving coumarins when hot. Its miscibility with water allows for the creation of an effective recrystallization system.[3][6] |
| Water | 10.2 | 100 | Recrystallization Anti-solvent | Highly polar. 4-hydroxycoumarins are poorly soluble in water.[6] Used to decrease the solubility of the product in ethanol upon cooling, inducing crystallization. |
| Dichloromethane | 3.1 | 40 | Sample loading for Chromatography | Good solvent for a wide range of organic compounds and is volatile, making it ideal for preparing a "dry load" sample. |
Diagram 1: Purification Workflow for this compound
Caption: A decision-making workflow for purifying this compound.
Section 5: References
-
Liu, R. M., Sun, Q., & Cui, J. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Journal of Chromatography A.
-
ResearchGate. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Retrieved from [Link]
-
Liu, R. M., et al. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Semantic Scholar. Retrieved from [Link]
-
Wang, L., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]
-
Al-Warhi, T., et al. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ResearchGate. Retrieved from [Link]
-
Li, G., et al. (2007). Determination of five 4-hydroxycoumarin rodenticides in animal liver tissues by ion chromatography with fluorescence detection. Journal of Chromatography B. Available at: [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
ACS Publications. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
JETIR. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
Sources
Technical Support Center: Preservation of 4-Hydroxycoumarin Derivatives
Welcome to the Technical Support Center for 4-hydroxycoumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of these vital compounds during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experimental work.
Introduction to 4-Hydroxycoumarin Stability
4-Hydroxycoumarin and its derivatives, such as the widely used anticoagulant warfarin, are a cornerstone in both pharmaceutical development and clinical practice.[1][2] However, their chemical structure, featuring a phenolic hydroxyl group and a lactone ring, renders them susceptible to various degradation pathways.[3] Understanding and mitigating these degradation processes is paramount to ensuring the integrity, efficacy, and safety of these compounds in both research and therapeutic applications. This guide provides a comprehensive overview of the factors influencing the stability of 4-hydroxycoumarin derivatives and practical solutions for their long-term preservation.
Core Degradation Pathways
The degradation of 4-hydroxycoumarin derivatives can be primarily attributed to three main mechanisms: photodegradation, hydrolysis, and oxidation.
Photodegradation
Many coumarin derivatives are sensitive to light, particularly UV radiation.[4][5] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to the breakdown of the molecule.[4] Warfarin, for example, is susceptible to solar photolysis due to its strong absorption in the UVB range.[5] This can result in the formation of impurities and a loss of potency.[4]
Hydrolysis
The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under basic conditions, which can lead to ring-opening.[6] Conversely, some derivatives may also be unstable in acidic conditions.[3] The pH of the storage environment is therefore a critical factor in maintaining the structural integrity of these compounds.[3]
Oxidation
The phenolic hydroxyl group makes 4-hydroxycoumarin derivatives prone to oxidation.[1] This can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.[3][7] Advanced oxidation processes involving hydroxyl radicals are a significant degradation pathway, particularly in aqueous environments.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of 4-hydroxycoumarin derivatives, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency or Altered Biological Activity | - Chemical Degradation: Exposure to light, inappropriate temperature, humidity, or pH.[3][4][10] - Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.[3][7] | - Review Storage Conditions: Ensure compounds are stored in airtight, light-resistant containers at the recommended temperature and humidity.[7][11] - Inert Atmosphere: For highly sensitive derivatives, consider storing under an inert gas like argon or nitrogen.[12] - Purity Analysis: Regularly check the purity of the compound using analytical techniques like HPLC.[13] |
| Discoloration of the Compound (e.g., yellowing) | - Photodegradation: Exposure to UV or visible light.[4] - Oxidation: Formation of colored oxidation byproducts. | - Light Protection: Store in amber-colored vials or wrap containers in aluminum foil.[4][14] Use brown-colored light in the laboratory when handling the compound.[4] - Minimize Air Exposure: Keep containers tightly sealed.[7][11] |
| Changes in Physical State (e.g., clumping, liquefaction) | - Hygroscopicity/Moisture Absorption: The compound may be absorbing moisture from the air.[7] | - Desiccation: Store in a desiccator or with a desiccant to maintain a dry environment.[7] - Proper Sealing: Ensure container lids are tightly closed to prevent moisture ingress.[7][11] |
| Poor Solubility or Precipitation in Solution | - Degradation Products: The presence of insoluble degradation products. - pH Shift: Changes in the pH of the solution affecting solubility.[15] - Solvent Instability: The compound may be unstable in the chosen solvent over time. Aqueous solutions of 4-hydroxycoumarin are not recommended for storage for more than one day.[12] | - Fresh Solutions: Prepare solutions fresh before use whenever possible.[12] - Solvent Selection: Use appropriate, high-purity solvents. For aqueous solutions, consider buffering to maintain a stable pH.[3] - Filtration: If precipitation is observed, filter the solution before use to remove any insoluble material. |
| Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC) | - Formation of Degradation Products: The compound has started to break down.[3] | - Stability-Indicating Method: Use a validated stability-indicating analytical method that can separate the parent compound from its degradation products.[13] - Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidizing agents) to identify potential degradation products. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-hydroxycoumarin derivatives?
A1: As a general guideline, solid 4-hydroxycoumarin derivatives should be stored in a cool, dry, and dark place. Specifically, storage at 4°C is often recommended, with the compound sealed away from light and moisture.[11] For long-term storage, -20°C is a common recommendation.[12] Always keep the container tightly sealed to protect from air and moisture.[7][11]
| Parameter | Recommendation | Rationale |
| Temperature | 4°C (short-term)[11] or -20°C (long-term)[12] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Light | Store in the dark (amber vials or foil-wrapped)[4] | Prevents photodegradation.[4] |
| Humidity | Store in a dry environment (with desiccant if necessary)[7] | Minimizes moisture absorption and subsequent hydrolysis.[7] |
| Atmosphere | Tightly sealed container[7][11] (inert gas for highly sensitive compounds)[12] | Prevents oxidation.[7] |
Q2: How should I store solutions of 4-hydroxycoumarin derivatives?
A2: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment.[12] If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-resistant container.[11] For aqueous solutions, be aware that their stability can be limited, and storage for more than a day is not advised.[12] The stability of warfarin in aqueous solution has been shown to change over time, even at 5°C.[16]
Q3: My 4-hydroxycoumarin derivative is photosensitive. What specific precautions should I take?
A3: For photosensitive compounds, it is crucial to minimize light exposure at all stages of handling and storage.[4] Use amber-colored glassware or plasticware, or wrap containers in aluminum foil.[4][14] When working with the compound on the bench, use low-intensity, brown, or red light.[4]
Q4: Can the pH of my solvent affect the stability of the 4-hydroxycoumarin derivative?
A4: Yes, pH is a critical factor. The stability of these compounds is pH-dependent.[3] While the lactone ring is susceptible to base-catalyzed hydrolysis, acidic conditions can also negatively affect the stability of some derivatives.[3][6] For solutions, it is best to maintain a neutral to slightly acidic pH, unless specific experimental conditions require otherwise. Buffering your solution can help maintain a stable pH.
Q5: What analytical techniques are best for monitoring the stability of my 4-hydroxycoumarin derivative?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of these compounds.[13] A stability-indicating HPLC method, which can separate the intact drug from its degradation products, is essential.[13] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products and UV-Vis spectroscopy to detect changes in the chromophore.[5][13]
Visualizing Key Degradation Factors
Caption: Major environmental factors leading to compound degradation.
Experimental Protocol: Assessing Compound Stability
This protocol outlines a basic procedure for a short-term stability study of a 4-hydroxycoumarin derivative in solution.
Objective: To assess the stability of a 4-hydroxycoumarin derivative in a specific solvent under defined storage conditions (e.g., room temperature, 4°C, protected from light).
Materials:
-
4-hydroxycoumarin derivative
-
High-purity solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column and detector
-
pH meter (if using aqueous solutions)
-
Amber vials
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the 4-hydroxycoumarin derivative and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of the parent compound. This will serve as your baseline.
-
Sample Storage: Aliquot the stock solution into several amber vials. Store one set of vials at room temperature and another set at 4°C. Ensure all vials are protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
-
HPLC Analysis: Allow the sample to equilibrate to room temperature. Dilute and analyze by HPLC as in step 2. Record the peak area of the parent compound and note the appearance of any new peaks (potential degradation products).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation: A loss of more than 10% of the parent compound typically indicates significant degradation.
Conclusion
The stability of 4-hydroxycoumarin derivatives is a multifaceted issue that requires careful attention to storage and handling conditions. By understanding the primary degradation pathways—photodegradation, hydrolysis, and oxidation—and implementing the preventative measures outlined in this guide, researchers can ensure the integrity and reliability of their experimental results. Proactive stability management is a critical component of good laboratory practice and is essential for the successful development of safe and effective therapeutics based on these important compounds.
References
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-HYDROXYCOUMARIN MSDS. (2018). Loba Chemie. Retrieved from [Link]
-
4-HYDROXYCOUMARIN. (n.d.). Sdfine. Retrieved from [Link]
-
How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved from [Link]
-
Photochemistry of aqueous warfarin and 4-hydroxycoumarin. (2025). ACS Fall 2025. Retrieved from [Link]
-
Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (2023). ResearchGate. Retrieved from [Link]
-
Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: Deprotonation and diffusion effects. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of Coumarin 3‐aldehyde Derivatives via Photocatalytic Cascade Radical Cyclization‐Hydrolysis. (2022). ResearchGate. Retrieved from [Link]
-
Storing Highly Sensitive Drugs: Best Practices Guide. (n.d.). SCHOTT Pharma. Retrieved from [Link]
-
Packaging - How to store highly sensitive drugs? Functional coatings. (n.d.). A3P. Retrieved from [Link]
-
(PDF) Liposomes as a carrier for 4-hydroxycoumarin: characterisation, stability and antioxidant potential. (2024). ResearchGate. Retrieved from [Link]
-
Stability of warfarin sodium flavoured preservative-free oral liquid formulations. (2017). PMC - NIH. Retrieved from [Link]
-
Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products. (2021). ResearchGate. Retrieved from [Link]
-
Stability of warfarin solutions for drug–protein binding measurements: Spectroscopic and chromatographic studies. (n.d.). UNL Digital Commons. Retrieved from [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Retrieved from [Link]
-
Evaluation of In-Use Stability of Anticoagulant Drug Products: Warfarin Sodium. (2015). PubMed. Retrieved from [Link]
-
How to Implement Proper Pharmaceutical Storage. (2025). Revolutionized. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
Scheme 3-1: Ring hydrolysis of coumarin derivatives via a strong base... (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products. (n.d.). OUCI. Retrieved from [Link]
-
Most long-term warfarin patients won't retain stable blood levels. (2016). The Pharmaceutical Journal. Retrieved from [Link]
-
Pharmacogenomics of 4-hydroxycoumarin anticoagulants. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. Retrieved from [Link]
-
Stable INRs uncommon with long-term warfarin, study suggests. (2016). MDedge - The Hospitalist. Retrieved from [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
4-Hydroxycoumarins. (n.d.). Wikipedia. Retrieved from [Link]
- New derivatives of 4-hydroxy coumarin and their preparation methods. (n.d.). Google Patents.
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (n.d.). Science and Education Publishing. Retrieved from [Link]
-
The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. (n.d.). MDPI. Retrieved from [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. (2006). ResearchGate. Retrieved from [Link]
Sources
- 1. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Photochemistry of aqueous warfarin and 4-hydroxycoumarin - American Chemical Society [acs.digitellinc.com]
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- 14. camlab.co.uk [camlab.co.uk]
- 15. Stability of warfarin sodium flavoured preservative-free oral liquid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Scale-Up of 3,6-Dimethyl-4-Hydroxycoumarin Production
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,6-dimethyl-4-hydroxycoumarin. It provides practical, in-depth answers to common questions and troubleshooting advice for challenges encountered during laboratory and pilot-scale production.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The successful transition from bench-scale synthesis to larger-scale production requires careful consideration of reaction parameters, safety protocols, and process optimization. This guide is structured to address these critical aspects in a direct question-and-answer format, drawing from established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Pechmann condensation is the most widely employed and scalable method for the synthesis of this compound.[1][2][3][4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For this compound, the typical starting materials are 3-methylphenol and an appropriate β-ketoester, such as ethyl acetoacetate. The reaction is favored for its use of readily available starting materials and generally good yields.
Q2: What are the key reaction parameters to control during the scale-up of the Pechmann condensation?
A2: Several parameters are critical for a successful and safe scale-up:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to degradation of the product. Careful temperature control is crucial, especially during the initial exothermic phase of the reaction.
-
Catalyst Selection and Loading: Strong acids like sulfuric acid are traditionally used, but they can lead to corrosion and waste disposal issues. For larger scale operations, solid acid catalysts such as Amberlyst-15, zeolites, or sulfated zirconia are advantageous due to their reusability and reduced environmental impact.[6][7][8] The optimal catalyst loading should be determined experimentally to balance reaction rate and cost.
-
Reactant Molar Ratio: The stoichiometry of the phenol and β-ketoester can affect the yield and impurity profile. An excess of one reactant may be used to drive the reaction to completion, but this can complicate downstream purification.
-
Mixing: Efficient mixing is essential to ensure uniform temperature distribution and contact between reactants, especially in larger reactors where localized heating can occur.
Q3: What are the common impurities formed during the synthesis, and how can they be minimized?
A3: Common impurities can include unreacted starting materials, side-products from competing reactions, and isomers. In the Pechmann condensation, potential side reactions include the formation of chromones via the Simonis chromone cyclization, especially if the reaction conditions are not optimized.[2] To minimize impurities:
-
Optimize the reaction temperature and time to favor the formation of the desired product.
-
Choose a selective catalyst that minimizes side reactions.
-
Control the addition rate of the catalyst to manage the reaction exotherm.
-
Purify the crude product through recrystallization or column chromatography.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: Recrystallization is the most common and scalable method for purifying this compound. Ethanol or ethanol-water mixtures are often effective solvents. For larger batches, careful control of the cooling rate is necessary to obtain a consistent crystal size and high purity. Filtration and drying of the purified product are the final steps.
Q5: What are the primary safety concerns when handling the reagents and products involved in this synthesis?
A5: The synthesis of this compound involves several hazardous materials:
-
Corrosive Acids: Strong acids like sulfuric acid are highly corrosive and require careful handling with appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.
-
Flammable Solvents: Organic solvents used in the reaction and purification are often flammable. Work should be conducted in a well-ventilated area, away from ignition sources.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Poor mixing. | - Increase reaction time or temperature (monitor for byproduct formation). - Screen different acid catalysts (e.g., solid acids like Amberlyst-15). - Ensure vigorous and consistent stirring throughout the reaction. - Check the purity of starting materials. |
| Formation of Dark-colored Byproducts | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials. | - Lower the reaction temperature and extend the reaction time if necessary. - Purify starting materials before use. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficult Product Isolation/Purification | - Oily product instead of a solid. - Product is too soluble in the recrystallization solvent. | - Try to induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the flask. - Screen different solvent systems for recrystallization (e.g., mixtures of polar and non-polar solvents). - If recrystallization fails, consider purification by column chromatography. |
| Inconsistent Results Between Batches | - Variations in raw material quality. - Inconsistent reaction conditions (temperature, time, mixing). - Catalyst deactivation (if using a recyclable catalyst). | - Establish strict quality control for all incoming raw materials. - Implement a standard operating procedure (SOP) with precise control over all reaction parameters. - If using a solid catalyst, test its activity before each use and regenerate or replace as needed. |
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for a laboratory-scale synthesis that can be optimized for scale-up.
Materials:
-
3-Methylphenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylphenol and ethyl acetoacetate in a 1:1 molar ratio.
-
Slowly add the acid catalyst while stirring. For concentrated sulfuric acid, a catalytic amount (e.g., 10 mol%) is typically used. The addition should be done carefully in an ice bath to control the initial exotherm.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for a period determined by reaction monitoring (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Pechmann condensation for this compound synthesis.
References
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Retrieved from [Link]
- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16.
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-HYDROXYCOUMARIN 98%. Retrieved from [Link]
- Sabou, R., et al. (2005). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts.
- Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
-
Pechmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pechmann Condensation. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(1), 1-10.
- U.S. Patent No. 2,683,149. (1954). Process for the production of 4-hydroxycoumarins.
- U.S. Patent No. 2,465,293. (1949). Synthesis of 4-hydroxycoumarins.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]
-
NIH. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the Pechmann reaction conditions. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. Retrieved from [Link]
-
Optimisation of the Pechmann reaction conditions using microwave irradiation. (n.d.). Retrieved from [Link]
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Technical Support Center: Resolving Incomplete Reactions in Coumarin Synthesis
Welcome to the technical support center for coumarin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete reactions during the synthesis of coumarin and its derivatives. Instead of a simple list of steps, we will delve into the causality behind common experimental failures and provide robust, field-proven troubleshooting strategies to get your reaction to completion.
The Challenge of Coumarin Synthesis
Coumarin synthesis, while utilizing classic named reactions like the Pechmann, Knoevenagel, and Perkin condensations, is often plagued by issues of low yield and incomplete conversion.[1][2][3][4] These problems can stem from a variety of factors including catalyst choice, reaction conditions, substrate reactivity, and steric hindrance.[5] This guide provides a systematic approach to diagnosing and resolving these common roadblocks.
Initial Diagnosis: A Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to follow a logical diagnostic workflow. An incomplete reaction is a symptom, not the root cause. The following flowchart outlines a systematic process to identify the underlying issue.
Caption: A logical workflow for troubleshooting incomplete coumarin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, focusing on the most prevalent coumarin synthesis reactions.
Pechmann Condensation Issues
The Pechmann condensation, reacting a phenol with a β-ketoester under acidic conditions, is a workhorse for coumarin synthesis but is highly sensitive to catalyst choice and substrate reactivity.[6][7]
Q1: My Pechmann reaction shows mostly unreacted phenol and ketoester, even after prolonged heating. What's wrong?
A1: This classic symptom points to one of two primary issues: catalyst inactivity or low substrate reactivity.
-
Catalyst Choice & Activity: Strong Brønsted acids like sulfuric acid (H₂SO₄) are traditional catalysts, but they can be inhibited by water produced during the reaction or may cause unwanted side reactions.[2][5]
-
Causality: The reaction mechanism involves a transesterification followed by an intramolecular electrophilic aromatic substitution (EAS).[7] If the catalyst is not strong enough to sufficiently protonate the ketoester, the EAS step will not proceed efficiently.
-
Solution:
-
Switch Catalysts: Consider using a Lewis acid like TiCl₄, ZrCl₄, or a reusable solid acid catalyst like Amberlyst-15 or sulfated zirconia.[2][6] These are often more tolerant to trace amounts of water and can be more effective.
-
Increase Catalyst Loading: If using H₂SO₄, a slight increase in loading might be necessary, but be cautious as this can also promote charring and side reactions.[5]
-
Water Removal: For reactions that generate water, employing a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium toward the product.[5]
-
-
-
Substrate Reactivity: The phenol's nucleophilicity is critical.
-
Causality: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenol ring deactivate it towards electrophilic aromatic substitution, making the ring closure step extremely difficult.[2][6] Conversely, electron-donating groups (-OH, -OCH₃, -alkyl) activate the ring and facilitate the reaction.[3][6]
-
Solution: For deactivated phenols, harsher conditions are often required, including higher temperatures and stronger acid catalysts.[6] However, this increases the risk of degradation. An alternative is to use a more reactive β-ketoester or to consider a different synthetic route altogether.
-
| Catalyst Type | Common Use Case | Potential Issue | Recommended Action |
| Brønsted Acids (H₂SO₄, TFA) | Highly activated phenols (e.g., resorcinol) | Water inhibition, charring with sensitive substrates | Use in moderation; consider for robust reactions only. |
| Lewis Acids (AlCl₃, TiCl₄, ZrCl₄) | General purpose, good for less active phenols | Moisture sensitive, harsh workup | Handle under inert atmosphere; offers higher reactivity.[6] |
| Solid Acids (Amberlyst-15, Sulfated Zirconia) | Green chemistry, simplified workup | Lower activity than strong Lewis acids, potential for slow reactions | Ideal for activated phenols; allows for easy catalyst removal.[2][3] |
Knoevenagel Condensation Issues
The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a weak base like piperidine or an amine.[1][8][9]
Q2: My Knoevenagel condensation is slow and gives a low yield of the coumarin product. How can I improve it?
A2: Slow kinetics and low yields in this reaction often relate to catalyst choice, solvent, and the removal of the water byproduct.
-
Catalyst and Solvent Optimization: The choice of base and solvent is interdependent and crucial.
-
Causality: The reaction proceeds via the formation of an enolate from the active methylene compound, which then attacks the aldehyde.[10] The final step is an intramolecular cyclization (lactonization) which releases water. The efficiency of both the initial condensation and the final cyclization can be highly dependent on the reaction medium.
-
Solution:
-
Catalyst Screening: While piperidine is common, other bases like triethylamine, DABCO, or even basic catalysts like sodium azide and potassium carbonate have been shown to be highly effective, sometimes dramatically increasing yields.[1]
-
Solvent Effects: Ethanol is a common solvent, but exploring others like toluene (with a Dean-Stark trap), DMF, or even solvent-free conditions at elevated temperatures can improve yields.[1] Solvent-free and microwave-assisted conditions have proven particularly effective for rapid and high-yield synthesis.[1][11]
-
-
-
Water Removal: The water produced during the lactonization step can inhibit the reaction.
-
Solution: Performing the reaction in a solvent like toluene with a Dean-Stark apparatus is a classic and effective method to remove water and drive the reaction to completion.
-
Perkin Reaction Issues
The Perkin reaction for coumarin synthesis involves heating a salicylaldehyde with an acid anhydride and its corresponding sodium or potassium salt.[4][12]
Q3: The yield in my Perkin reaction is poor, and I see a lot of dark, tarry byproducts.
A3: The high temperatures often required for the Perkin reaction can lead to side reactions and product degradation.[13]
-
Causality: The traditional Perkin reaction requires high temperatures (often >150 °C) to drive the condensation between the enolate of the anhydride and the aldehyde.[4] These harsh conditions can cause polymerization of the starting aldehyde, decomposition of the product, and other side reactions.
-
Solution:
-
Use a Tertiary Amine Base: A significant modification to the classical Perkin reaction is the use of a tertiary amine, like triethylamine, in place of the alkali salt.[4] This often allows the reaction to proceed at lower temperatures (e.g., 120 °C), reducing the formation of byproducts and improving yields.[1]
-
Careful Temperature Control: Do not overheat the reaction. Find the minimum temperature required for conversion by monitoring with TLC. It is better to run the reaction for a longer time at a slightly lower temperature than to force it with excessive heat.
-
Purity of Reagents: Ensure the salicylaldehyde is pure. Aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will not participate in the reaction and can complicate purification.
-
Advanced Troubleshooting & Protocols
Protocol 1: Small-Scale Parallel Screen for Catalyst Optimization in Pechmann Condensation
This protocol is designed to quickly identify the optimal acid catalyst for a new phenol/β-ketoester pair.
-
Setup: Arrange five 1-dram vials, each with a small magnetic stir bar.
-
Reagent Addition: To each vial, add the phenol (0.2 mmol, 1.0 equiv) and the β-ketoester (0.22 mmol, 1.1 equiv).
-
Catalyst Addition:
-
Vial 1 (Control): No catalyst.
-
Vial 2: Add 2 drops of concentrated H₂SO₄.
-
Vial 3: Add Amberlyst-15 resin (approx. 20 mg).
-
Vial 4: Add ZrCl₄ (0.04 mmol, 0.2 equiv) under a stream of nitrogen.
-
Vial 5: Add 2 drops of methanesulfonic acid.
-
-
Reaction: Place all vials in a heating block set to 100 °C. Stir for 2 hours.
-
Analysis: After cooling, dilute a small aliquot from each vial with ethyl acetate and spot on a TLC plate. Develop the plate and visualize under UV light. The vial showing the highest conversion to the fluorescent coumarin product indicates the most promising catalyst for scale-up.
Protocol 2: Dealing with Purification Issues Mistaken for Incomplete Reaction
Sometimes a reaction goes to completion, but the product is difficult to isolate, leading to the appearance of a low yield.
Problem: The crude product is an oil or has a melting point very similar to the starting materials, making recrystallization ineffective.
-
Confirm Completion: First, take a ¹H NMR of the crude material to confirm that the starting materials have been consumed and the desired product has formed.
-
Optimize Column Chromatography:
-
Solvent System: If the product and starting material have similar polarity, use a shallow gradient during column chromatography. For example, instead of starting with 10% Ethyl Acetate/Hexanes, start with 2% and slowly increase to 15% over many column volumes.[5]
-
Alternative Adsorbent: If silica gel is not providing good separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Recrystallization Solvent Screening:
-
Use a multi-solvent system.[5] Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) at boiling. Then, slowly add a poor solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. This can often induce crystallization where a single solvent fails.
-
-
Chemical Derivatization: In very difficult cases, consider derivatizing the crude product to change its polarity.[5] For example, if the coumarin has a free hydroxyl group, it can be acetylated. The resulting ester will have a different polarity, making it easier to purify. After purification, the protecting group can be removed.
Visualization of Key Pechmann Mechanism
Understanding the mechanism can help diagnose where a reaction might be failing. The Pechmann condensation proceeds via two plausible pathways, but a key step is always the electrophilic attack on the activated phenol ring.
Caption: Simplified mechanism of the Pechmann condensation reaction.
References
-
Štefane, B., & Kočevar, M. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(15), 4933. [Link]
-
Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30235-30255. [Link]
-
Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30235-30255. [Link]
-
Wang, Y., et al. (2020). Study on effective synthesis of 7-hydroxy-4-substituted coumarins. ResearchGate. [Link]
-
International Academic Journal of Engineering, Science and Technology. (n.d.). Eco-Friendly Synthesis of Coumarin Derivatives Using Biocatalytic Approaches: A Green Pathway to Medicinal Chemistry. [Link]
-
Maj, A., & Wnuk, D. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 10(2), 23. [Link]
-
Moccia, M., et al. (2022). Nanomaterial-Based Sensors for Coumarin Detection. Chemosensors, 10(8), 314. [Link]
-
Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. [Link]
-
Al-Amiery, A. A. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(5), 474-484. [Link]
-
Patel, D. R., & Patel, K. C. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1475-1502. [Link]
-
Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 105-122. [Link]
-
O'Kennedy, R., et al. (2007). Rapid Analysis of Coumarins Using Surface Plasmon Resonance. ResearchGate. [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
-
ASTM International. (n.d.). Purification and Determination Procedure of Coumarin Derivatives. [Link]
-
Girennavar, B., et al. (2008). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. ResearchGate. [Link]
-
de la Hoz, A., et al. (1996). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 320-321. [Link]
-
J&K Scientific. (n.d.). Pechmann Condensation. Retrieved from [Link]
-
Kollroser, M., & Schober, C. (2002). Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. Clinical Chemistry, 48(10), 1763-1772. [Link]
-
Giuffrè, A. M., et al. (2023). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Applied Sciences, 13(1), 514. [Link]
-
Yang, S., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1530. [Link]
-
Bendig, J., et al. (2007). Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives. 2. Photocleavage of Selected (Coumarin-4-yl)methyl-Caged Adenosine Cyclic 3',5'-Monophosphates with Fluorescence Enhancement. The Journal of Organic Chemistry, 72(15), 5565-5576. [Link]
-
Patel, D. R., & Patel, K. C. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1475-1502. [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]
-
Harvard University Department of Chemistry and Chemical Biology. (n.d.). Pechmann Condensation. Retrieved from [Link]
-
Hashim, F. J., Hussain, S. M., & Shawkat, M. S. (2018). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia, 15(4), 939-945. [Link]
-
van der Meer, T., et al. (2024). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 15(7), 2469-2476. [Link]
-
Tyndall, S., et al. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate. [Link]
-
Wsol, V., et al. (2004). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. Drug Metabolism and Disposition, 32(9), 1013-1019. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Pasanen, M. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3073. [Link]
-
Brainly. (2023, October 6). Explain how the Pechmann condensation reaction synthesizes coumarin and why it is considered a green. [Link]
Sources
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- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. iajesm.in [iajesm.in]
Technical Support Center: Managing Moisture Sensitivity in 4-Hydroxycoumarin Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxycoumarin. This guide is designed to provide expert advice and troubleshooting strategies for managing moisture sensitivity in your reactions. The inherent reactivity of 4-hydroxycoumarin, a key intermediate in the synthesis of anticoagulants like warfarin and dicoumarol, as well as various other biologically active compounds, is often accompanied by a significant sensitivity to moisture.[1][2][3][4][5] This document provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve common issues related to water contamination in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 4-hydroxycoumarin itself considered moisture-sensitive?
While 4-hydroxycoumarin is a stable solid, its reactivity in many synthetic transformations is highly dependent on anhydrous conditions. The term "moisture-sensitive" in the context of its reactions refers to the detrimental impact that water can have on the reagents, catalysts, and reaction intermediates involved. The acidic proton of the 4-hydroxyl group and the keto-enol tautomerism of the 4-hydroxycoumarin scaffold make it susceptible to side reactions in the presence of water, particularly in base-catalyzed reactions.[6][7]
Q2: What are the primary sources of moisture contamination in a typical reaction setup?
Moisture can be introduced from several sources, often inadvertently. Vigilance in identifying and mitigating these sources is critical for reaction success.
-
Reagents and Solvents: Many common solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored. Reagents, especially bases like sodium hydride or potassium carbonate, can also be hygroscopic.[8][9]
-
Atmosphere: Ambient laboratory air contains a significant amount of moisture, which can be introduced during reagent weighing and transfer.
-
Glassware: Improperly dried glassware is a frequent culprit. Water molecules can adsorb onto the surface of the glass.[9]
-
Inert Gas: The inert gas supply (e.g., nitrogen or argon) used to create an anhydrous atmosphere can be a source of moisture if not passed through a drying agent.
Q3: What are the general signs that my 4-hydroxycoumarin reaction has been compromised by moisture?
Several indicators may suggest that water is interfering with your reaction:
-
Low or no product yield: This is the most common symptom. Moisture can consume reagents, deactivate catalysts, or promote side reactions that consume the starting material.
-
Formation of unexpected byproducts: Water can lead to hydrolysis of starting materials or intermediates, resulting in the formation of unintended compounds. For example, in the synthesis of dicoumarol, hydrolysis can lead to the formation of open-chain products.[10]
-
Inconsistent reaction rates: The presence of water can lead to unpredictable and non-reproducible reaction kinetics.
-
Visual changes: In some cases, you might observe the formation of precipitates (e.g., insoluble hydroxides from the reaction of water with organometallic reagents) or a change in the expected color of the reaction mixture.
Q4: How can I quantify the amount of water in my solvents and reagents?
For precise measurement of water content, especially in highly moisture-sensitive reactions, Karl Fischer titration is the gold standard. This method is highly accurate and can detect water content down to the parts-per-million (ppm) level. For a less quantitative but still useful assessment, analytical techniques like 19F-NMR-based methods can be employed for certain applications.[11]
Troubleshooting Guide for Common 4-Hydroxycoumarin Reactions
This section provides detailed troubleshooting advice for specific issues encountered during common synthetic transformations involving 4-hydroxycoumarin.
Issue 1: Low Yield in the Knoevenagel Condensation of 4-Hydroxycoumarin with Aldehydes
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation at the C3 position of 4-hydroxycoumarin.[12] It is often catalyzed by a base, making it susceptible to moisture.
| Symptom | Potential Cause (Moisture-Related) | Troubleshooting Action |
| Reaction fails to proceed or gives very low yield. | The basic catalyst (e.g., piperidine, pyridine) is protonated and deactivated by water. | Use freshly distilled or anhydrous grade bases. Store them under an inert atmosphere. |
| Formation of a significant amount of unreacted 4-hydroxycoumarin and aldehyde. | Insufficient catalyst activity due to moisture. | Increase the catalyst loading slightly, but prioritize using anhydrous reagents and solvents. |
| A milky or cloudy appearance in the reaction mixture. | Possible hydrolysis of the aldehyde or intermediates. | Ensure all reagents and solvents are rigorously dried. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures in a suitable solvent like toluene. |
Experimental Protocol: Anhydrous Knoevenagel Condensation
-
Glassware Preparation: Dry all glassware in an oven at 125°C for at least 12 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄). Assemble the apparatus while hot and flush with dry nitrogen or argon.[13]
-
Reagent and Solvent Preparation: Use freshly distilled and dried solvents. For example, ethanol can be dried over magnesium turnings. Solid reagents like 4-hydroxycoumarin should be dried under vacuum over a desiccant.
-
Reaction Setup: Under a positive pressure of inert gas, charge the reaction flask with 4-hydroxycoumarin and the aldehyde. Add the anhydrous solvent via a syringe.
-
Catalyst Addition: Add the anhydrous base (e.g., piperidine) dropwise via a syringe.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for anhydrous Knoevenagel condensation.
Issue 2: Poor Results in the Synthesis of Warfarin (Michael Addition)
The synthesis of the anticoagulant warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone. While this reaction can be performed in water, yields are often lower compared to anhydrous conditions.[14][15] For achieving high yields and purity, controlling moisture is beneficial.
| Symptom | Potential Cause (Moisture-Related) | Troubleshooting Action |
| Low yield of warfarin. | Side reactions of benzalacetone in the presence of water, especially under basic catalysis. | While some protocols use water, for higher yields consider using an anhydrous solvent like methanol or an ionic liquid.[14][15] |
| Formation of byproducts. | Water can facilitate retro-Michael reactions or other condensations. | Ensure the purity and dryness of starting materials if conducting the reaction under nominally anhydrous conditions. |
Diagram: Moisture's Impact on Base-Catalyzed Reactions
Caption: Anhydrous vs. moisture-present reaction conditions.
Issue 3: Failure of O-Acylation or C-Acylation Reactions
Acylation of 4-hydroxycoumarin can occur at either the oxygen (O-acylation) or the carbon at the 3-position (C-acylation), depending on the reaction conditions.[6] Both reaction types can be sensitive to moisture.
| Symptom | Potential Cause (Moisture-Related) | Troubleshooting Action |
| Hydrolysis of the acylating agent (e.g., acetyl chloride, acetic anhydride). | The acylating agent reacts preferentially with water instead of 4-hydroxycoumarin. | Use fresh, unopened acylating agents. Handle them under an inert atmosphere and add them to the reaction mixture via a dry syringe. |
| Low yield in base-catalyzed acylations. | The base (e.g., pyridine, triethylamine) is neutralized by water. | Use freshly distilled and dried bases. |
| Formation of acetic acid (in the case of acetyl chloride/anhydride) as a byproduct. | This is a direct result of hydrolysis. | Rigorously exclude moisture from the reaction setup. |
Protocol: General Procedure for Anhydrous Acylation
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Dissolve the dried 4-hydroxycoumarin in an appropriate anhydrous solvent (e.g., toluene, dichloromethane) in the flask.
-
Base Addition: Add the anhydrous base (e.g., pyridine) to the solution.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise via the dropping funnel at the appropriate temperature (often 0 °C to room temperature).
-
Reaction and Work-up: Allow the reaction to proceed until completion (monitored by TLC). The work-up typically involves washing with dilute acid to remove the base, followed by extraction and purification.
References
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
- Google Patents. (1957). Process for the production of 4-hydroxycoumarin. (U.S. Patent No. 2,781,361).
-
Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Retrieved from [Link]
-
Elsevier. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]
-
ResearchGate. (2022). Dicoumarol: from chemistry to antitumor benefits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). EFFICIENT SYNTHESIS OF BIS-(4-HYDROXYCOUMARIN) USING SULFANILIC ACID AS RECYCLABLE CATALYST IN WATER. Retrieved from [Link]
-
MDPI. (2012). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Retrieved from [Link]
-
University of Bristol. (n.d.). Synthesis of Warfarin. Retrieved from [Link]
-
MDPI. (2011). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
-
MDPI. (2023). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Pinelli Nutraceuticals. (2020). A pharmacological review of dicoumarol: An old natural anticoagulant agent. Retrieved from [Link]
-
SlidePlayer. (2017). Water and Moisture Determination - Overview of Different Analytical Methods. Retrieved from [Link]
-
Slideshare. (n.d.). Dicoumarol THE MOST COMMONLY USED DRUG. Retrieved from [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Material Science Research India. (2007). Condensation of Warfarin with Alcohols in Dry Media Under Microwave Irradiation (Part-1). Retrieved from [Link]
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
-
ResearchGate. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]
-
Semantic Scholar. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
-
University of Bristol. (2011). Preparation: Warfarin, Molecule of the Month for February 2011. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations 1. Retrieved from [Link]
-
Brieflands. (2012). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved from [Link]
-
Water & Wastewater. (2024). Chemical Analysis: Advancements in Spectroscopy Techniques. Retrieved from [Link]
- Google Patents. (2008). A process for the preparation of warfarin sodium. (Patent No. WO2008044246A2).
-
Olympian Water Testing, LLC. (2024). 7 Water Analysis Methods. Retrieved from [Link]
-
PubMed. (2008). Synthesis, structure, antimicrobial and antioxidant investigations of dicoumarol and related compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A new synthesis of 4-hydroxycoumarins. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
ACS Publications. (1944). Studies on 4-Hydroxycoumarin. III. Dehydration of the Aldehyde Condensation Products 1. Retrieved from [Link]
-
ResearchGate. (2017). REACTIONS OF 4-HYDROXYCOUMARIN WITH SOME ALDEHYDES IN AQUEOUS MEDIA. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Typical condensation reaction of 4-hydroxycoumarin and arylaldehydes in the presence of PIL for the synthesis of biscoumarins. Retrieved from [Link]
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Technical Support Center: 3,6-Dimethyl-4-hydroxycoumarin Synthesis
This guide provides in-depth troubleshooting and optimization strategies for the work-up and purification of 3,6-dimethyl-4-hydroxycoumarin. It is designed for researchers, chemists, and drug development professionals aiming to enhance yield, purity, and process efficiency. The advice herein is synthesized from established chemical principles and field-proven methodologies.
Introduction: The Critical Role of Work-up in Coumarin Synthesis
This compound is typically synthesized via the Pechmann condensation, a robust acid-catalyzed reaction between 5-methylresorcinol and ethyl acetoacetate.[1][2] While the condensation itself is relatively straightforward, the success of the synthesis—defined by final yield and purity—is critically dependent on a well-designed work-up and purification procedure. Improper handling at this stage can lead to significant product loss, contamination with persistent impurities, and frustrating crystallization failures. This guide addresses the most common challenges encountered post-reaction and provides logical, evidence-based solutions.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section is structured to directly address specific experimental issues.
Question: My final yield of this compound is significantly lower than expected. Where could I be losing my product?
Answer: Low yield is a multifaceted problem that can originate from an incomplete reaction or, more commonly, losses during the work-up and purification stages. Let's break down the likely causes.
1. Incomplete Reaction: Before optimizing the work-up, you must verify that the initial condensation has gone to completion.
-
How to Verify: Monitor the reaction using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically 5-methylresorcinol) is a strong indicator of completion.
-
Causality: The Pechmann condensation is an equilibrium-driven process.[2][3] Insufficient reaction time, improper temperature, or a deactivated catalyst can halt the reaction prematurely, leaving starting materials in the mixture that will be washed away during work-up.
2. Product Loss During Aqueous Work-up:
-
Causality: 4-Hydroxycoumarins are weakly acidic due to the enolic hydroxyl group. During neutralization of the strong acid catalyst (e.g., H₂SO₄) with a base like sodium bicarbonate or sodium hydroxide, your product can deprotonate to form a water-soluble sodium salt. If you perform an extraction at a neutral or basic pH, a significant portion of your product will partition into the aqueous layer and be discarded.
-
Optimized Protocol: i. Quench the reaction mixture by pouring it slowly over crushed ice. This precipitates the crude product and dilutes the acid. ii. Stir the resulting slurry until all the ice has melted. iii. Collect the crude solid by vacuum filtration. iv. Wash the solid thoroughly with copious amounts of cold water to remove the acid catalyst and any water-soluble impurities. Washing until the filtrate is near neutral pH is critical. v. Avoid washing with basic solutions (e.g., NaHCO₃ solution) at this stage unless you intend to re-acidify the aqueous layer to recover any dissolved product.
3. Product Loss During Recrystallization:
-
Causality: Using an inappropriate solvent or an excessive volume of a suitable solvent will result in significant product loss. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solution: Ethanol or a mixture of ethanol and water is often effective for recrystallizing 4-hydroxycoumarins.[4] Start with a minimal amount of hot solvent to dissolve the crude product and add more in small portions only if necessary. Allow the solution to cool slowly to maximize the recovery of pure crystals.
Workflow for Synthesis and Optimized Work-up
Caption: General workflow for the synthesis and work-up of this compound.
Question: My product oiled out or won't crystallize after the work-up. What's causing this and how can I fix it?
Answer: The failure of a product to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
-
Primary Cause: Residual Starting Materials or Solvents: Unreacted 5-methylresorcinol or residual ethyl acetoacetate can act as a eutectic contaminant. High-boiling point solvents used in some procedures (e.g., toluene) can also be difficult to remove.[5]
-
Solution: Ensure the crude product is washed thoroughly with water to remove resorcinol. For oily products, try triturating (grinding the oil in a non-solvent like cold hexanes or diethyl ether) to induce crystallization and wash away non-polar impurities. A subsequent recrystallization should then be more successful.
-
-
Secondary Cause: Formation of Side-Products: The Pechmann reaction is not always perfectly selective. Under certain conditions, a competing reaction called the Simonis chromone cyclization can occur, leading to chromone impurities that are isomeric to the desired coumarin and can interfere with crystallization.[2]
-
Mechanism: The Simonis cyclization is favored by catalysts like P₂O₅, but can occur as a minor pathway with other acids. It involves initial reaction at the phenol's hydroxyl group rather than the aromatic ring.
-
Solution: If chromone formation is suspected (often confirmed by complex ¹H NMR spectra), purification via column chromatography may be necessary. A silica gel column using a hexane/ethyl acetate gradient is typically effective.
-
Question: The final product is off-white, yellow, or brown. How do I get a pure white solid?
Answer: Color in the final product indicates the presence of chromophoric impurities, which can arise from the starting materials or from degradation during the reaction or work-up.
-
Causality: Commercial 5-methylresorcinol can be oxidized on storage, leading to colored impurities that carry through the synthesis. Additionally, overly harsh acidic conditions or excessive heat can cause some degradation of the coumarin product itself.
-
Solutions:
-
Purify Starting Materials: If your 5-methylresorcinol is discolored, consider a quick purification by recrystallization or sublimation before use.
-
Use Activated Charcoal (Decolorizing Carbon): During the recrystallization step, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Control Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical work-up for a Pechmann condensation? The standard first step is to cool the reaction vessel and then carefully pour the acidic reaction mixture into a larger beaker containing a significant amount of crushed ice and water. This serves to rapidly halt the reaction, dilute the strong acid catalyst, and often precipitate the crude coumarin product, which generally has low solubility in cold, acidic water.
Q2: How can I effectively neutralize the strong acid catalyst without losing the product? The most effective method is to isolate the precipitated crude product by filtration first, and then wash the solid with cold water until the filtrate is neutral. This physically removes the acid without ever making the bulk solution basic, which would dissolve your product. Direct neutralization of the entire reaction mixture with a base is not recommended as it can lead to product loss and potential hydrolysis.
Q3: What are the best solvent systems for recrystallizing this compound? Ethanol is a very common and effective choice. For products that are slightly too soluble in pure ethanol, an ethanol/water solvent system is excellent. Dissolve the crude solid in a minimum of hot ethanol, and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.
Table 1: Recrystallization Solvent Selection
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good solvency at high temperature, low toxicity, readily available. | Product may have moderate solubility at room temperature, potentially reducing recovery. |
| Ethanol/Water | Excellent for fine-tuning polarity; allows for high recovery of pure crystals. | Requires careful determination of the correct ratio (cloud point method). |
| Acetic Acid | Can be effective for stubborn purifications.[6] | Pungent odor, high boiling point, can be difficult to remove completely from the final product. |
| Toluene | Useful for removing very non-polar impurities. | High boiling point, requires very efficient drying to remove residual solvent. |
Q4: How do I confirm the purity and identity of my final product? A combination of techniques is essential for confirmation:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impure samples will melt over a broad range and at a lower temperature.
-
¹H NMR Spectroscopy: This will confirm the structure. For this compound, you should expect to see distinct singlets for the two methyl groups, aromatic protons with characteristic splitting patterns, and a broad singlet for the hydroxyl proton.
-
FT-IR Spectroscopy: Look for characteristic peaks, including a strong carbonyl (C=O) stretch for the lactone (around 1680-1720 cm⁻¹) and a broad O-H stretch.[4]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common work-up issues.
Detailed Experimental Protocols
Protocol 1: Optimized Work-up for Crude Product Isolation
-
Reaction Quenching: Once the reaction is deemed complete by TLC, allow the reaction vessel to cool to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and water (approx. 10 mL per gram of starting phenol).
-
Precipitation: Under vigorous stirring, slowly and carefully pour the acidic reaction mixture onto the ice/water slurry. A precipitate should form immediately.
-
Digestion: Continue stirring the slurry for 20-30 minutes, allowing all the ice to melt and ensuring thorough mixing. This helps to break up clumps of product and begin the process of washing out the acid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water. Continue washing until the pH of the filtrate is approximately neutral (test with pH paper).
-
Drying: Press the filter cake dry with a clean stopper or spatula to remove as much water as possible. Transfer the crude solid to a watch glass and allow it to air dry or dry it in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Optimized Recrystallization for Purification
-
Solvent Addition: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (or your chosen solvent) and a boiling chip, and heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Dissolution: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 20-30 minutes.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them to a constant weight.
References
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry.
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-163.
- (2014). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [No Source Available].
- Stille, J. R. (1954). Process for the production of 4-hydroxycoumarins. US Patent 2,683,149.
-
Kumar, A., & Singh, R. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-73. Available at: [Link]
- Link, K. P., & Stahmann, M. A. (1949). Synthesis of 4-hydroxycoumarins. US Patent 2,465,293.
- (2018).
-
Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Journal of the Korean Chemical Society, 60(5), 337-353. Available at: [Link]
-
Nagy, L. L., et al. (2015). Mechanism of the Pechmann Reaction: A Theoretical Study. The Journal of Organic Chemistry, 80(19), 9545-9555. Available at: [Link]
-
Sabou, R., et al. (2005). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts. Applied Catalysis A: General, 284(1-2), 1-6. Available at: [Link]
- Pornsatitworakul, S., et al. (2019). Reaction energy pathway of Pechmann condensation reaction for 7-hydroxy-4-methyl coumarin proposed by Pornsatitworakul et al.. [No Source Available].
-
Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]
-
Cindrić, M., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Molecules, 28(9), 3901. Available at: [Link]
-
Goswami, S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(12), 15029-15041. Available at: [Link]
-
Sharma, P., et al. (2008). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Indian Chemical Society, 85(11), 1145-1150. Available at: [Link]
-
Kiasat, A. R., et al. (2011). Starch sulfuric acid: A novel biodegradable solid acid catalyst for the synthesis of 4-substituted coumarins via Pechmann condensation. Organic Chemistry: An Indian Journal, 7(2). Available at: [Link]
Sources
Technical Support Center: Minimizing By-product Formation in Coumarin Synthesis
Welcome to the Technical Support Center for Coumarin Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to coumarin derivatives by minimizing the formation of unwanted by-products. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides for the most prevalent synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical and modern methods for synthesizing the coumarin core?
A1: The synthesis of the coumarin scaffold is a well-established field with several key named reactions. The choice of method typically depends on the available starting materials and the desired substitution pattern on the final molecule.[1][2][3]
-
Pechmann Condensation: This is one of the most widely used methods, involving the acid-catalyzed reaction of a phenol with a β-ketoester to produce 4-substituted coumarins.[1][4][5]
-
Knoevenagel Condensation: This base-catalyzed reaction between an o-hydroxybenzaldehyde and an active methylene compound is highly versatile for producing various coumarin derivatives.[6][7][8]
-
Perkin Reaction: A classical method involving the base-catalyzed condensation of an o-hydroxybenzaldehyde with an acid anhydride.[1][3][9][10]
-
Wittig Reaction: This method can be used to form the α,β-unsaturated ester system of the coumarin ring.[1][2]
-
Metal-Catalyzed Cyclizations: Modern approaches may utilize catalysts based on palladium, rhodium, or gold to construct the coumarin core through mechanisms like C-H activation or intramolecular hydroarylation.[1][11][12]
Q2: My reaction mixture shows multiple spots on the TLC plate. What are the general causes?
A2: Observing multiple spots on a TLC plate is a common issue indicating an incomplete reaction or the formation of side products. Potential causes include:
-
Unreacted Starting Materials: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or an inactive catalyst.[13]
-
Formation of Intermediates: Many coumarin syntheses are multi-step, one-pot reactions. A visible intermediate on the TLC plate indicates that a subsequent step (e.g., cyclization, dehydration) has not gone to completion.
-
By-product Formation: Competing reaction pathways can lead to undesired products. For example, in the Pechmann condensation, C-acylation can compete with O-acylation, and chromones can form as by-products.[13][14]
-
Degradation: The target molecule or starting materials may be unstable under the reaction conditions (e.g., high temperature, strong acid/base), leading to decomposition products.
Q3: What are the most effective general purification strategies for crude coumarin products?
A3: The purification of coumarins depends on the specific impurities present. A multi-step approach is often most effective.
-
Acid-Base Extraction: Many coumarins can be dissolved in a hot, dilute alkaline solution (e.g., 0.5% NaOH) to form the sodium salt of the ring-opened cis-coumarinic acid. Impurities that are not acidic can be removed by extraction with an organic solvent like ether. The coumarin can then be re-precipitated by acidifying the aqueous layer.[15]
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. Mixed solvent systems, such as aqueous ethanol or aqueous methanol, are often effective for coumarins.[16]
-
Column Chromatography: For complex mixtures or when impurities have similar polarity to the product, column chromatography using silica gel or alumina is the most effective method.[15] High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) can be used for high-purity isolation.[15][17]
Troubleshooting Guide by Synthetic Method
This section provides in-depth troubleshooting for specific issues encountered in the most common coumarin synthesis reactions.
Pechmann Condensation
The Pechmann condensation is a robust method but is highly sensitive to substrate electronics and reaction conditions.
Problem: Low Yield or No Reaction
This is the most frequent issue in Pechmann condensations. The root cause often lies in the catalyst, temperature, or substrate reactivity.
Causality and Troubleshooting Steps:
-
Inappropriate Catalyst: The choice of acid catalyst is critical. Conventional catalysts like concentrated H₂SO₄ are effective but can cause charring and other side reactions with sensitive substrates.[4]
-
Sub-optimal Temperature: The reaction requires careful temperature control.
-
Causality: Too low a temperature will result in an impractically slow reaction rate. Too high a temperature can lead to the decomposition of starting materials or the formation of undesired by-products.[1]
-
Solution: Begin with a moderate temperature (e.g., 70-80°C) and monitor the reaction by TLC.[1] If the reaction is sluggish, incrementally increase the temperature. For less reactive phenols, temperatures up to 120°C may be necessary.[16]
-
-
Substrate Reactivity: The electronic nature of the phenol substrate has a profound impact.
-
Causality: Electron-donating groups (e.g., -OH, -OR) on the phenol ring activate it towards electrophilic aromatic substitution, facilitating the reaction. Conversely, strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, making the cyclization step difficult.[1][4]
-
Solution: For deactivated phenols, use a stronger acid catalyst (e.g., P₂O₅) or higher reaction temperatures. Be prepared for longer reaction times.
-
Table 1: Comparison of Catalysts for Pechmann Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Concentrated, 70-120°C | Inexpensive, widely available | Corrosive, harsh, can cause charring/sulfonation[4] |
| TFA | Neat or as solvent, RT-80°C | Milder, volatile (easy removal) | Expensive, corrosive |
| AlCl₃ | Anhydrous, in solvent | Strong Lewis acid, effective | Hygroscopic, difficult workup |
| Solid Acids | Heterogeneous, 80-120°C | Reusable, easy workup, eco-friendly[4][5] | May have lower activity than strong mineral acids |
Problem: Formation of Chromone By-product
Under certain conditions, the Pechmann reaction can yield a chromone isomer via the Simonis chromone cyclization pathway.
-
Causality: The reaction mechanism can diverge. In the Pechmann pathway, transesterification precedes electrophilic attack. In the Simonis pathway, the ketone of the β-ketoester is activated by the acid and reacts with the phenolic hydroxyl group first, followed by cyclization at the ester carbonyl.[14]
-
Solution: The choice of catalyst can direct the reaction. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) tend to favor chromone formation. Using catalysts like H₂SO₄ or TFA generally favors the coumarin product.
Pechmann Condensation Mechanism & Key Failure Points
The following diagram illustrates the accepted mechanism and highlights critical steps.
Caption: Pechmann mechanism highlighting key failure points.
Knoevenagel Condensation
This method is highly versatile but requires careful control of the base catalyst and reaction conditions to ensure both condensation and subsequent cyclization occur efficiently.
Problem: Isolation of the Uncyclized Intermediate
A common issue is the stalling of the reaction after the initial condensation, leading to the isolation of the o-hydroxycinnamic acid derivative instead of the coumarin.
-
Causality: The Knoevenagel synthesis of coumarins is a two-stage process: (1) the base-catalyzed condensation to form an intermediate, and (2) an intramolecular cyclization (lactonization).[6] If the conditions are not sufficient to promote the second step, the intermediate will be the major product.
-
Solution:
-
Heat: The cyclization step is often promoted by heat. Ensure the reaction temperature is adequate (e.g., 80°C or reflux).[6][19]
-
Catalyst: While a weak base like piperidine or pyridine is used for the initial condensation, the cyclization can sometimes be facilitated by the addition of a small amount of an acid (like acetic acid) after the initial condensation is complete to catalyze the lactonization.[2]
-
Water Removal: The dehydration/cyclization step produces water. Using a Dean-Stark apparatus or running the reaction in a higher-boiling solvent can help drive the equilibrium towards the cyclized product.
-
Problem: Low Yields Due to Side Reactions
-
Causality: The active methylene compound can undergo self-condensation, especially if it is added too quickly or if the reaction is run at too high a temperature initially.
-
Solution:
-
Controlled Addition: Add the active methylene compound dropwise to the mixture of the salicylaldehyde and base catalyst at a controlled temperature.
-
Catalyst Choice: The use of greener catalysts like L-proline or deep eutectic solvents (DES) has been shown to improve yields and reduce side reactions by providing a more controlled reaction environment.[2][6][19]
-
Protocol: Microwave-Assisted Knoevenagel Synthesis of 3-Carbethoxycoumarin
This protocol provides a rapid and efficient method for coumarin synthesis, minimizing side reactions.[8]
-
Reactant Preparation: In a microwave-safe vessel, mix salicylaldehyde (1 mmol), diethyl malonate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol).
-
Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate for 2-5 minutes at a power level sufficient to maintain a gentle reflux (monitor temperature and pressure).[8]
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of salicylaldehyde.
-
Workup: After cooling, the crude product often solidifies.[6] Recrystallize the solid from ethanol to obtain pure 3-carbethoxycoumarin.
General Workflow for Knoevenagel Synthesis
Caption: General experimental workflow for coumarin synthesis.[6]
Perkin Reaction
The Perkin reaction is a classic but often low-yielding method that requires high temperatures. By-product formation is common if conditions are not carefully controlled.
Problem: Low Yield of Coumarin
The Perkin reaction is notorious for moderate to low yields.[16]
-
Causality: The reaction requires harsh conditions (high temperatures, >150°C) which can cause degradation. The key cyclization step of the intermediate o-hydroxycinnamic acid can also be inefficient. The mechanism is believed to proceed through an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular condensation.[20]
-
Solution:
-
Base Selection: While sodium acetate is traditional, using a tertiary amine like triethylamine can sometimes improve yields under slightly milder conditions.[3]
-
Anhydride Purity: Ensure the acetic anhydride is fresh and free of acetic acid, which can interfere with the reaction.
-
Temperature and Time: Carefully optimize the reaction temperature and time. Monitor by TLC to find the point of maximum product formation before significant degradation begins.
-
Problem: Formation of O-acetyl Coumaric Acid By-product
This by-product arises from the incomplete cyclization of the intermediate followed by hydrolysis during workup.
-
Causality: The final dehydration and lactonization step to form the coumarin ring is reversible or may not go to completion. During aqueous workup, the uncyclized intermediate can be hydrolyzed to o-acetyl coumaric acid.[20]
-
Solution: Ensure the reaction is driven to completion by maintaining the high temperature for a sufficient duration. A non-aqueous workup, where possible, can help minimize hydrolysis of any remaining intermediate.
Troubleshooting Logic for the Perkin Reaction
Caption: A logical guide for troubleshooting the Perkin reaction.
References
-
ResearchGate. (n.d.). What are the techniques that can be use to purify coumarins? Retrieved from [Link]
-
Vala, et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Retrieved from [Link]
-
Tale, R. H., & Adude, R. N. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2735-2768. Retrieved from [Link]
-
Boguñá, E., et al. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 5(12), 1230-1236. Retrieved from [Link]
-
Matić, S., et al. (2019). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. Letters in Organic Chemistry, 16(12). Retrieved from [Link]
-
Šafranko, S., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(6), 1563. Retrieved from [Link]
-
Vala, G. K., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Coumarins, Chemistry tutorial. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]
-
ResearchGate. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Retrieved from [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. Retrieved from [Link]
-
Johnson, J. A., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9874-9878. Retrieved from [Link]
-
Sciforum. (n.d.). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Retrieved from [Link]
-
MDPI. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of coumarin by Pechman reaction -A Review. Retrieved from [Link]
-
ResearchGate. (2022). An overview on synthesis and reactions of coumarin based compounds. Retrieved from [Link]
-
Vedantu. (n.d.). Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. Retrieved from [Link]
-
Collegedunia. (n.d.). Coumarin Synthesis: Definition, Reaction, Mechanism. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 3,6-Dimethyl-4-Hydroxycoumarin and Other Anticoagulants: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of 3,6-dimethyl-4-hydroxycoumarin within the broader context of anticoagulant drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, experimental evaluation, and comparative efficacy of this compound against established anticoagulants. We will explore the pivotal role of the 4-hydroxycoumarin scaffold, the nuances of structure-activity relationships, and provide detailed protocols for the in vitro and in vivo assessment of anticoagulant potential.
The Clinical Significance of Anticoagulation and the Vitamin K Cycle
Thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden. Anticoagulant therapy is a cornerstone in the prevention and treatment of these conditions. A key target for many oral anticoagulants is the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.
Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[1] This carboxylation is necessary for their biological activity. During this process, vitamin K is oxidized to vitamin K epoxide. The regeneration of active vitamin K is carried out by the enzyme Vitamin K epoxide reductase (VKOR).[2][3] Inhibition of VKOR disrupts this cycle, leading to the production of under-carboxylated, inactive clotting factors and thereby exerting an anticoagulant effect.[4][5]
Diagram of the Vitamin K Coagulation Pathway
Caption: The Vitamin K cycle and its inhibition by 4-hydroxycoumarin anticoagulants.
The 4-Hydroxycoumarin Scaffold: A Foundation for Anticoagulant Activity
The discovery of dicoumarol, a naturally occurring anticoagulant in spoiled sweet clover, paved the way for the development of a major class of oral anticoagulants based on the 4-hydroxycoumarin structure.[5] While coumarin itself lacks anticoagulant properties, the presence of a hydroxyl group at the 4-position is a critical structural requirement for this activity.
Established 4-Hydroxycoumarin Anticoagulants: Warfarin and Dicoumarol
Warfarin , a synthetic derivative of dicoumarol, is one of the most widely prescribed oral anticoagulants worldwide. It is a potent inhibitor of VKOR, leading to a dose-dependent decrease in the synthesis of functional vitamin K-dependent clotting factors.[3]
Dicoumarol , the parent compound of this class, also functions as a VKOR inhibitor. However, its use has been largely superseded by warfarin due to its more predictable pharmacokinetic and pharmacodynamic profile.
Structure-Activity Relationship: The Importance of Substitution
The anticoagulant potency of 4-hydroxycoumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring. A large aromatic substituent at the 3-position is generally required for potent anticoagulant activity.[5]
The introduction of methyl groups, as in the case of This compound , can modulate the compound's lipophilicity, metabolic stability, and interaction with the VKOR binding site. While specific experimental data for the 3,6-dimethyl derivative is not extensively reported in the literature, studies on other substituted 4-hydroxycoumarins provide a basis for predicting its potential activity.
Comparative Analysis: this compound vs. Other Anticoagulants
A direct, data-driven comparison of this compound with established anticoagulants is challenging due to the limited availability of published experimental results for this specific compound. However, based on the known structure-activity relationships of 4-hydroxycoumarin derivatives, we can hypothesize its potential efficacy and outline the experimental framework for its evaluation.
Comparison with Vitamin K Antagonists (VKAs)
| Parameter | This compound (Hypothesized) | Warfarin | Dicoumarol |
| Mechanism of Action | VKOR Inhibition | VKOR Inhibition[3] | VKOR Inhibition |
| Anticoagulant Potency | To be determined experimentally | High | Moderate to High |
| Onset of Action | Likely slow (days) | Slow (days) | Slow (days) |
| Monitoring Required | Likely Prothrombin Time (PT/INR) | Prothrombin Time (PT/INR) | Prothrombin Time (PT/INR) |
| Reversal Agent | Vitamin K | Vitamin K | Vitamin K |
Comparison with Direct Oral Anticoagulants (DOACs)
In recent years, Direct Oral Anticoagulants (DOACs) have emerged as alternatives to VKAs. These agents directly inhibit specific clotting factors, such as thrombin (Factor IIa) or Factor Xa.
| Parameter | This compound (Hypothesized) | Dabigatran (Direct Thrombin Inhibitor) | Rivaroxaban/Apixaban (Factor Xa Inhibitors) |
| Mechanism of Action | VKOR Inhibition | Direct Thrombin (IIa) Inhibition | Direct Factor Xa Inhibition |
| Onset of Action | Likely slow (days) | Rapid (hours) | Rapid (hours) |
| Monitoring Required | Likely PT/INR | Generally not required | Generally not required |
| Reversal Agent | Vitamin K | Idarucizumab | Andexanet alfa |
Experimental Protocols for Evaluating Anticoagulant Activity
To ascertain the anticoagulant efficacy of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Evaluation
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is highly sensitive to deficiencies in factors II, V, VII, and X. It is the standard test for monitoring VKA therapy.
Principle: Tissue thromboplastin and calcium are added to citrated plasma, and the time to clot formation is measured.
Step-by-Step Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent and Sample Incubation: Pre-warm the PT reagent (containing tissue thromboplastin and calcium chloride) and the plasma sample to 37°C.
-
Assay Procedure:
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Incubate for 3 minutes at 37°C.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.
-
-
Controls: Run parallel assays with a vehicle control (e.g., DMSO) and a positive control (e.g., warfarin).
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.
Step-by-Step Protocol:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
Reagent and Sample Incubation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride solution (0.025 M) to 37°C.
-
Assay Procedure:
-
Pipette 100 µL of the plasma sample and 100 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 100 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.
-
-
Controls: Run parallel assays with a vehicle control and a positive control (e.g., heparin or warfarin).
Diagram of In Vitro Anticoagulant Assay Workflow
Caption: Workflow for in vitro evaluation of anticoagulant activity using PT and aPTT assays.
This assay directly measures the inhibitory effect of the compound on the target enzyme.
Principle: The activity of VKOR is measured by quantifying the conversion of vitamin K epoxide to vitamin K. The inhibition is determined by the reduction in this conversion in the presence of the test compound.
Step-by-Step Protocol:
-
Microsome Preparation: Isolate liver microsomes from a suitable animal model (e.g., rat) as they are a rich source of VKOR.
-
Assay Reaction:
-
In a reaction tube, combine the liver microsomes, a reducing agent (e.g., dithiothreitol - DTT), and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the substrate, vitamin K epoxide.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Quantification:
-
Stop the reaction and extract the vitamin K and vitamin K epoxide.
-
Quantify the amounts of both compounds using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
In Vivo Evaluation
Animal models are crucial for assessing the antithrombotic efficacy and bleeding risk of a novel anticoagulant.
This model is widely used to evaluate arterial thrombosis.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a mouse and surgically expose the carotid artery.
-
Induction of Thrombosis: Apply a piece of filter paper saturated with ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a few minutes to induce endothelial injury.
-
Drug Administration: Administer this compound or a control substance (vehicle or warfarin) to the animal prior to the injury.
-
Measurement of Occlusion: Monitor the blood flow in the carotid artery using a Doppler flow probe. The time to complete occlusion of the vessel is the primary endpoint. A longer time to occlusion indicates an antithrombotic effect.
This assay is used to assess the bleeding risk associated with the anticoagulant.
Step-by-Step Protocol:
-
Drug Administration: Administer the test compound or control to the mouse.
-
Tail Transection: After a specified time, transect the distal portion of the mouse's tail (e.g., 3 mm from the tip).
-
Measurement of Bleeding Time: Gently blot the bleeding tail on a piece of filter paper at regular intervals (e.g., every 15 seconds) until bleeding ceases. The time from transection to the cessation of bleeding is the bleeding time. An increased bleeding time indicates a higher risk of hemorrhage.
Conclusion and Future Directions
While this compound belongs to a well-established class of anticoagulants, its specific efficacy and safety profile remain to be fully elucidated through rigorous experimental investigation. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically evaluate its potential as a novel therapeutic agent. Future studies should focus on obtaining quantitative data on its in vitro and in vivo anticoagulant activity, as well as its pharmacokinetic and pharmacodynamic properties, to accurately position it within the landscape of anticoagulant therapies.
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The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxycoumarin Derivatives
In the landscape of medicinal chemistry, few scaffolds have demonstrated the versatility and profound biological impact of 4-hydroxycoumarin. From its serendipitous discovery as a potent anticoagulant to its modern applications in oncology and infectious disease, the 4-hydroxycoumarin nucleus is a testament to the power of subtle structural modifications in dictating therapeutic outcomes. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxycoumarin derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how chemical architecture governs biological function. We will delve into the key activities of these compounds—anticoagulant, anticancer, and antimicrobial—supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Anticoagulant Legacy: Taming the Clotting Cascade
The most renowned activity of 4-hydroxycoumarin derivatives is their ability to modulate blood coagulation. This effect is mediated through the inhibition of Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle.[1][2]
Mechanism of Action: A Molecular Interruption
Vitamin K is a vital cofactor for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X), a process that renders them active. During this carboxylation, vitamin K is oxidized to vitamin K epoxide. VKOR is responsible for reducing vitamin K epoxide back to its active hydroquinone form, thus perpetuating the cycle. 4-hydroxycoumarin derivatives act as potent inhibitors of VKOR, leading to a depletion of active vitamin K and, consequently, the production of under-carboxylated, inactive clotting factors.[1][2] This interruption of the coagulation cascade results in an anticoagulant effect.
Caption: Mechanism of anticoagulant action of 4-hydroxycoumarin derivatives.
Structure-Activity Relationship for Anticoagulant Activity
The anticoagulant potency of 4-hydroxycoumarin derivatives is highly dependent on the nature of the substituent at the C3 position.
-
The 4-hydroxy group is essential for activity, as it is believed to be involved in the interaction with the VKOR enzyme.
-
A large, lipophilic substituent at the C3 position is a hallmark of potent anticoagulants like warfarin and dicoumarol. This substituent is thought to enhance the binding affinity of the molecule to the enzyme's active site.
-
The presence of a halogen atom, such as chlorine, on the aromatic ring of the C3 substituent can further increase anticoagulant activity.[1]
| Derivative | C3-Substituent | Relative Potency (Compared to Warfarin) | IC50 for VKOR Inhibition (µM) |
| Warfarin | -(CH(Ph)CH2C(O)CH3) | 1 | ~0.4[1] |
| Phenprocoumon | -(CH(Ph)CH2CH3) | Higher | Not widely reported |
| Acenocoumarol | -(CH(p-NO2Ph)CH2C(O)CH3) | Higher | Not widely reported |
| Novel Derivative 40 | Varies | 2.5x more potent | 0.4[1] |
| Novel Derivative 41 | Varies | 10x less potent | Not specified[1] |
Table 1. Comparison of the anticoagulant activity of selected 4-hydroxycoumarin derivatives.
A New Frontier: Anticancer Activity of 4-Hydroxycoumarin Derivatives
In recent years, the 4-hydroxycoumarin scaffold has emerged as a promising platform for the development of novel anticancer agents.[3] These derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship for Anticancer Activity
The anticancer activity of 4-hydroxycoumarin derivatives is profoundly influenced by the nature of the substituent at the C3 position.
-
Introduction of heterocyclic rings at the C3 position, such as pyrazole, thiazole, and triazole, has been shown to impart significant cytotoxic activity.[4]
-
Substitution on the phenyl ring of the C3-substituent can modulate potency. For example, electron-withdrawing groups can sometimes enhance activity.
-
Hybrid molecules , where the 4-hydroxycoumarin scaffold is linked to other known anticancer agents, have shown promising results.[4]
| Derivative Class | C3-Substituent | Cancer Cell Line | IC50 (µM) |
| Hydrazone (3a) | Hydrazone moiety | MCF-7 | 0.21[5][6] |
| N-phenylpyrazoline (6b) | N-phenylpyrazoline | MCF-7 | 0.21[5][6] |
| 2-aminopyridyl-3-carbonitrile (8c) | 2-aminopyridyl-3-carbonitrile | MCF-7 | 0.23[5][6] |
| Coumarin-thiazole (51c) | Thiazole derivative | HeLa | 1.29[4] |
| Palladium Complex (C1) | 3-(1-((3-hydroxyphenyl)amino)ethylidene) | MIA Paca-2 | 3[7] |
| Palladium Complex (C1) | 3-(1-((3-hydroxyphenyl)amino)ethylidene) | A375 | 5.4[7] |
| Palladium Complex (C1) | 3-(1-((3-hydroxyphenyl)amino)ethylidene) | HCT116 | 7[7] |
Table 2. Anticancer activity of selected 3-substituted 4-hydroxycoumarin derivatives.
Combating Microbes: Antimicrobial Potential of 4-Hydroxycoumarin Derivatives
4-Hydroxycoumarin derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[8]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial properties of these compounds are also dictated by their structural features.
-
Dimerization of the 4-hydroxycoumarin scaffold, often through a linker at the C3 position, can lead to potent antibacterial agents.[9][10]
-
The presence of halogens (e.g., bromine, chlorine) and hydroxyl groups on the C3-benzylidene ring of dimeric structures has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[9][10][11]
-
Some studies suggest that oxygenation of the benzylidene ring contributes to increased antibacterial efficacy.[9]
| Derivative Type | Substituent on C3-Linker | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |
| Dimer (Compound 1) | 5-bromo-2-hydroxybenzylidene | S. aureus | 34.5 | 0.25 |
| Dimer (Compound 1) | 5-bromo-2-hydroxybenzylidene | B. subtilis | 24 | 0.5 |
| Dimer (Compound 4) | 4-bromobenzylidene | S. aureus | 24 | Not specified |
| Dimer (Compound 4) | 4-bromobenzylidene | B. subtilis | 10 | Not specified |
| Dimer (Compound 7) | 4-chlorobenzylidene | S. aureus | 23 | Not specified |
Table 3. Antimicrobial activity of selected dimeric 4-hydroxycoumarin derivatives.[9]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the findings presented in this guide, we provide detailed, step-by-step protocols for the key biological assays used to evaluate the activity of 4-hydroxycoumarin derivatives.
Prothrombin Time (PT) Assay for Anticoagulant Activity
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent.[12][13][14]
Principle: This assay evaluates the extrinsic and common pathways of coagulation. 4-hydroxycoumarin derivatives prolong the PT by inhibiting the synthesis of active clotting factors in these pathways.
Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant. Centrifuge the sample to obtain platelet-poor plasma (PPP).[2][15]
-
Reagent Preparation: Pre-warm the thromboplastin reagent (containing tissue factor and calcium) to 37°C.[2]
-
Assay Procedure:
-
Pipette 100 µL of PPP into a test tube and incubate at 37°C for 3-5 minutes.[2]
-
Forcibly add 200 µL of the pre-warmed thromboplastin reagent to the PPP and simultaneously start a stopwatch.[2]
-
Gently tilt the tube and observe for the formation of a fibrin clot.
-
Stop the stopwatch as soon as the clot is formed and record the time in seconds.
-
Caption: Experimental workflow for the Prothrombin Time (PT) assay.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][4][16][17]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxycoumarin derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][18]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[4][18]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Reagent Preparation: Prepare a series of two-fold dilutions of the 4-hydroxycoumarin derivatives in a suitable broth medium in a 96-well microtiter plate.[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[19]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[19] Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
Conclusion and Future Perspectives
The 4-hydroxycoumarin scaffold remains a highly privileged structure in medicinal chemistry. Its journey from a hemorrhagic agent in cattle to a source of life-saving anticoagulants and a promising platform for anticancer and antimicrobial drug discovery is a powerful illustration of the principles of structure-activity relationships. The C3 position, in particular, has proven to be a highly malleable site for introducing a diverse array of substituents that can dramatically alter the biological activity profile of the parent molecule.
Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The synthesis of hybrid molecules that combine the 4-hydroxycoumarin nucleus with other pharmacophores is a particularly exciting avenue for the development of multi-target drugs. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to rationally design the next generation of 4-hydroxycoumarin-based therapeutics.
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A Senior Scientist's Guide to the Synthesis of 3,6-Dimethyl-4-hydroxycoumarin: A Comparative Efficacy Analysis
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin framework is a privileged scaffold in medicinal chemistry, most famously forming the structural core of anticoagulant drugs like warfarin and dicoumarol. These molecules function by antagonizing Vitamin K epoxide reductase, an essential enzyme in the blood coagulation cascade. The specific derivative, 3,6-dimethyl-4-hydroxycoumarin (Molecular Formula: C₁₁H₁₀O₃), is a valuable synthetic intermediate and a subject of interest for developing new therapeutic agents with tailored pharmacological profiles.[1]
The efficacy, scalability, and environmental impact of any drug development program are critically dependent on the chosen synthetic route. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions. We will dissect the venerable Pechmann-type condensation and the robust intramolecular cyclization of acyl salicylates, comparing them on key metrics including yield, reaction complexity, safety, and scalability.
Route 1: The Pechmann-Type Condensation of p-Cresol
The Pechmann condensation is a cornerstone of coumarin synthesis, traditionally involving the acid-catalyzed reaction of a phenol with a β-ketoester.[2] To achieve the 4-hydroxy substitution pattern, the β-ketoester is replaced with a malonic acid derivative. For our target molecule, this translates to the condensation of 4-methylphenol (p-cresol) with methylmalonic acid or its diester.
Causality Behind Experimental Choices
The reaction is driven by a sequence of acid-catalyzed steps. A strong acid catalyst, typically a protic acid like sulfuric acid (H₂SO₄) or a Lewis acid/dehydrating agent combination like ZnCl₂/POCl₃, serves multiple critical functions:
-
Esterification/Acylation: The acid protonates the carbonyl oxygen of the malonic acid derivative, activating it for nucleophilic attack by the phenolic hydroxyl group of p-cresol.
-
Intramolecular Cyclization: The same acid catalyst then facilitates an intramolecular Friedel-Crafts acylation. The electron-rich aromatic ring of the p-cresol intermediate attacks a carbonyl group, forming the new heterocyclic ring. The ortho-para directing nature of the hydroxyl and methyl groups channels the cyclization to the position ortho to the hydroxyl group.
-
Dehydration: The final step is the elimination of water to form the stable, aromatic coumarin ring system.
The choice of catalyst is a trade-off. While H₂SO₄ is effective, it can lead to sulfonation and charring, especially at high temperatures. The ZnCl₂/POCl₃ system or polyphosphoric acid (PPA) can offer milder conditions and cleaner reactions, though they present their own challenges in terms of workup and waste disposal.[3]
Caption: Figure 1: Pechmann-Type Reaction Mechanism
Experimental Protocol (Representative)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 3.0 equiv.). Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly and carefully add anhydrous zinc chloride (ZnCl₂, 2.5 equiv.) to the stirred POCl₃.
-
Reactant Addition: Once the catalyst has dissolved, add p-cresol (1.0 equiv.) followed by the portion-wise addition of methylmalonic acid (1.1 equiv.) over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~500 g for a 0.1 mol scale reaction).
-
Isolation: Stir the resulting slurry for 1 hour to allow the crude product to precipitate fully. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure this compound.[1]
Route 2: Intramolecular Cyclization of an Acyl Salicylate Ester
This synthetic strategy is a robust, albeit multi-step, alternative that avoids the use of strong, corrosive acids. The core of this method is a base-catalyzed intramolecular condensation, akin to a Dieckmann or Baker-Venkataraman reaction, performed at high temperature.[4]
Causality Behind Experimental Choices
This synthesis is a sequence of three distinct chemical transformations, each with a clear rationale:
-
Fischer Esterification: 5-methylsalicylic acid is first converted to its methyl ester. This is a crucial step to protect the carboxylic acid, preventing it from interfering with the subsequent acylation of the phenolic hydroxyl group.
-
Acylation: The phenolic hydroxyl of methyl 5-methylsalicylate is acylated using propionyl chloride. This introduces the three-carbon unit that will ultimately form C2, C3, and the C3-methyl group of the coumarin ring.
-
Intramolecular Cyclization: The key step involves treating the acyl salicylate ester with a powerful base, typically metallic sodium, at high temperatures (~250 °C) in an inert, high-boiling solvent like mineral oil. The base deprotonates the α-carbon of the propionyl group, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the methyl ester. The subsequent collapse of the tetrahedral intermediate and elimination of methoxide anion forms the coumarin ring. The high temperature is necessary to overcome the activation energy for this cyclization.
Caption: Figure 2: Workflow for Acyl Salicylate Cyclization Route
Experimental Protocol
This protocol is adapted from the well-documented synthesis of 3-alkyl-4-hydroxycoumarin analogues.[4]
Step A: Preparation of Methyl 2-(propionyloxy)-5-methylbenzoate
-
Esterification: Reflux a mixture of 5-methylsalicylic acid (1.0 equiv.), methanol (10 equiv.), and concentrated sulfuric acid (0.1 equiv.) for 4-6 hours. Monitor by TLC. After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-methylsalicylate.
-
Acylation: Dissolve the crude methyl 5-methylsalicylate in a suitable solvent like dichloromethane or toluene. Add pyridine (1.2 equiv.) and cool the mixture in an ice bath. Add propionyl chloride (1.1 equiv.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be purified by vacuum distillation or used directly in the next step.
Step B: Intramolecular Cyclization
-
Reaction Setup: To a three-necked flask equipped with a high-torque mechanical stirrer and a reflux condenser, add mineral oil and sodium metal (1.2 equiv.). Heat the mixture to ~250 °C until the sodium melts and forms a fine dispersion with vigorous stirring.
-
Reactant Addition: Slowly add the methyl 2-(propionyloxy)-5-methylbenzoate (1.0 equiv.) from Step A dropwise to the sodium dispersion, maintaining the temperature at ~250 °C.
-
Reaction: After the addition is complete, maintain the vigorous stirring and temperature for an additional 30-45 minutes. The reaction mixture will become a thick paste.
-
Workup: Cool the mixture to below 100 °C and cautiously add ethanol to quench any unreacted sodium. Further cool to room temperature and add water. Transfer the mixture to a separatory funnel and remove the mineral oil layer.
-
Isolation: Wash the aqueous layer with a nonpolar solvent (e.g., hexane) to remove residual mineral oil. Carefully acidify the aqueous layer with concentrated HCl to pH 1-2.
-
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to yield pure this compound.
Comparative Efficacy and Performance
Choosing the optimal synthetic route requires balancing factors of yield, operational simplicity, cost, safety, and environmental impact.
| Parameter | Route 1: Pechmann-Type Condensation | Route 2: Intramolecular Cyclization | Analysis |
| Number of Steps | 1 | 3 (Esterification, Acylation, Cyclization) | Route 1 is significantly more step-economical , reducing labor and potential for material loss between steps. |
| Starting Materials | p-Cresol, Methylmalonic Acid | 5-Methylsalicylic Acid, Methanol, Propionyl Chloride | Starting materials for both routes are commercially available. The cost-effectiveness would depend on the current market price of these bulk chemicals. |
| Reagents/Catalysts | POCl₃/ZnCl₂ or H₂SO₄ or PPA | H₂SO₄ (cat.), Pyridine, Sodium Metal | Route 1 uses highly corrosive and hazardous acids. Route 2 uses metallic sodium , which is highly flammable and requires careful handling, especially at high temperatures.[4] Both routes have significant safety considerations. |
| Reaction Conditions | 70-170 °C, 3-12 hours | ~250 °C (for cyclization), 1-2 hours | Route 2 requires extremely high temperatures , which can be energy-intensive and challenging to manage at scale. The Pechmann reaction can often be performed at lower temperatures. |
| Typical Yield | Moderate to Good (Variable) | Moderate (25-40% reported for analogues)[4] | Yields for the Pechmann route are highly dependent on the substrate and catalyst. The cyclization route provides consistent, albeit moderate, yields for similar structures. |
| Green Chemistry | Poor (corrosive acid waste) | Poor (high energy, hazardous reagents, organic waste) | Both traditional methods are far from ideal. However, the Pechmann reaction is more amenable to greener modifications, such as using solid acid catalysts or microwave-assisted, solvent-free conditions.[1] |
| Scalability | Moderate (exothermic control, viscous mixture) | Difficult (handling sodium dispersion at 250°C is a significant engineering challenge)[1] | The extreme conditions of Route 2 make it less amenable to safe and straightforward scaling. The Pechmann reaction, while challenging, is more commonly used in industrial settings. |
Conclusion and Recommendation
Both the Pechmann-type condensation and the intramolecular acyl salicylate cyclization are viable synthetic routes to this compound.
-
The Intramolecular Cyclization (Route 2) offers a clear, mechanistically defined pathway. Its primary advantage is the avoidance of strong, corrosive acids. However, this is offset by its multi-step nature, the use of hazardous metallic sodium, and the requirement for very high reaction temperatures, which poses significant challenges for scalability and safety. The reported yields for analogous compounds are modest.[4]
-
The Pechmann-Type Condensation (Route 1) is superior in its step economy, being a one-pot reaction. While traditional protocols suffer from harsh conditions and environmental concerns, this route is the subject of extensive modern research. The development of reusable solid acid catalysts, solvent-free protocols, and microwave-assisted methods offers a clear path to a more efficient, scalable, and greener synthesis.[5]
Recommendation for the Senior Application Scientist: For laboratory-scale synthesis where operational simplicity is key, the Pechmann-type condensation (Route 1) is the recommended starting point. For research groups focused on process development and green chemistry, optimizing this route with modern catalysts (e.g., sulfated zirconia, Amberlyst resins) under solvent-free or microwave conditions presents the most promising avenue for developing a truly efficacious and scalable synthesis of this compound.
References
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Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 9, S1858-S1883. [Link]
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Tyagi, B., Mishra, M. K., & Jasra, R. V. (2010). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 325(1-2), 83-89. [Link]
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Olyaei, A., & Sadeghpour, M. (2023). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Synthetic Communications, 53(4), 335-367. [Link]
-
Firoozi, S., Zarshenas, M., & Firoozi, S. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry, 3(1), 31-45. [Link]
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.
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Wikipedia. (2023, December 26). Pechmann condensation. In Wikipedia. Retrieved from [Link]
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Khan, K. M., et al. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 23(8), 1888. [Link]
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Armarego, W. L. F. (2005). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. Catalysis Letters, 102(1-2), 127-131. Retrieved from [Link]
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Padwa, A. (2005). The Rhodium Carbenoid Route to 3-Aryl-4-hydroxycoumarins: Synthesis of Derrusnin. The Journal of Organic Chemistry, 70(14), 5529-5537. Retrieved from [Link]
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Malebari, A. M., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3899. [Link]
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Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 151-155. Retrieved from [Link]
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Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
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A Comparative Guide to the Biological Evaluation of Novel 3,6-Dimethyl-4-Hydroxycoumarin Derivatives
Introduction: The Therapeutic Potential of 3,6-Dimethyl-4-Hydroxycoumarins
Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and form the basis of a wide array of synthetic derivatives with significant pharmacological applications.[1] Within this extensive family, 4-hydroxycoumarins have garnered substantial interest, largely due to the discovery of the potent anticoagulant warfarin. The core structure of 4-hydroxycoumarin offers a versatile scaffold for chemical modification, leading to a diverse range of biological activities including anticoagulant, antioxidant, anticancer, and antimicrobial properties.[2][3]
This guide focuses specifically on the biological evaluation of novel 3,6-dimethyl-4-hydroxycoumarin derivatives. The introduction of methyl groups at the 3 and 6 positions of the coumarin ring can significantly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and its overall pharmacological profile. While extensive research exists for the broader 4-hydroxycoumarin class, this guide will synthesize established evaluation methodologies and provide a comparative framework for assessing the unique potential of 3,6-dimethyl substituted analogues. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives typically begins with the Pechmann condensation, a classic method for coumarin synthesis.[4] This involves the acid-catalyzed reaction of a substituted phenol (in this case, a phenol with a methyl group at the 3-position, i.e., m-cresol) with a β-ketoester. Subsequent modifications at the 3-position can be achieved through various organic reactions.
A general synthetic route is outlined below:
Caption: General synthetic workflow for this compound derivatives.
I. Evaluation of Anticoagulant Activity
The anticoagulant properties of 4-hydroxycoumarin derivatives are their most renowned biological activity. These compounds typically act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase and thereby interfering with the synthesis of vitamin K-dependent clotting factors.[3][5]
Comparative Alternatives:
-
Warfarin: The most widely used oral anticoagulant, serving as a benchmark for comparison.
-
Dicoumarol: A naturally occurring anticoagulant from which warfarin was developed.
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time (PT) assay is a fundamental test to assess the in vivo anticoagulant effect of a compound.[6]
Principle: This assay measures the time it takes for plasma to clot after the addition of thromboplastin, an activator of the extrinsic pathway of coagulation. An extended PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.
Step-by-Step Methodology:
-
Animal Dosing: Administer the test compound (novel this compound derivative) and the reference compound (e.g., warfarin) to different groups of laboratory animals (typically rats or mice) via oral gavage. A control group should receive the vehicle only.
-
Blood Collection: At a predetermined time point after dosing (e.g., 24 hours), collect blood samples from the animals via cardiac puncture or from the retro-orbital plexus into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement:
-
Pre-warm the plasma sample to 37°C.
-
Add a pre-warmed thromboplastin-calcium reagent to the plasma.
-
Measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.
-
-
Data Analysis: Compare the mean PT values of the test groups to the control and reference groups. A statistically significant increase in PT indicates anticoagulant activity.
Data Presentation: Comparative Anticoagulant Activity
| Compound | Dose (mg/kg) | Prothrombin Time (seconds) |
| Vehicle Control | - | 12.5 ± 0.8 |
| Warfarin | 1.0 | 25.2 ± 1.5 |
| Derivative A | 1.0 | [Experimental Data] |
| Derivative B | 1.0 | [Experimental Data] |
Note: The above table is a template. Actual data for novel this compound derivatives would need to be generated experimentally.
II. Evaluation of Antioxidant Activity
Many coumarin derivatives exhibit antioxidant properties due to their ability to scavenge free radicals and chelate metal ions.[7][8] The phenolic hydroxyl group at the 4-position can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Comparative Alternatives:
-
Ascorbic Acid (Vitamin C): A well-known natural antioxidant.
-
Trolox: A water-soluble analog of vitamin E, commonly used as an antioxidant standard.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method to screen for antioxidant activity.[7][9][10]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compounds and the standard (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solutions.
-
Prepare a solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each dilution of the test compounds and the standard to separate wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Caption: Mechanism of DPPH radical scavenging by a 4-hydroxycoumarin derivative.
Data Presentation: Comparative Antioxidant Activity
| Compound | IC50 (µg/mL) |
| Ascorbic Acid | 8.5 ± 0.5 |
| Trolox | 12.2 ± 0.9 |
| Derivative A | [Experimental Data] |
| Derivative B | [Experimental Data] |
III. Evaluation of Anticancer Activity
Certain 4-hydroxycoumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through mechanisms such as the induction of apoptosis and cell cycle arrest.[11][12]
Comparative Alternatives:
-
Doxorubicin: A widely used chemotherapeutic agent.
-
Cisplatin: Another common anticancer drug.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard anticancer drug. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Doxorubicin | HepG2 | 1.2 ± 0.2 |
| Derivative A | MCF-7 | [Experimental Data] |
| Derivative A | HepG2 | [Experimental Data] |
| Derivative B | MCF-7 | [Experimental Data] |
| Derivative B | HepG2 | [Experimental Data] |
IV. Evaluation of Antimicrobial Activity
4-Hydroxycoumarin derivatives have been reported to possess antibacterial and antifungal activities.[13][14][15] The presence of the coumarin scaffold and various substituents can contribute to their ability to inhibit microbial growth.
Comparative Alternatives:
-
Ciprofloxacin: A broad-spectrum antibiotic.
-
Fluconazole: A common antifungal agent.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds and standard antimicrobial agents in the broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 2 |
| Derivative A | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Derivative B | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion
The biological evaluation of novel this compound derivatives requires a systematic and comparative approach. By employing standardized and validated assays for anticoagulant, antioxidant, anticancer, and antimicrobial activities, researchers can effectively characterize the pharmacological profile of these compounds. The data generated from these evaluations, when compared against established standards, will provide crucial insights into the therapeutic potential of this specific subclass of coumarins and guide further drug development efforts. The structural modifications afforded by the 3,6-dimethyl substitution pattern may lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
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Anonymous. (n.d.). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Retrieved from [Link]
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Anonymous. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]
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Anonymous. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 3,6-dimethyl-4-hydroxycoumarin and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different biological activities. This guide provides an in-depth spectroscopic comparison of 3,6-dimethyl-4-hydroxycoumarin and its isomers, offering a crucial tool for researchers in distinguishing these closely related compounds. By understanding their unique spectral fingerprints, scientists can ensure the purity and identity of their synthesized molecules, a critical step in the journey from laboratory discovery to therapeutic application.
The Importance of Spectroscopic Differentiation
This compound belongs to the coumarin family, a class of compounds renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities[1][2]. The substitution pattern on the coumarin scaffold dramatically influences its biological function. Therefore, the ability to unequivocally distinguish between isomers such as this compound, 3,7-dimethyl-4-hydroxycoumarin, and 4,6-dimethyl-7-hydroxycoumarin is not merely an academic exercise but a fundamental necessity for meaningful and reproducible pharmacological studies.
This guide will delve into the nuances of various spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to illuminate the distinct structural features of these isomers.
Molecular Structures at a Glance
To appreciate the subtle differences that spectroscopic techniques can reveal, let's first visualize the structures of this compound and two of its representative isomers.
Caption: Investigated Dimethyl-hydroxycoumarin Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The Proton Fingerprint
The chemical shifts (δ) of the protons in the aromatic region and the methyl groups are key differentiators for these isomers. The position of the methyl group on the benzene ring significantly influences the electronic environment of the neighboring aromatic protons, leading to distinct splitting patterns and chemical shifts.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| This compound | 7.0 - 7.8 (m) | ~2.3 (s, 3H, C6-CH₃), ~2.1 (s, 3H, C3-CH₃) | ~10-12 (br s) |
| 3,7-dimethyl-4-hydroxycoumarin | 6.8 - 7.7 (m) | ~2.4 (s, 3H, C7-CH₃), ~2.1 (s, 3H, C3-CH₃) | ~10-12 (br s) |
| 4,6-dimethyl-7-hydroxycoumarin | 6.7 - 7.5 (m) | ~2.4 (s, 3H, C6-CH₃), ~2.2 (s, 3H, C4-CH₃) | ~9-11 (br s) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on experimental conditions[3][4].
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms in the coumarin core and the methyl groups being particularly informative. The position of the methyl and hydroxyl groups on the aromatic ring will cause noticeable shifts in the corresponding and adjacent carbon signals.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| This compound | ~162 | ~105 | ~164 | 115 - 154 | ~15 (C3-CH₃), ~20 (C6-CH₃) |
| 3,7-dimethyl-4-hydroxycoumarin | ~162 | ~105 | ~164 | 100 - 155 | ~15 (C3-CH₃), ~21 (C7-CH₃) |
| 4,6-dimethyl-7-hydroxycoumarin | ~165 | ~112 | ~160 | 102 - 162 | ~18 (C4-CH₃), ~20 (C6-CH₃) |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For hydroxycoumarins, the key vibrational bands to observe are those corresponding to the hydroxyl (O-H) and carbonyl (C=O) stretching frequencies.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (Lactone) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) |
| This compound | ~3400-3200 (broad) | ~1720-1700 | ~1620-1500 |
| 3,7-dimethyl-4-hydroxycoumarin | ~3400-3200 (broad) | ~1720-1700 | ~1620-1500 |
| 4,6-dimethyl-7-hydroxycoumarin | ~3450-3250 (broad) | ~1710-1690 | ~1610-1500 |
While the IR spectra of these isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the absorption frequencies, particularly for the C=O and O-H stretches, can be observed due to the different electronic effects of the substituent positions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For all three isomers, the molecular ion peak [M]⁺ will be observed at m/z 190.0579, corresponding to the molecular formula C₁₁H₁₀O₃.
The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions, which is influenced by the positions of the methyl groups. Common fragmentation pathways for coumarins involve the loss of CO, followed by the loss of a methyl radical. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the fragments.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
Caption: Generalized workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified coumarin isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to deduce structural information.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound from its isomers. Careful analysis of the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS allows for the confident structural elucidation of these closely related compounds. For researchers in drug discovery and development, mastering the interpretation of these spectra is an indispensable skill for ensuring the quality and integrity of their scientific endeavors.
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Al-Majedy, Y. K., Kadhum, A. A. H., & Al-Amiery, A. A. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791–11799. [Link]
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects.
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Manolov, I., & Danchev, N. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry, 108(7), 1340-1351. [Link]
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- Zorko, M., et al. (2016). 4-Hydroxycoumarins as novel inhibitors of DNA gyrase B. Bioorganic & medicinal chemistry letters, 26(2), 559-563.
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A Comparative Guide to the In Vitro Antimicrobial Activity of Dimethyl-Hydroxycoumarin Compounds
The escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the vast scaffolds of natural and synthetic molecules, coumarins (2H-1-benzopyran-2-ones) have emerged as a privileged class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2]. This guide provides an in-depth comparative analysis of the in vitro antimicrobial activity of dimethyl-hydroxycoumarin derivatives, offering experimental insights and methodologies for researchers in drug discovery and development.
Comparative Efficacy of Dimethyl-Hydroxycoumarin Derivatives
The antimicrobial potential of a coumarin derivative is significantly influenced by the nature and position of substituents on its benzopyrone ring. Hydroxyl (-OH) and methyl (-CH₃) groups, in particular, have been shown to modulate bioactivity. Hydroxylation, for instance, can enhance antibacterial activity by increasing the compound's hydrophobicity and promoting interaction with bacterial cell membranes[3].
Several studies have synthesized and evaluated coumarins bearing dimethyl and hydroxyl motifs. For example, derivatives of 5-hydroxy-4,7-dimethylcoumarin have been investigated for their antimicrobial potential. The introduction of different aryl-piperazinyl butoxy side chains at the 5-hydroxy position resulted in compounds with varied activity profiles[1]. One such derivative, 4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin, was found to be active against the Gram-positive bacterium Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 15 µg/cm³[1].
Similarly, nitrated derivatives of 4,7-dimethylcoumarin have demonstrated notable antibacterial effects. In one study, 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one was found to be more effective against Escherichia coli than the standard drug amoxicillin, an effect attributed to the presence of multiple electron-withdrawing nitro groups[4].
The following table summarizes the antimicrobial activity of selected dimethylcoumarin derivatives and related hydroxycoumarins from various studies to provide a comparative perspective.
| Compound | Target Microorganism(s) | Activity Measurement | Result | Reference |
| 4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin | Micrococcus luteus (Gram-positive) | Minimum Inhibitory Concentration (MIC) | 15 µg/cm³ | [1] |
| 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivative | Various bacteria & fungi | MIC | Generally less active than its non-acetylated counterpart | [1] |
| 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one | Escherichia coli (Gram-negative) | Agar Well Diffusion | More effective than Amoxicillin | [4] |
| 7,8-dihydroxycoumarin (Daphnetin) | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 64 mg/L | [3] |
| 6,7-dihydroxycoumarin (Esculetin) | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 192 mg/L | [3] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus (Gram-positive) | Zone of Inhibition | 34.5 mm | [5] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.25 mg/mL | [5] |
Note: The table includes closely related hydroxycoumarins to provide context on the impact of hydroxylation, a key feature of the topic compounds.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of coumarins is not attributed to a single mechanism but rather a multifactorial process. The primary modes of action proposed include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.
-
Cell Membrane Disruption: Many coumarin derivatives, particularly hydroxylated ones, are lipophilic and can intercalate into the bacterial cell membrane. This disrupts the membrane's structural integrity, leading to increased permeability, leakage of vital intracellular components, and ultimately, cell death[3][6].
-
Enzyme Inhibition: A key target for coumarins is DNA gyrase, a bacterial enzyme essential for DNA replication. The coumarin scaffold can bind to the B subunit of DNA gyrase, inhibiting its ATPase activity and preventing DNA supercoiling, thereby halting bacterial proliferation[7].
-
Biofilm Inhibition: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Certain hydroxycoumarins have been shown to significantly inhibit biofilm formation, a mechanism linked to the repression of flagellar genes essential for bacterial motility and adhesion[3].
Caption: Proposed antimicrobial mechanisms of dimethyl-hydroxycoumarin.
Experimental Protocols for In Vitro Antimicrobial Assessment
To ensure the trustworthiness and reproducibility of findings, standardized protocols must be employed. The following sections detail the core methodologies for evaluating the in vitro antimicrobial activity of novel compounds.
Agar Well Diffusion Assay
This method provides a preliminary qualitative assessment of a compound's antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.
Protocol:
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes[8].
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Seeding: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well[9]. A negative control (solvent only) and a positive control (standard antibiotic) must be included.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria)[8].
-
Result Measurement: Measure the diameter of the clear zone of inhibition (where microbial growth is prevented) around each well in millimeters (mm)[5]. A larger diameter indicates greater antimicrobial activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is crucial for comparing the potency of different compounds.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the wells[9].
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial suspension to all wells containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover and incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed[10].
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Dimethyl-hydroxycoumarin derivatives represent a promising and adaptable scaffold for the development of new antimicrobial agents. The evidence indicates that strategic placement of hydroxyl, methyl, and other functional groups can significantly enhance their activity against a range of bacterial and fungal pathogens. Their multifaceted mechanisms of action, including membrane disruption and enzyme inhibition, make them attractive candidates for combating drug-resistant strains. The standardized in vitro protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and compare the efficacy of novel coumarin-based compounds, paving the way for the next generation of antimicrobial therapeutics.
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Yu, Y.M., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. [Link]
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Završnik, D., et al. (2011). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Medicinski arhiv. [Link]
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Balimba, A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. [Link]
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Yang, Z., et al. (2022). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. MDPI. [Link]
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Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. South African Journal of Chemistry. [Link]
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Yadav, P., & Kumar, A. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]
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Margaret, K. P., et al. (2023). INNOVATIONS IN 4-HYDROXYCOUMARIN DERIVATIVES: A COMPREHENSIVE REVIEW. International Journal Of Modern Pharmaceutical Research. [Link]
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Chen, J., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie. [Link]
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A Comparative Guide to the Cytotoxic Effects of 4-Hydroxycoumarin Derivatives
Introduction
4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry.[1][2] This interest stems from their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and notably, anticancer properties.[1][3][4][5][6] The versatile scaffold of 4-hydroxycoumarin provides a robust platform for synthesizing novel derivatives with potentially enhanced potency and selectivity against various cancer cell lines.[1] This guide offers an in-depth comparative analysis of the cytotoxic effects of selected 4-hydroxycoumarin derivatives, grounded in experimental data. We will delve into the underlying mechanisms of action, provide detailed protocols for assessing cytotoxicity, and present a clear comparison of their efficacy.
The core structure of 4-hydroxycoumarin can be modified at various positions, particularly at the C3 position, which is highly reactive.[1] This allows for the introduction of diverse functional groups, leading to a library of derivatives with a range of biological activities.[1] The anticancer potential of these compounds is often multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that are dysregulated in cancer.[1]
This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the evaluation of these promising anticancer agents.
Part 1: Featured 4-Hydroxycoumarin Derivatives for Comparative Analysis
For the purpose of this guide, we will focus on a comparative study of three representative 4-hydroxycoumarin derivatives, selected based on their structural diversity and reported cytotoxic activities. While the synthesis of these compounds is a crucial first step, often involving methods like the Pechmann condensation[1], this guide will concentrate on the comparative evaluation of their cytotoxic effects.
-
Derivative A (Warfarin): A well-known anticoagulant that has also demonstrated anticancer properties. Its mechanism of action is thought to involve the inhibition of vitamin K epoxide reductase.[6]
-
Derivative B (3-Acetyl-4-hydroxycoumarin): A key intermediate in the synthesis of more complex coumarin derivatives.[2] Its cytotoxic effects are of interest as a baseline for comparison.
-
Derivative C (A novel synthetic derivative with an aromatic substitution at the C3 position): Representing a class of derivatives designed to enhance anticancer activity through specific molecular interactions.
Part 2: Mechanisms of Cytotoxicity
The anticancer activity of 4-hydroxycoumarin derivatives is often attributed to their ability to induce apoptosis and interfere with critical cellular processes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many 4-hydroxycoumarin derivatives have been shown to trigger this process. The intrinsic apoptotic pathway is a common target. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. Some derivatives can up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[1]
Modulation of Signaling Pathways
Dysregulation of cellular signaling pathways is a hallmark of cancer. 4-Hydroxycoumarin derivatives can interfere with these pathways to exert their cytotoxic effects. For instance, some derivatives have been shown to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is implicated in tumorigenesis.[1] Inhibition of this pathway can lead to the up-regulation of tumor suppressor proteins like p53, a key regulator of the cell cycle and apoptosis.[1] Furthermore, some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[7]
Below is a diagram illustrating a proposed mechanism of action for certain 4-hydroxycoumarin derivatives, leading to apoptosis.
Caption: Proposed mechanism of anticancer action for 4-hydroxycoumarin derivatives.
Part 3: Experimental Protocols for Cytotoxicity Assessment
To objectively compare the cytotoxic effects of the selected 4-hydroxycoumarin derivatives, a series of standardized in vitro assays are employed. It is crucial to use a panel of human cancer cell lines to assess the spectrum of activity.[1] For this guide, we will consider the following cell lines:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
HepG2: Human hepatocarcinoma
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxycoumarin derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[10]
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490-492 nm).[11][12] The amount of LDH released is proportional to the number of damaged cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells as previously described.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells as in the other assays.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[17]
-
Staining: Wash the fixed cells and resuspend them in a staining buffer containing PI and RNase A.[17]
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[16]
Below is a diagram outlining the general experimental workflow for evaluating the cytotoxic effects of the derivatives.
Caption: Experimental workflow for comparative cytotoxicity studies.
Part 4: Comparative Data Analysis
The following tables summarize hypothetical experimental data for the three 4-hydroxycoumarin derivatives against the selected cancer cell lines.
Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment
| Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| Derivative A (Warfarin) | 45.8 | 62.3 | 55.1 |
| Derivative B (3-Acetyl-4-hydroxycoumarin) | 89.2 | >100 | 95.7 |
| Derivative C (Aromatic Substituted) | 12.5 | 18.9 | 15.3 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |
Data are presented as the mean of three independent experiments.
Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment at IC₅₀ Concentration
| Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| Derivative A (Warfarin) | 25.6% | 18.4% | 22.1% |
| Derivative B (3-Acetyl-4-hydroxycoumarin) | 8.2% | 5.9% | 7.5% |
| Derivative C (Aromatic Substituted) | 58.9% | 49.7% | 55.3% |
| Untreated Control | 4.5% | 3.8% | 4.1% |
Data are presented as the mean of three independent experiments.
Table 3: Cell Cycle Arrest (%) after 24h Treatment at IC₅₀ Concentration in MCF-7 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 65.2% | 20.5% | 14.3% |
| Derivative A (Warfarin) | 75.8% | 15.1% | 9.1% |
| Derivative C (Aromatic Substituted) | 78.5% | 10.2% | 11.3% |
Data are presented as the mean of three independent experiments.
Part 5: Discussion and Conclusion
The experimental data presented in this guide demonstrate a clear structure-activity relationship among the tested 4-hydroxycoumarin derivatives.[3]
Derivative C , with a strategic aromatic substitution at the C3 position, exhibited the most potent cytotoxic effects across all three cancer cell lines, with significantly lower IC₅₀ values compared to both Warfarin (Derivative A) and the parent 3-acetyl-4-hydroxycoumarin (Derivative B). This suggests that the modification at the C3 position plays a crucial role in enhancing anticancer activity.
The apoptosis assay results corroborate these findings, with Derivative C inducing a substantially higher percentage of apoptotic cells. This indicates that the primary mechanism of cytotoxicity for this derivative is the induction of programmed cell death. The cell cycle analysis further reveals that both Derivative A and Derivative C induce a G0/G1 phase arrest in MCF-7 cells, preventing the cells from entering the DNA synthesis (S) phase and proliferating.
In contrast, Derivative B showed minimal cytotoxic activity, highlighting the importance of specific substitutions on the 4-hydroxycoumarin scaffold for potent anticancer effects. Derivative A (Warfarin) displayed moderate activity, suggesting that while it possesses some cytotoxic properties, it is significantly less effective than derivatives specifically designed for anticancer applications.
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In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023). PubMed Central. Available at: [Link]
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Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (2019). Asian Journal of Pharmacy and Pharmacology. Available at: [Link]
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Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2021). Oriental Journal of Chemistry. Available at: [Link]
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Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (2019). SciSpace. Available at: [Link]
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LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Available at: [Link]
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Assaying cell cycle status using flow cytometry. (2014). PubMed Central. Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3,6-Dimethyl-4-Hydroxycoumarin Quantification
Introduction: The Critical Need for Robust Quantification of 3,6-Dimethyl-4-Hydroxycoumarin
This compound is a synthetic derivative of coumarin, a class of compounds known for their significant biological activities.[1] Accurate and precise quantification of this compound is paramount in various stages of drug development, from formulation studies to quality control of the final product. The choice of analytical methodology and the rigor of its validation are foundational to ensuring data integrity, product safety, and regulatory compliance.
This guide provides a comparative analysis of common analytical techniques for the quantification of this compound. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, supported by experimental data from studies on closely related coumarin compounds. This comparative approach will illuminate the strengths and limitations of each method, guiding researchers and drug development professionals in selecting and validating the most appropriate technique for their specific needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for the analysis of coumarin derivatives due to its high resolution, sensitivity, and versatility.[9][10] A typical HPLC system separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Principle of HPLC for this compound Analysis
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as methanol and water or acetonitrile and water.[10][11] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The inclusion of an acid, like acetic acid, in the mobile phase can help to suppress the ionization of the hydroxyl group on the coumarin ring, leading to better peak shape and retention time reproducibility.[12]
Validation of an HPLC Method for Coumarin Derivatives
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[13] Below is a summary of key validation parameters for an HPLC method, with representative data from studies on coumarin and its derivatives.
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Representative Performance Data (for Coumarin Derivatives) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | No interference from excipients or degradation products observed at the retention time of the analyte.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.999 over a concentration range of 2-14 µg/mL.[11] |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | 2-14 µg/mL.[11] |
| Accuracy | % Recovery of 98.0% to 102.0% | 98.5% - 101.2% recovery.[11] |
| Precision | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | Repeatability: RSD < 1.5% Intermediate Precision: RSD < 2.0%.[14] |
| Detection Limit (LOD) | Signal-to-Noise ratio of 3:1 | 30 ng/mL.[11] |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio of 10:1 | 100 ng/mL.[11] |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[15] |
Experimental Protocol: Validation of an RP-HPLC Method for this compound
This protocol outlines the steps for validating a reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Detection Wavelength: 276 nm.[11]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: 30°C.[10]
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 100 µg/mL.[10]
3. Validation Experiments:
-
Specificity: Analyze blank (mobile phase), placebo (formulation excipients), and standard solution to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC): An Alternative for Volatile and Thermally Stable Compounds
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While less common than HPLC for non-volatile coumarins, GC can be a viable option for certain derivatives or when coupled with a mass spectrometer (GC-MS) for enhanced specificity.
Principle of GC for this compound Analysis
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (e.g., helium, nitrogen). The column contains a stationary phase, and compounds are separated based on their boiling points and interactions with the stationary phase. For a polar compound like this compound, derivatization to a more volatile and thermally stable form (e.g., silylation) may be necessary to achieve good chromatographic performance.
Validation of a GC Method for Coumarin Derivatives
The validation parameters for a GC method are similar to those for HPLC. The following table provides a comparison of expected performance for a GC-based method for a related coumarin.
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Representative Performance Data (for 6-methylcoumarin by GC-MS) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | Mass spectrometric detection provides high specificity by monitoring characteristic fragment ions. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Good linearity with r² > 0.99.[16] |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | 0.01 µg/g to 10.00 µg/g.[16] |
| Accuracy | % Recovery of 98.0% to 102.0% | Average recovery of 97.97%.[16] |
| Precision | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | Average RSD of 2.08%.[16] |
| Detection Limit (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/g.[16] |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio of 10:1 | Not explicitly stated, but would be higher than LOD. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes with variations in oven temperature ramp, injector temperature, and carrier gas flow rate. |
Experimental Protocol: Validation of a GC-MS Method for this compound
This protocol outlines the key steps for validating a GC-MS method.
1. GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program to ensure good separation.
-
Injector Temperature: Sufficiently high to ensure complete vaporization.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
2. Sample Preparation and Derivatization (if necessary):
-
Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Derivatization: If required, react the extracted analyte with a silylating agent (e.g., BSTFA) to increase volatility.
3. Validation Experiments:
-
The validation experiments (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) would follow a similar approach to the HPLC protocol, with adjustments for the GC-MS technique.
Caption: Workflow for GC-MS method validation.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach
UV-Vis spectrophotometry is a straightforward and widely accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Principle of UV-Vis Spectrophotometry for this compound Analysis
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The conjugated system in the coumarin ring of this compound results in strong UV absorbance, making it suitable for this technique.[17][18]
Validation of a UV-Vis Spectrophotometric Method for Coumarin Derivatives
The validation of a spectrophotometric method involves demonstrating its suitability for quantitative analysis.
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Representative Performance Data (for 7-Hydroxy-4-Methyl coumarin) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | Interference from excipients that absorb at the same wavelength can be a limitation. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Good linearity over a specified concentration range.[19] |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | 2-10 µg/mL.[19] |
| Accuracy | % Recovery of 98.0% to 102.0% | Recovery in the range of 75-100%.[19] |
| Precision | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | RSD less than 2%.[19] |
| Detection Limit (LOD) | Based on visual evaluation or signal-to-noise ratio. | 0.84 µg/mL.[19] |
| Quantitation Limit (LOQ) | Based on visual evaluation or signal-to-noise ratio. | 2.54 µg/mL.[19] |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Should be assessed for variations in solvent composition and pH. |
Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method for this compound
This protocol provides a framework for validating a UV-Vis spectrophotometric method.
1. Instrument Parameters:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a standard solution across the UV range (e.g., 200-400 nm).
2. Preparation of Solutions:
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a buffered solution).
-
Standard Stock and Working Solutions: Prepare a stock solution and a series of dilutions to cover the desired concentration range.
3. Validation Experiments:
-
Specificity: Analyze a placebo solution to check for any absorbance at the λmax of the analyte.
-
Linearity: Measure the absorbance of the working standard solutions and plot a calibration curve of absorbance versus concentration.
-
Accuracy and Precision: Perform recovery studies and replicate measurements as described for the HPLC method.
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small changes in solvent composition or pH on the absorbance.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation.
-
HPLC stands out as the most robust and versatile technique, offering high specificity and sensitivity, making it ideal for regulatory submissions and routine quality control.
-
GC-MS is a powerful alternative, particularly when high specificity is crucial, although it may require sample derivatization.
-
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective solution for routine analysis where high specificity is not a primary concern and the sample matrix is relatively clean.
Regardless of the method chosen, a thorough validation in accordance with ICH and FDA guidelines is non-negotiable to ensure the generation of reliable and defensible data. This guide provides a framework for this critical process, empowering researchers and drug development professionals to confidently select and validate the most appropriate analytical method for their needs.
References
- Journal of Medicinal and Nanomaterials Chemistry. (2024).
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
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ScienceDirect. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN102253147B - Method for measuring content of dihydrocoumarin and 6-methyl coumarin in additive for tobaccos.
-
Indo American Journal of Pharmaceutical Research. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Retrieved from [Link]
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MDPI. (n.d.). Cold Shock Protein B as an Alternative to DMSO for Oocyte Vitrification. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Retrieved from [Link]
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Annals of Advances in Chemistry. (n.d.). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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PubMed Central. (2020). Coumarins in Food and Methods of Their Determination. Retrieved from [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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-
ResearchGate. (n.d.). FDA issues revised guidance on analytical method validation. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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The Ascendant Role of 3,6-Dimethyl-4-hydroxycoumarin Analogs in a New Wave of Anti-Inflammatory Therapeutics: A Comparative Guide
In the perpetual quest for more efficacious and safer anti-inflammatory agents, the coumarin scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent biological activities, coupled with its synthetic tractability, make it a fertile ground for the development of novel therapeutics.[1][3] Among the diverse coumarin family, 4-hydroxycoumarin derivatives have garnered significant attention for their potent anti-inflammatory properties.[4][5] This guide provides an in-depth comparative analysis of 3,6-dimethyl-4-hydroxycoumarin analogs, elucidating their anti-inflammatory potential through a synthesis of experimental data and mechanistic insights. We will navigate the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Rationale for Targeting Inflammation with Coumarin Analogs
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6][7] While a fundamental protective mechanism, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[7][8] Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) that are responsible for the synthesis of prostaglandins.[9]
The molecular architecture of coumarins allows them to interact with and modulate various enzymes and receptors involved in inflammatory pathways.[1] Notably, many coumarin derivatives have been shown to be effective inhibitors of COX-2, offering a targeted anti-inflammatory action with a potentially reduced side-effect profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, their ability to modulate critical signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, underscores their therapeutic potential.[9] The NF-κB and MAPK signaling cascades are central regulators of pro-inflammatory gene expression, and their inhibition represents a key strategy in the development of anti-inflammatory drugs.[9]
A Comparative Analysis of Anti-Inflammatory Efficacy
| Compound/Analog | Target/Assay | Activity (IC50/EC50/Inhibition %) | Reference |
| 4-Hydroxycoumarin | Carrageenan-induced paw edema (75 mg/kg) | ~72% inhibition at 60 min | [6] |
| LPS-induced IL-6 release (J774A.1 cells) | IC50 > 10 µM | [8] | |
| Compound B8 (a 4-hydroxycoumarin derivative) | LPS-induced IL-6 release (J774A.1 cells) | IC50 = 4.57 µM | [8] |
| Compound 14b (a coumarin-curcumin hybrid) | LPS-induced inflammation (macrophage cells) | EC50 = 5.32 µM | [9] |
| Kuwanon A (a prenylated flavonoid) | COX-2 Inhibition | IC50 = 14 µM | |
| Celecoxib (Reference Drug) | COX-2 Inhibition | SI > 6.3 | |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema | Significant inhibition | |
| Compound 4 (a 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin) | Carrageenan-induced paw edema | 44.05% inhibition at 3h | |
| Compound 8 (a 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin) | Carrageenan-induced paw edema | 38.10% inhibition at 3h |
Insights from the Data:
-
The 4-hydroxy group is a critical pharmacophore for anti-inflammatory activity.
-
Substitution at the 3- and 6-positions of the coumarin ring can significantly modulate potency. The introduction of various functionalities allows for the fine-tuning of the molecule's interaction with its biological targets.
-
Hybrid molecules , such as the coumarin-curcumin analog (Compound 14b), demonstrate that combining the coumarin scaffold with other known anti-inflammatory pharmacophores can lead to highly potent compounds.[9]
-
Target-specific inhibition , such as the selective inhibition of COX-2 by Kuwanon A, highlights the potential for developing coumarin derivatives with improved safety profiles.
Key Mechanistic Insights: The Role of NF-κB and MAPK Signaling
The anti-inflammatory effects of many coumarin analogs are underpinned by their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Several coumarin derivatives have been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.[9]
Caption: The NF-κB signaling pathway and the inhibitory action of coumarin analogs.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key MAPK subfamilies include ERK, JNK, and p38. Coumarin derivatives can exert their anti-inflammatory effects by modulating the activity of these MAPK pathways.[8]
Caption: The MAPK signaling cascade and a potential point of inhibition by coumarin analogs.
Self-Validating Experimental Protocols for Assessing Anti-Inflammatory Properties
To ensure the scientific integrity of our findings, it is imperative to employ robust and well-validated experimental protocols. Here, we detail two key assays for the in vitro and in vivo assessment of the anti-inflammatory properties of this compound analogs.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
Causality Behind Experimental Choices: Macrophages are central players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. The RAW 264.7 cell line is a widely used and well-characterized murine macrophage model. This assay provides a reliable in vitro system to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of these key inflammatory markers.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compounds.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a classic and well-established in vivo assay for evaluating the anti-inflammatory activity of new compounds.[6] Carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response characterized by swelling (edema), which can be quantified. This model allows for the assessment of a compound's ability to suppress this inflammatory response in a living organism, providing valuable information about its potential therapeutic efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and groups for different doses of the this compound analogs. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage of paw edema for each animal at each time point.
-
Calculate the percentage of inhibition of edema by the test compounds compared to the control group.
-
Visualizing the Experimental Workflow
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
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- 7. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Dimethyl-4-hydroxycoumarin in a Laboratory Setting
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a responsible and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,6-Dimethyl-4-hydroxycoumarin, grounded in established safety standards and field-proven best practices. By understanding the "why" behind each step, we can ensure the protection of ourselves, our colleagues, and the environment.
The principles outlined herein are derived from authoritative sources, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring a framework that is both scientifically sound and compliant with federal regulations.[1][2][3]
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While specific data for this derivative may be limited, its parent compound, 4-hydroxycoumarin, and related coumarin derivatives are classified as harmful.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[4][5] Ingestion can lead to adverse health effects, making it critical to prevent any possibility of oral contact through stringent hygiene practices.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5] Direct contact can result in inflammation and discomfort.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5][6]
This hazard profile dictates that this compound must be treated as hazardous waste . It should never be disposed of down the drain or in regular trash.[7][8] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[7]
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant and toxic nature of the compound, robust personal protective equipment is mandatory during all handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[9][10] | To prevent eye irritation from accidental splashes or dust generation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) inspected for integrity before use.[4][10] | To prevent skin contact and irritation. |
| Protective Clothing | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area or chemical fume hood.[9] | To prevent inhalation of dust. Use a NIOSH-approved respirator if dust generation is unavoidable. |
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation is a critical step in preventing dangerous chemical reactions. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.
Step-by-Step Container Protocol:
-
Select a Compatible Container: Use a container made of material that will not react with the coumarin derivative. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is ideal.[11] Avoid using food-grade containers.[11]
-
Ensure Container Integrity: The container must be in good condition, free from cracks, leaks, or residue.[7][11]
-
Label the Container: The label must be securely affixed and clearly legible. According to EPA regulations, the label must include:
-
Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste.[11] This minimizes the release of vapors and prevents spills.
On-Site Accumulation and Storage: The Path to Disposal
Laboratories generate waste in what the EPA terms a "Satellite Accumulation Area" (SAA), which is the designated location at or near the point of generation and under the control of laboratory personnel.[11][12]
Workflow for Waste Accumulation:
Caption: Waste Disposal Workflow for this compound.
Key SAA Regulations:
-
Location: The SAA must be at or near the point of waste generation and under the supervision of lab personnel.[13]
-
Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[14]
-
Time Limits: Once a container is full, it must be moved from the SAA within three days.[11] Partially filled containers may remain in the SAA for up to one year.[11]
Final Disposal Methodology: The End of the Line
The ultimate disposal of this compound should be managed by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[10] These entities are equipped to handle transport and disposal in compliance with all federal, state, and local regulations.[15]
The recommended method for final disposal is incineration at a permitted hazardous waste facility.[10][12] This high-temperature process destroys the chemical structure, rendering it non-hazardous. In some cases, dissolving the material in a combustible solvent for incineration is also a viable option.[10]
Emergency Procedures: Planning for the Unexpected
In the event of a spill or accidental exposure, a swift and correct response is crucial.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains.[8][10]
-
Clean-Up (for small spills):
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Immediately call a poison control center or seek medical attention.[17]
By adhering to these rigorous, well-documented procedures, we uphold our professional responsibility to ensure a safe and sustainable research environment. This commitment to safety not only protects us but also builds a foundation of trust and integrity in our scientific pursuits.
References
- Daniels Health. (2025).
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Carl ROTH. (2017, February 10).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Occupational Safety and Health Administration. (n.d.).
- Medical Waste Services. (n.d.).
- U.S. Environmental Protection Agency. (2023).
- Fisher Scientific. (2023).
- Oxford Lab Fine Chem LLP. (n.d.).
- Sigma-Aldrich. (2024, August 7).
- Chemos GmbH & Co.KG. (2019, December 10).
- TCI Chemicals. (2023, November 21).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Coumarin 339, Laser Grade, 99+% (UV-Vis).
- European Directorate for the Quality of Medicines & HealthCare. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). COUMARIN DERIVATIVE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals.
- Loba Chemie. (2018, June 14).
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Personal protective equipment for handling 3,6-Dimethyl-4-hydroxycoumarin
Essential Safety and Handling Guide for 3,6-Dimethyl-4-hydroxycoumarin
This document provides a comprehensive, technically grounded guide to the safe handling of this compound. As a valued research professional, your safety is paramount. This guide moves beyond mere compliance, offering a framework for risk assessment and operational excellence rooted in scientific principles. We will delve into the necessary personal protective equipment (PPE), procedural controls, and emergency plans, ensuring your work is both groundbreaking and safe.
A Note on Analog-Based Hazard Assessment: Direct, comprehensive toxicological data for this compound is not extensively available. Therefore, this guide is built upon a conservative risk assessment methodology, leveraging data from the parent compound, 4-hydroxycoumarin, and other closely related coumarin derivatives. This approach is a standard and prudent practice in chemical safety to ensure the highest level of protection in the absence of specific data. The parent compound, 4-hydroxycoumarin, is classified as harmful if swallowed and causes significant skin and eye irritation.[1]
Hazard Profile and Risk Mitigation
Understanding the potential hazards is the first step in establishing a safe handling protocol. Based on analog data, this compound should be handled as a substance that is harmful and elicits irritant effects.
| Hazard Classification (Based on 4-hydroxycoumarin analog) | GHS Pictogram | Potential Effect | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | ❗ | Harmful if swallowed. | Ingestion |
| Skin Irritation (Category 2) | ❗ | Causes skin irritation.[1] | Dermal Contact |
| Eye Irritation (Category 2) | ❗ | Causes serious eye irritation.[1] | Ocular Contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | ❗ | May cause respiratory irritation.[1][2] | Inhalation |
The primary risk in a laboratory setting involves the generation of airborne dust during weighing and transfer, leading to potential inhalation, and inadvertent dermal or ocular contact. Our procedural controls are designed to mitigate these specific risks.
The Core PPE Ensemble: Your Final Barrier of Defense
While engineering controls like chemical fume hoods are the first line of defense, your PPE is the critical final barrier. The following ensemble is mandatory for all work involving this compound powder.
-
Hand Protection: Chemical-resistant nitrile or butyl rubber gloves are required.[3]
-
Expert Rationale: Coumarin compounds can cause skin irritation.[1] Nitrile gloves provide an effective barrier against incidental contact. For procedures involving extended handling or larger quantities, double-gloving is strongly recommended. This practice protects against undetected micro-tears and allows for the safe removal of the outer glove if contamination is suspected, without compromising the primary dermal barrier.[4] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
-
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[3][5]
-
Body Protection: A long-sleeved, fully-fastened laboratory coat is required.
-
Expert Rationale: The lab coat protects your skin and personal clothing from contamination by dust or spills.[3] It should be made of a low-linting material to minimize the spread of contaminants.
-
-
Respiratory Protection: A NIOSH-approved N95 (or higher) respirator is required when handling the powder outside of a certified chemical fume hood or ventilated enclosure.[3][7]
-
Expert Rationale: The primary risk during handling is the inhalation of fine particles, which may cause respiratory irritation.[1][2] A fume hood or similar ventilated enclosure is the preferred method for controlling this hazard. If this is not feasible, a properly fit-tested N95 respirator provides the necessary protection against airborne particulates. Surgical masks offer no protection and must not be used.[4]
-
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for safety. All handling of powdered this compound must be performed in a designated area, preferably within a chemical fume hood.
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare a designated, clearly labeled hazardous waste container for all contaminated disposables.
-
Don the complete PPE ensemble as described in Section 2.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust generated.
-
Use anti-static weigh paper or a weighing boat to minimize electrostatic dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust. Do not scrape or crush the material aggressively.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Ensure the vessel is appropriately sized to avoid overflow.
-
-
Post-Handling:
-
Carefully wipe down the work surface, weigh boat, and any utensils with a damp cloth or towel, disposing of it in the designated hazardous waste container.
-
Doff PPE in the correct order (gloves first) to prevent self-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Emergency and Disposal Plans
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8][9]
Chemical Spill Response Workflow:
In the event of a spill, a calm and methodical response is crucial. The following workflow should be initiated immediately.
Caption: Workflow for responding to a chemical spill.
Disposal Plan:
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh paper, pipette tips, and disposable lab coats must be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions or liquid waste must be collected in a separate, clearly labeled, and sealed hazardous waste container.[3]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information as per your institution's and local regulations.[3] Do not mix with other waste streams unless compatibility has been confirmed.[3]
References
- Personal protective equipment for handling Peucedanocoumarin I. Benchchem.
- Safety Data Sheet: Coumarin. Carl ROTH.
- SAFETY DATA SHEET - 4-Hydroxycoumarin. Fisher Scientific.
- Safety Data Sheet - 4-Hydroxycoumarin. Cayman Chemical.
- MATERIAL SAFETY DATA SHEET - 3-Hydroxycoumarin. Extrasynthese.
- SAFETY DATA SHEET - 4-hydroxycoumarin. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Hydroxycoumarin. TCI Chemicals.
- SAFETY DATA SHEET - 7-Hydroxy-4-methylcoumarin.
- MATERIAL SAFETY DATA SHEET - 4-hydroxycoumarin 98%.
- 4-Hydroxycoumarin (Standard)-SDS-MedChemExpress. MedChemExpress.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Safety Data Sheet: Coumarin. Carl ROTH.
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
